4-(Trimethylsilyl)-3-butyn-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-trimethylsilylbut-3-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OSi/c1-7(8)5-6-9(2,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEZDDPEJMKMOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370434 | |
| Record name | 4-(Trimethylsilyl)-3-butyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5930-98-3 | |
| Record name | 4-(Trimethylsilyl)-3-butyn-2-one | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20370434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trimethylsilyl)but-3-yn-2-one | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-(Trimethylsilyl)-3-butyn-2-one CAS number and properties
An In-Depth Technical Guide to 4-(Trimethylsilyl)-3-butyn-2-one: Synthesis, Properties, and Applications
Introduction: A Versatile Synthon in Modern Chemistry
This compound, identified by its CAS Number 5930-98-3, is a bifunctional organosilicon compound that has emerged as a cornerstone in synthetic organic chemistry.[1][2] Its structure, which uniquely combines a ketone and a silyl-protected alkyne, offers a rich platform for molecular elaboration. The trimethylsilyl (TMS) group not only enhances stability but also provides a synthetic handle for regioselective reactions, while the acetyl group and the carbon-carbon triple bond serve as key sites for a variety of chemical transformations.[2]
This guide provides a comprehensive overview of this compound, tailored for researchers and drug development professionals. We will delve into its physicochemical properties, spectroscopic signature, synthesis, and key reactive pathways. A particular focus will be placed on its pivotal role in the asymmetric synthesis of chiral building blocks, a critical application in the pharmaceutical industry.[3][4]
Compound Identification and Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is critical for experimental design, reaction monitoring, and safety considerations.
| Property | Value | Reference(s) |
| CAS Number | 5930-98-3 | [1] |
| Molecular Formula | C₇H₁₂OSi | [1] |
| Molecular Weight | 140.26 g/mol | [1] |
| IUPAC Name | 4-(trimethylsilyl)but-3-yn-2-one | [1] |
| Synonyms | TMSB, 4-trimethylsilyl-3-butyn-2-one, TMS-butyne | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Boiling Point | 156-158 °C (lit.) | [1][2] |
| Density | 0.854 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n²⁰/D) | 1.442 (lit.) | |
| Flash Point | 28 °C (82.4 °F) - closed cup |
Expected Spectroscopic Profile
While full spectral data in open literature is sparse, the structure of this compound allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.[5][6]
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to be simple and highly informative.
-
δ ≈ 2.3 ppm (s, 3H): A sharp singlet corresponding to the three protons of the acetyl methyl group (CH₃CO-). Its downfield shift is due to the deshielding effect of the adjacent carbonyl group.
-
δ ≈ 0.2 ppm (s, 9H): A strong, sharp singlet attributed to the nine equivalent protons of the trimethylsilyl group (-Si(CH₃)₃). This characteristic upfield shift is a hallmark of TMS protons.[7]
-
-
¹³C NMR (CDCl₃): The carbon spectrum provides clear evidence of the functional groups.
-
δ ≈ 184 ppm: The carbonyl carbon (C=O) of the ketone is expected to resonate significantly downfield.[5][8]
-
δ ≈ 104 ppm and 95 ppm: Two distinct signals in the alkyne region for the two sp-hybridized carbons (-C≡C-).[5][9]
-
δ ≈ 33 ppm: The methyl carbon of the acetyl group.[5]
-
δ ≈ -0.5 ppm: The methyl carbons of the TMS group, appearing characteristically upfield.[9][10]
-
-
Infrared (IR) Spectroscopy (film): The IR spectrum will prominently display the stretches of its key functional groups.
-
ν ≈ 2150 cm⁻¹: A sharp, strong absorption for the C≡C triple bond stretch. The silyl substitution influences this frequency.[5]
-
ν ≈ 1685 cm⁻¹: A strong absorption corresponding to the C=O stretch of the conjugated ketone.[5]
-
ν ≈ 1250 and 845 cm⁻¹: Strong, characteristic bands associated with the Si-C bonds of the TMS group.[6]
-
Synthesis and Manufacturing
This compound is typically synthesized in the laboratory via the oxidation of its corresponding secondary alcohol, (rac)-4-(trimethylsilyl)-3-butyn-2-ol. This precursor alcohol is readily prepared from the addition of the lithium salt of trimethylsilylacetylene to acetaldehyde.
Caption: Synthesis of this compound.
This two-step process is efficient and scalable. The choice of oxidant in the second step is crucial; mild conditions such as Pyridinium Chlorochromate (PCC) or Swern oxidation are preferred to avoid side reactions.[11]
Chemical Reactivity and Key Mechanisms
The utility of this compound stems from the distinct reactivity of its functional groups, enabling its use as a versatile building block.[1]
Caption: Major reaction pathways of this compound.
-
Asymmetric Bioreduction: This is arguably the most significant reaction of this ketone. It serves as a prochiral substrate for highly enantioselective bioreductions using whole-cell catalysts.[3] Microorganisms like Candida parapsilosis reduce the ketone to the corresponding (S)-alcohol with exceptional enantiomeric excess (>99% e.e.).[4] This product, (S)-4-(trimethylsilyl)-3-butyn-2-ol, is a high-value chiral intermediate for synthesizing 5-lipoxygenase inhibitors.[4][12]
-
[3+2] Cycloaddition Reactions: The electron-deficient alkyne in this compound makes it an excellent dipolarophile. It reacts efficiently with cycloimmonium ylides in [3+2] cycloaddition reactions to generate highly functionalized indolizine scaffolds, which are of interest for their potential cytostatic activity.[13][14]
-
Nucleophilic Addition: The carbonyl group is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to afford tertiary propargyl alcohols.[1] This provides a straightforward route to more complex molecular architectures.
Core Application: Protocol for Asymmetric Bioreduction
The synthesis of enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol is a showcase of industrial biotechnology. The following protocol is a representative methodology based on published research.[3][15]
Objective: To synthesize (S)-4-(trimethylsilyl)-3-butyn-2-ol from this compound (TMSB) using immobilized Candida parapsilosis cells.
Rationale: Whole-cell catalysis is employed to leverage the cell's native enzymes and cofactor regeneration systems (NAD(P)H), which is more cost-effective than using isolated enzymes.[4] Immobilization of the cells (e.g., in calcium alginate beads) enhances their stability and allows for easy recovery and reuse.[3] An ionic liquid co-solvent system is often used to improve the solubility of the hydrophobic substrate and reduce its potential toxicity to the cells, thereby enhancing reaction efficiency.[3][4] 2-Propanol serves as a sacrificial co-substrate, which is oxidized to acetone to regenerate the NAD(P)H cofactor required for the ketone reduction.[3]
Materials:
-
This compound (TMSB)
-
Immobilized Candida parapsilosis cells (e.g., CCTCC M203011)[4]
-
Ionic Liquid (e.g., 1-(2'-hydroxyl)ethyl-3-methylimidazolium nitrate)[3]
-
Triethanolamine (TEA)-HCl buffer (100 mM, pH 5.0)
-
2-Propanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
Step-by-Step Methodology:
-
Bioreactor Setup: In a 20 mL Erlenmeyer flask, prepare 4.0 mL of the reaction medium consisting of TEA-HCl buffer (100 mM, pH 5.0) containing 10% (v/v) of the selected ionic liquid.[3]
-
Expertise Note: The pH is maintained at 5.0 as a compromise. While the enzyme may be active at higher pH, the TMSB substrate is unstable and can be cleaved in aqueous buffers with a pH above 6.0.[12]
-
-
Addition of Biocatalyst and Co-substrate: Add 0.6 g of immobilized C. parapsilosis cells (0.15 g/mL) and 2-propanol to a final concentration of ~98 mM.[3]
-
Pre-incubation: Cap the flask and pre-incubate the mixture for 15 minutes at 30°C with shaking (e.g., 180 rpm) to equilibrate the system.[3]
-
Initiation of Reaction: Add TMSB substrate to a final concentration of 3.0 mmol/L to start the reaction.[3]
-
Reaction Monitoring: Maintain the reaction at 30°C with continuous shaking. Monitor the progress by periodically taking aliquots, extracting with ethyl acetate, and analyzing by gas chromatography (GC) using a chiral column to determine substrate conversion and the enantiomeric excess (e.e.) of the product.
-
Workup and Isolation: Once the reaction reaches completion (typically >95% conversion), remove the immobilized cell beads by filtration.
-
Extraction: Extract the aqueous filtrate with an equal volume of ethyl acetate three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-4-(trimethylsilyl)-3-butyn-2-ol.
-
Purification: If necessary, purify the product by silica gel chromatography or distillation. The expected product should have an enantiomeric excess of >99.9%.[3]
Safety and Handling
This compound is a flammable and irritant compound. Adherence to standard laboratory safety protocols is mandatory.
| Hazard Class | GHS Codes | Precautionary Measures | Reference(s) |
| Flammability | H226 (Flammable liquid and vapor) | Keep away from heat, sparks, and open flames. Use non-sparking tools. Take measures to prevent static discharge. | |
| Health Hazards | H315 (Causes skin irritation) | Wear protective gloves and clothing. Wash skin thoroughly after handling. | |
| H319 (Causes serious eye irritation) | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. | ||
| H335 (May cause respiratory irritation) | Use only outdoors or in a well-ventilated area. Avoid breathing vapors. | ||
| Handling | - | Handle in a fume hood. Keep container tightly closed. | |
| Storage | - | Store in a well-ventilated, cool place designated as a flammables area. |
Conclusion
This compound is a powerful and versatile intermediate in organic synthesis. Its value is particularly pronounced in the pharmaceutical industry, where its ability to be transformed into enantiopure chiral alcohols via highly selective bioreduction processes provides an efficient pathway to complex drug precursors.[4][16] A thorough understanding of its properties, reactivity, and handling is essential for any researcher looking to leverage this synthon for the precise construction of advanced molecular targets.
References
- 1. Buy this compound | 5930-98-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Asymmetric Reduction of this compound by Candida parapsilosis Cells in an Ionic Liquid-Containing System | PLOS One [journals.plos.org]
- 4. Using a water-immiscible ionic liquid to improve asymmetric reduction of this compound catalyzed by immobilized Candida parapsilosis CCTCC M203011 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. C7H16 2,2,3-trimethylbutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,2,3-trimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. rsc.org [rsc.org]
- 10. C7H16 C-13 nmr spectrum of 2,2,3-trimethylbutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,2,3-trimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chem.ucla.edu [chem.ucla.edu]
- 12. researchgate.net [researchgate.net]
- 13. 1,3-Dipolar cycloaddition of cycloimmonium salts and this compound to access new functionalized indolizines with potential cytostatic activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Asymmetric Reduction of this compound by Candida parapsilosis Cells in an Ionic Liquid-Containing System | PLOS One [journals.plos.org]
- 16. 4-(三甲基硅基)-3-丁炔-2-酮 97% | Sigma-Aldrich [sigmaaldrich.com]
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(Trimethylsilyl)-3-butyn-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Silylated Ketone
4-(Trimethylsilyl)-3-butyn-2-one is a valuable bifunctional molecule in organic synthesis, featuring a ketone and a trimethylsilyl-protected alkyne. This unique combination of functional groups makes it a versatile building block for the construction of more complex molecular architectures. The trimethylsilyl group serves as a removable protecting group for the terminal alkyne, allowing for selective reactions at either the ketone or the alkyne terminus. Its applications span various fields, including pharmaceutical chemistry, where it serves as a key intermediate in the synthesis of complex organic molecules and chiral alcohols for drug development.[1] This guide provides an in-depth overview of the synthesis, characterization, and handling of this important reagent.
Synthesis of this compound: A Tale of Two Routes
The synthesis of this compound can be approached through two primary strategies: the acylation of trimethylsilylacetylene or the oxidation of the corresponding secondary alcohol, 4-(trimethylsilyl)-3-butyn-2-ol.
Route 1: Direct Acylation of Trimethylsilylacetylene (Friedel-Crafts Acylation)
The most direct method for the synthesis of this compound is the Friedel-Crafts acylation of trimethylsilylacetylene. In this electrophilic substitution reaction, an acyl group is introduced into a substrate, in this case, the silylated alkyne. The reaction is typically mediated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acylating agent, usually acetyl chloride or acetic anhydride.
The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with the Lewis acid. This acylium ion is then attacked by the nucleophilic alkyne, leading to the formation of the desired product after workup.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation (Adapted)
This protocol is adapted from established Friedel-Crafts acylation procedures.
Materials:
-
Trimethylsilylacetylene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.
-
Formation of Acylium Ion: A solution of acetyl chloride in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride at 0 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the acylium ion complex.
-
Addition of Trimethylsilylacetylene: A solution of trimethylsilylacetylene in anhydrous dichloromethane is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete (monitored by TLC or GC).
-
Workup: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid. The mixture is stirred until all solids have dissolved. The layers are separated in a separatory funnel, and the aqueous layer is extracted with dichloromethane.
-
Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound as a colorless to light yellow liquid.
Route 2: Oxidation of 4-(Trimethylsilyl)-3-butyn-2-ol
An alternative and often high-yielding route to this compound involves the oxidation of the corresponding secondary alcohol, 4-(trimethylsilyl)-3-butyn-2-ol. This precursor alcohol can be synthesized by the reaction of the lithium salt of trimethylsilylacetylene with acetaldehyde. A variety of oxidizing agents can be employed for the subsequent oxidation step, with manganese dioxide (MnO₂) being a common and effective choice.
Experimental Protocol: Synthesis via Oxidation of 4-(Trimethylsilyl)-3-butyn-2-ol (Adapted from a procedure for a similar compound) [2]
Part A: Synthesis of (rac)-4-(Trimethylsilyl)-3-butyn-2-ol
Materials:
-
Trimethylsilylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
Acetaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Lithiation of Trimethylsilylacetylene: A flame-dried round-bottom flask under argon is charged with trimethylsilylacetylene and anhydrous THF. The solution is cooled to -78 °C, and n-butyllithium is added dropwise. The mixture is stirred at this temperature for 30 minutes.
-
Reaction with Acetaldehyde: Acetaldehyde is added in one portion to the reaction mixture. The solution is stirred at -78 °C for 2 hours.
-
Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether.
-
Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude alcohol is purified by vacuum distillation.
Part B: Oxidation to this compound
Materials:
-
(rac)-4-(Trimethylsilyl)-3-butyn-2-ol
-
Activated manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Celite
Procedure:
-
Reaction Setup: A round-bottom flask is charged with the synthesized alcohol, dichloromethane, and activated manganese dioxide.
-
Oxidation: The suspension is stirred vigorously at room temperature. The reaction progress is monitored by TLC.
-
Filtration and Concentration: Upon completion, the reaction mixture is filtered through a pad of Celite, and the filter cake is washed with dichloromethane. The combined filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to afford this compound.
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed through a combination of physical and spectroscopic methods.
Physical Properties
The following table summarizes the key physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂OSi | [1][3] |
| Molecular Weight | 140.26 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 156 °C (lit.) | [3] |
| Density | 0.854 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n₂₀/D) | 1.442 (lit.) | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized product. Below are the expected spectroscopic data for this compound, based on data for analogous compounds and general spectroscopic principles.
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~2.3 ppm (s, 3H, -C(O)CH₃ ), δ ~0.2 ppm (s, 9H, -Si(CH₃ )₃) |
| ¹³C NMR (CDCl₃) | δ ~184 ppm (C =O), δ ~105 ppm (-C≡C -Si), δ ~95 ppm (-C ≡C-Si), δ ~33 ppm (-C(O)C H₃), δ ~-1 ppm (-Si(C H₃)₃) |
| IR (neat) | ~2150 cm⁻¹ (C≡C stretch), ~1680 cm⁻¹ (C=O stretch) |
| Mass Spectrometry (EI) | m/z (%): 140 (M⁺), 125 (M⁺ - CH₃), 97, 73 |
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the eyes, skin, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.
Applications in Organic Synthesis
The synthetic utility of this compound stems from the differential reactivity of its two functional groups.
-
Asymmetric Reduction: The ketone functionality can be stereoselectively reduced to the corresponding alcohol, 4-(trimethylsilyl)-3-butyn-2-ol, using various chemical and biocatalytic methods.[4] This provides access to valuable chiral building blocks.
-
Alkyne Chemistry: The trimethylsilyl group can be selectively removed under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), to unmask the terminal alkyne. This terminal alkyne can then participate in a wide range of reactions, including Sonogashira coupling, click chemistry, and other C-C bond-forming reactions.
-
Enone-type Reactivity: The conjugated system of the ketone and alkyne allows for Michael-type additions, further expanding its synthetic potential.
Conclusion
This compound is a versatile and valuable reagent in the arsenal of the synthetic organic chemist. Its straightforward synthesis, combined with the orthogonal reactivity of its functional groups, makes it an attractive starting material for the construction of a wide array of complex organic molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering a valuable resource for researchers in both academic and industrial settings.
Visualizations
Synthetic Workflow
Caption: Synthetic routes to this compound.
Characterization Logic
References
Spectroscopic Profile of 4-(Trimethylsilyl)-3-butyn-2-one: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for the versatile synthetic building block, 4-(trimethylsilyl)-3-butyn-2-one. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By delving into the causal relationships behind the observed spectral features, this guide serves as a practical resource for the characterization and utilization of this compound in various synthetic applications.
Introduction
This compound, with the chemical formula C₇H₁₂OSi and a molecular weight of 140.26 g/mol , is a key intermediate in organic synthesis.[1][2] Its structure incorporates a ketone, an alkyne, and a trimethylsilyl group, offering multiple reaction sites for constructing complex molecular architectures.[1] This compound is a colorless to light yellow liquid with a boiling point of 156 °C and a density of 0.854 g/mL at 25 °C.[1][2] The presence of the trimethylsilyl group enhances its stability and utility in a variety of chemical transformations. A thorough understanding of its spectroscopic properties is paramount for its effective application and for the unambiguous characterization of its reaction products. This guide provides a detailed interpretation of its NMR, IR, and MS spectra, grounded in fundamental principles and supported by experimental data.
Molecular Structure and Key Spectroscopic Features
The structural attributes of this compound give rise to a unique spectroscopic fingerprint. The key functional groups—the acetylenic carbon-carbon triple bond (C≡C), the carbonyl group (C=O) of the ketone, and the trimethylsilyl (TMS) group—all exhibit characteristic signals in different spectroscopic techniques.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by its simplicity, displaying two distinct singlets, which is consistent with the two types of non-equivalent protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.37 | Singlet | 3H | -C(=O)CH₃ |
| ~0.20 | Singlet | 9H | -Si(CH₃)₃ |
Table 1: Predicted ¹H NMR Data for this compound.
The downfield signal at approximately 2.37 ppm corresponds to the three protons of the acetyl methyl group. Its singlet nature is due to the absence of adjacent protons. The upfield signal at around 0.20 ppm is attributed to the nine equivalent protons of the trimethylsilyl group. The significant shielding of these protons by the silicon atom results in their characteristic high-field chemical shift. The relative integration of these two peaks (1:3) further confirms the ratio of protons in the molecule. The expected chemical shift for the methyl ketone protons is based on data from the structurally similar 4-triisopropylsilyl-3-butyn-2-one, which exhibits a singlet at 2.37 ppm for these protons.[3]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five non-equivalent carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~184.0 | C=O |
| ~104.0 | -C≡C-Si |
| ~95.0 | -C(=O)-C≡ |
| ~32.0 | -C(=O)CH₃ |
| ~-1.0 | -Si(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data for this compound.
The carbonyl carbon of the ketone is the most deshielded, appearing at the lowest field (~184.0 ppm). The two sp-hybridized carbons of the alkyne are expected to resonate in the region of 95-105 ppm. The carbon of the acetyl methyl group appears further upfield at approximately 32.0 ppm. The carbons of the trimethylsilyl group are highly shielded and are anticipated to have a chemical shift around -1.0 ppm. These predicted values are extrapolated from the known data for 4-triisopropylsilyl-3-butyn-2-one, which shows signals at 184.4 ppm (C=O), 104.6 ppm and 95.2 ppm (alkynyl carbons), 32.8 ppm (acetyl methyl carbon), and signals for the isopropyl carbons.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in a molecule. The IR spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl and alkyne moieties.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Medium | C-H stretch (in -CH₃) |
| ~2150 | Medium | C≡C stretch (alkyne) |
| ~1685 | Strong | C=O stretch (ketone) |
| ~1250 | Strong | Si-CH₃ symmetric deformation |
| ~840 | Strong | Si-C stretch |
Table 3: Characteristic IR Absorption Frequencies for this compound.
The most prominent feature in the IR spectrum is the strong absorption band around 1685 cm⁻¹, which is characteristic of the C=O stretching vibration of a conjugated ketone. The presence of the carbon-carbon triple bond gives rise to a medium intensity absorption at approximately 2150 cm⁻¹. This value is consistent with the C≡C stretching frequency observed for 4-triisopropylsilyl-3-butyn-2-one (2147 cm⁻¹).[3] The spectrum also displays C-H stretching vibrations of the methyl groups around 2960 cm⁻¹. Furthermore, characteristic absorptions for the trimethylsilyl group are observed, including a strong band at about 1250 cm⁻¹ due to the symmetric deformation of the Si-CH₃ bonds and another strong band around 840 cm⁻¹ corresponding to the Si-C stretch.
Mass Spectrometry (MS)
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and several characteristic fragment ions.
Predicted Fragmentation:
The molecular ion ([M]⁺) peak should be observed at m/z 140, corresponding to the molecular weight of the compound. A prominent fragment ion is expected at m/z 125, resulting from the loss of a methyl radical ([M-15]⁺) from the trimethylsilyl group. Another significant fragment would be the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73. The acetyl cation, [CH₃CO]⁺, at m/z 43 is also a likely fragment.
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon appropriate sample preparation and instrumental parameters. The following are generalized protocols for obtaining the NMR, IR, and MS spectra of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 250 ppm) is required. A longer acquisition time and a larger number of scans are typically necessary to obtain a good spectrum due to the lower natural abundance of the ¹³C isotope.
IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: Scan a mass range of m/z 30-200 to detect the molecular ion and key fragment ions.
Conclusion
The spectroscopic data presented in this guide provides a comprehensive and self-validating profile for this compound. The characteristic signals in the ¹H NMR, ¹³C NMR, IR, and MS spectra are in excellent agreement with its molecular structure. This guide serves as an authoritative reference for researchers, enabling confident identification and utilization of this important synthetic intermediate in their scientific endeavors. The detailed protocols and spectral interpretations herein are designed to uphold the highest standards of scientific integrity and to facilitate reproducible and reliable results in the laboratory.
References
Chemical structure and IUPAC name of 4-(Trimethylsilyl)-3-butyn-2-one
An In-Depth Technical Guide to 4-(Trimethylsilyl)-3-butyn-2-one
Introduction
This compound, often abbreviated as TMSB, is a versatile bifunctional molecule that has garnered significant attention in the field of organic synthesis. As an organosilicon compound, it incorporates a ketone, an internal alkyne, and a trimethylsilyl group, a combination that imparts unique reactivity and stability.[1][2] The trimethylsilyl group serves not only as a sterically influential moiety but also as a valuable protecting group for the terminal alkyne, which can be selectively removed under specific conditions.[1] This guide provides a comprehensive overview of its structure, synthesis, spectroscopic characterization, and key applications, tailored for researchers and professionals in chemical and pharmaceutical development.
Chemical Structure and Nomenclature
The structural identity of a compound is fundamental to understanding its reactivity and function. This compound possesses a linear four-carbon chain with a ketone at the C2 position and a triple bond between C3 and C4. The trimethylsilyl group is attached to the terminal carbon of the alkyne (C4).
-
InChI Key : NQEZDDPEJMKMOS-UHFFFAOYSA-N[1]
Physicochemical Properties
The physical properties of this compound are critical for its handling, purification, and use in reactions. It is typically supplied as a colorless to light yellow liquid.[1][2]
| Property | Value | Source(s) |
| Appearance | Colorless to yellow clear liquid | [2] |
| Boiling Point | 156 °C (lit.) | [1] |
| Density | 0.854 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.442 (lit.) | |
| Flash Point | 28 °C (82.4 °F) - closed cup |
Synthesis and Reaction Workflow
The synthesis of this compound is most commonly achieved through the oxidation of its corresponding secondary alcohol, (S)-4-(trimethylsilyl)-3-butyn-2-ol. This precursor alcohol is synthesized via the nucleophilic addition of a lithium salt of a silylated acetylene to an aldehyde, such as acetaldehyde. This two-step process is efficient and provides a reliable route to the target ketone. The trimethylsilyl group is introduced to protect the terminal alkyne, preventing unwanted side reactions and enhancing the stability of the acetylenic compound.[1]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a standard procedure for a similar compound and illustrates a common synthetic pathway.[6]
Step A: Synthesis of (rac)-4-(Trimethylsilyl)-3-butyn-2-ol
-
Setup : A flame-dried, round-bottomed flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere is charged with (trimethylsilyl)acetylene (1.0 eq) and dry tetrahydrofuran (THF).
-
Deprotonation : The solution is cooled to -40 °C (dry ice/acetonitrile bath). tert-Butyllithium (1.2 eq, 1.7 M in pentane) is added dropwise. The resulting mixture is stirred for 30 minutes at -40 °C. The causality here is the need for a strong base to deprotonate the terminal alkyne, forming the highly nucleophilic lithium acetylide.
-
Aldehyde Addition : Acetaldehyde (1.5 eq) is added in one portion. The reaction is stirred for an additional 20 minutes at -40 °C.
-
Workup : The reaction is quenched by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude alcohol, which can be purified by distillation.
Step B: Oxidation to this compound
-
Setup : A flame-dried, round-bottomed flask is charged with the crude alcohol from Step A (1.0 eq), dichloromethane (CH₂Cl₂), and manganese dioxide (MnO₂, ~10-15 eq). The use of MnO₂ is a selective and mild method for oxidizing allylic and propargylic alcohols without affecting the alkyne or silyl groups.
-
Reaction : The mixture is stirred vigorously at room temperature for 30-60 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, the reaction mixture is filtered through a pad of Celite to remove the solid MnO₂. The Celite pad is washed with additional CH₂Cl₂.
-
Purification : The combined filtrate is concentrated on a rotary evaporator. The resulting residue is purified by column chromatography or bulb-to-bulb distillation to yield pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Structural elucidation and purity assessment are performed using standard spectroscopic techniques. The following table summarizes the expected data for confirming the identity of this compound.
| Technique | Expected Observations |
| ¹H NMR | δ ~2.35 (s, 3H, -C(=O)CH₃), δ ~0.20 (s, 9H, -Si(CH₃)₃) |
| ¹³C NMR | δ ~184 (C=O), δ ~104 (Si-C≡C-), δ ~95 (-C≡C-C=O), δ ~33 (-CH₃), δ ~-1 (-Si(CH₃)₃) |
| FT-IR (film, cm⁻¹) | ~2150 (C≡C stretch, silyl-substituted alkyne), ~1680 (C=O stretch, conjugated ketone), ~1250 & ~845 (Si-CH₃ bends) |
| Mass Spec (EI) | m/z 140 (M⁺), 125 ([M-CH₃]⁺), 97 ([M-COCH₃]⁺), 73 ([Si(CH₃)₃]⁺) |
Note: NMR chemical shifts (δ) are predicted and may vary slightly based on the solvent used. The provided data is analogous to that of similar structures.[6]
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. It is a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2]
-
Asymmetric Reduction : The ketone functionality can be stereoselectively reduced to form chiral propargyl alcohols like (S)-4-(trimethylsilyl)-3-butyn-2-ol.[7] This transformation is often achieved using biocatalytic methods with microorganisms such as Candida parapsilosis, yielding high enantiomeric purity.[7][8] These chiral alcohols are key intermediates for synthesizing bioactive molecules, including 5-lipoxygenase inhibitors.[7]
-
Synthesis of Entecavir : this compound is a documented starting material in the total synthesis of Entecavir, a potent antiviral drug used to treat hepatitis B virus infection. This highlights its importance in medicinal chemistry and process development.
-
Alkyne Chemistry : The silyl-protected alkyne can participate in various coupling reactions. The trimethylsilyl group can be easily removed (desilylation) using fluoride sources (e.g., TBAF) or basic conditions to reveal a terminal alkyne, which can then undergo reactions like Sonogashira coupling, click chemistry, or further functionalization.[1]
-
Protecting Group : The trimethylsilyl group itself acts as a robust protecting group for the terminal alkyne, preventing its participation in reactions until its removal is desired. This strategic protection is a cornerstone of modern multi-step organic synthesis.[1]
Caption: Key synthetic transformations of this compound.
Safety and Handling
This compound is classified as a flammable liquid and vapor (H226). It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be conducted in a well-ventilated fume hood. Store in a cool, well-ventilated area, away from ignition sources.[9]
Conclusion
This compound is a strategically important reagent in organic chemistry. Its unique combination of a ketone, a protected alkyne, and a silyl group provides a platform for diverse chemical transformations. From its role in the asymmetric synthesis of chiral building blocks to its application in the total synthesis of complex antiviral drugs, TMSB continues to be a valuable tool for researchers and drug development professionals, enabling the precise and efficient construction of sophisticated molecular architectures.[2]
References
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 5930-98-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Reactivity and stability of 4-(Trimethylsilyl)-3-butyn-2-one
An In-Depth Technical Guide to the Reactivity and Stability of 4-(Trimethylsilyl)-3-butyn-2-one
Abstract
This compound is a versatile bifunctional molecule that has garnered significant attention in synthetic organic chemistry. Featuring a ketone, an alkyne, and a strategically placed trimethylsilyl group, this compound serves as a valuable building block for synthesizing complex molecular architectures. The trimethylsilyl group is not merely a protecting group for the terminal alkyne; it critically influences the molecule's stability and modulates its reactivity across a spectrum of transformations. This guide provides a comprehensive analysis of the compound's physicochemical properties, stability profile, and diverse reactivity, including nucleophilic additions, cycloadditions, and organometallic reactions. Detailed experimental protocols and mechanistic insights are offered to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this powerful synthetic intermediate.
Introduction: A Multifaceted Synthetic Building Block
This compound, often abbreviated as TMSB, is an organosilicon compound whose synthetic utility is derived from the orthogonal reactivity of its functional groups.[1] The electron-withdrawing ketone activates the adjacent carbon-carbon triple bond, making it susceptible to a range of nucleophilic attacks, while the carbonyl group itself remains a site for classical addition and reduction reactions.[2][3] The trimethylsilyl (TMS) group provides steric bulk, enhances thermal stability compared to the parent alkyne, and serves as a crucial control element, directing the regiochemical outcome of several key reactions before its potential removal under mild conditions.[4][5] This unique combination of features makes TMSB an important precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[6] A notable application is its use as a key intermediate in the total synthesis of Entecavir, a potent antiviral drug.[7]
Physicochemical Properties and Stability
A thorough understanding of the physical properties and stability of this compound is paramount for its successful handling, storage, and application in synthesis.
Physical and Spectroscopic Data
The compound is a colorless to light yellow liquid under standard conditions.[1][6] Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 5930-98-3 | [1][7] |
| Molecular Formula | C₇H₁₂OSi | [1][7] |
| Molar Mass | 140.26 g/mol | [1][7] |
| Appearance | Colorless to yellow clear liquid | [6] |
| Boiling Point | 156 °C (lit.) | [7] |
| Density | 0.854 g/mL at 25 °C (lit.) | [7] |
| Refractive Index (n20/D) | 1.442 (lit.) | [7] |
| Flash Point | 28 °C (82.4 °F) - closed cup | [7] |
Spectroscopic data for a related, more sterically hindered analogue, 4-triisopropylsilyl-3-butyn-2-one, provides insight into the characteristic signals:
-
¹³C NMR (CDCl₃, 75 MHz): δ values around 184.4 (C=O), 104.6 (Si-C≡), 95.2 (≡C-CO), 32.8 (CH₃-CO), 18.4 (TIPS-CH), and 11.3 (TIPS-CH₃).[8]
-
IR (film): Characteristic peaks at 2147 cm⁻¹ (C≡C stretch) and 1684 cm⁻¹ (C=O stretch).[8]
Stability and Handling
While the TMS group enhances thermal stability, the compound's reactivity profile necessitates careful handling and storage.
-
Moisture Sensitivity: As with many organosilanes, TMSB is sensitive to moisture.[9][10] Hydrolysis can occur, cleaving the C-Si bond. It should be stored in a cool, dark, and dry place, preferably under an inert atmosphere like nitrogen or argon.[9]
-
pH Sensitivity: The stability of the silylalkyne linkage is highly dependent on pH. In aqueous buffers with a pH above 6.0, the compound is unstable and can be easily cleaved to form the terminal alkyne (3-butyn-2-one) and trimethylsilanol.[11] This cleavage is a critical consideration in designing aqueous reaction conditions, such as enzymatic reductions. Lowering the buffer pH to around 5.0 can effectively solve this instability problem.[11]
-
Thermal Stability: The compound is distillable, indicating reasonable thermal stability.[7] However, prolonged exposure to high temperatures should be avoided.
-
Safety Precautions: this compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[7] Standard personal protective equipment (eyeshields, gloves, lab coat) should be used in a well-ventilated area or fume hood.[7]
The Crucial Role of the Trimethylsilyl Group
The TMS group is the cornerstone of the compound's synthetic utility, exerting profound control over its reactivity and stability through several mechanisms.
-
Protecting Group: The most fundamental role is the protection of the terminal acetylenic proton.[4][12] This prevents unwanted side reactions under basic conditions, such as deprotonation and subsequent coupling. The TMS group can be selectively removed later in a synthetic sequence using mild reagents like fluoride ions (e.g., TBAF) or basic conditions, unmasking the terminal alkyne for further functionalization.[4][5]
-
Reactivity and Regioselectivity Director: The steric and electronic properties of the TMS group are instrumental in directing the outcome of reactions.[5]
-
Steric Influence: In reactions like the Pauson-Khand cycloaddition, the bulky TMS group typically directs the regiochemical outcome, placing the larger substituent on the alkyne adjacent to the newly formed carbonyl group in the cyclopentenone product.[13]
-
Electronic Stabilization (The β-Silicon Effect): The silicon atom can stabilize a positive charge on a β-carbon atom through hyperconjugation.[14] This effect is the cornerstone of the silicon-directed Nazarov cyclization, where the TMS group stabilizes the key oxyallyl cation intermediate and controls the position of the double bond in the final product by acting as a traceless directing group.[14][15]
-
Reactivity Profile and Key Transformations
The dual functionality of TMSB allows for a wide array of chemical transformations, which can be broadly categorized by the reactive site.
Caption: Key reactive sites of this compound.
Reactions at the Carbonyl Group: Asymmetric Bioreduction
The ketone functionality is readily susceptible to nucleophilic attack.[1] A particularly valuable transformation is its reduction to the corresponding secondary alcohol. While standard reducing agents can be used, the asymmetric bioreduction of TMSB to produce enantiopure (S)- or (R)-4-(trimethylsilyl)-3-butyn-2-ol has been extensively studied.[1][11] These chiral propargyl alcohols are highly valuable intermediates for pharmaceutical synthesis.[11]
Various microbial strains, such as Candida parapsilosis and Acetobacter sp., have been employed as whole-cell biocatalysts to achieve high yields and excellent enantiomeric excess (>99% e.e.).[11] The use of ionic liquids as co-solvents has been shown to improve reaction rates and catalyst stability.[1][11]
Reactions at the Alkyne: Conjugate Addition
As an ynone, TMSB is an excellent Michael acceptor.[2] The electron-withdrawing effect of the carbonyl group polarizes the alkyne, making the β-carbon atom electrophilic and prone to attack by soft nucleophiles in a 1,4-conjugate addition.[3] A wide variety of nucleophiles can be employed:
-
Nitrogen Nucleophiles (Aza-Michael Addition): Amines readily add to form N-aryl enaminone intermediates, which can be used in one-pot tandem reactions to synthesize heterocycles like indoles.[16]
-
Sulfur Nucleophiles (Thia-Michael Addition): Thiols are common nucleophiles in conjugate additions to ynones.[2]
-
Carbon and Heteroatom Nucleophiles: Organocuprates, enolates, and other carbon-based nucleophiles, as well as phosphorus and oxygen nucleophiles, can participate in these additions, providing access to a diverse range of functionalized products.[2][17]
Cycloaddition Reactions
TMSB is a versatile partner in several powerful cycloaddition reactions for the construction of cyclic systems.
-
[3+2] Cycloadditions: It can act as an effective dipolarophile in reactions with dipoles like cycloimmonium salts, leading to the formation of functionalized indolizine frameworks.[1]
-
Pauson-Khand Reaction: This is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, catalyzed by metal carbonyl complexes (typically cobalt), to form α,β-cyclopentenones.[18][19] The reaction is highly valuable for its ability to rapidly build molecular complexity.[20] With TMSB, the steric hindrance of the TMS group generally ensures high regioselectivity in the product.[13]
-
Silicon-Directed Nazarov Cyclization: The Nazarov cyclization is the acid-catalyzed 4π-electrocyclization of a divinyl ketone to a cyclopentenone.[21][22] The reaction can suffer from poor regiocontrol regarding the final position of the double bond.[15] By incorporating a TMS group at the β-position of a divinyl ketone precursor (which can be formed from TMSB), the reaction becomes highly controlled. The β-silicon effect stabilizes the intermediate cation, and the TMS group is eliminated in the final step, directing the double bond to a specific, predictable position.[14][23]
Caption: Mechanism of the Silicon-Directed Nazarov Cyclization.
Experimental Protocols
Protocol: Synthesis of 4-(Triisopropylsilyl)-3-butyn-2-one
This protocol describes the synthesis of a more sterically hindered analogue, which follows the same principles as the synthesis of TMSB and highlights a common synthetic route. The procedure involves lithiation of a silylacetylene, addition of acetaldehyde, and subsequent oxidation.[8]
Step 1: Synthesis of (rac)-4-Triisopropylsilyl-3-butyn-2-ol
-
Flush a flame-dried 250-mL round-bottomed flask with argon.
-
Add triisopropylsilyl acetylene (26.0 mmol) and dry THF (54 mL) via syringe.
-
Cool the mixture to -40 °C (acetonitrile/dry ice bath).
-
Add tert-BuLi (1.7 M in pentane, 32.3 mmol) dropwise. The solution will turn bright yellow. Stir for 30 min at -40 °C.
-
Add acetaldehyde (39.2 mmol) in one portion.
-
Stir for 20 min at -40 °C, then quench by pouring into a rapidly stirring solution of saturated aqueous NH₄Cl (75 mL).
-
Perform a standard aqueous workup with diethyl ether extraction. Dry the organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield the racemic alcohol.
Step 2: Oxidation to 4-Triisopropylsilyl-3-butyn-2-one
-
Flush a flame-dried 250-mL round-bottomed flask with argon.
-
Charge the flask with CH₂Cl₂ (54 mL), the alcohol from Step 1 (25.6 mmol), and manganese dioxide (MnO₂, 85%, 336.9 mmol).
-
Stir the suspension vigorously at room temperature for 30 min.
-
Filter the reaction mixture through a short pad of Celite, washing the pad with CH₂Cl₂.
-
Combine the filtrates and remove the solvent on a rotary evaporator to yield the target ynone.
Protocol: General Procedure for Desilylation
This protocol removes the TMS group to reveal the terminal alkyne.
-
Dissolve the silylated alkyne (1.0 equiv) in a suitable solvent such as THF or methanol.
-
Add a desilylating agent. Common choices include:
-
Fluoride-based: Tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF.
-
Base-based: Potassium carbonate (K₂CO₃, 2.0 equiv) in methanol.
-
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, perform a standard aqueous workup. Quench with water, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the deprotected alkyne.
Conclusion
This compound is a testament to the power of silicon in modern organic synthesis. It is far more than a simple protected alkyne; it is a sophisticated building block whose stability and reactivity are precisely controlled by the interplay between its ketone, alkyne, and silyl functionalities. Its predictable behavior in a host of powerful transformations—from asymmetric reductions to complex cycloadditions—has cemented its role as a key intermediate in the synthesis of high-value molecules. A thorough understanding of its pH sensitivity, handling requirements, and the directing effects of the silyl group is essential for any scientist aiming to leverage its full synthetic potential.
References
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- 10. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 11. researchgate.net [researchgate.net]
- 12. Introduction - Gelest [technical.gelest.com]
- 13. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 4-(Trimethylsilyl)-3-butyn-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility and Inherent Risks of a Key Synthetic Building Block
4-(Trimethylsilyl)-3-butyn-2-one is a valuable bifunctional reagent in modern organic synthesis, prized for its role as a stable yet reactive building block.[1] Its utility is rooted in the trimethylsilyl (TMS) group, which serves as a protecting group for the terminal alkyne, and the ketone functionality, which provides a handle for a variety of chemical transformations.[2] This unique structure allows for its participation in cross-coupling reactions, nucleophilic additions, and cycloadditions, making it a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][3] However, the very reactivity that makes this compound a powerful synthetic tool also introduces a spectrum of hazards that necessitate a comprehensive understanding of its properties for safe handling. This guide provides an in-depth analysis of the safety and handling precautions for this compound, grounded in its chemical characteristics and intended for professionals in research and drug development.
Chemical and Physical Properties: The Foundation of Safe Handling
A thorough understanding of the physicochemical properties of this compound is fundamental to anticipating its behavior and implementing appropriate safety measures.
| Property | Value | Implication for Safe Handling |
| Molecular Formula | C₇H₁₂OSi | |
| Molecular Weight | 140.26 g/mol | |
| Appearance | Colorless to light yellow clear liquid[4] | Visual inspection for purity and degradation. |
| Boiling Point | 156 °C (lit.)[5] | Indicates relatively low volatility at room temperature, but vapors can be present. |
| Flash Point | 28 °C (82.4 °F) - closed cup[6] | Flammable Liquid (Category 3). [6] Requires stringent control of ignition sources. |
| Density | 0.854 g/mL at 25 °C (lit.)[5] | Lighter than water. |
| Solubility | Insoluble in water. Soluble in many organic solvents. | Important for choosing appropriate solvents for reactions and cleaning spills. |
| Stability | Stable under recommended storage conditions. Unstable in aqueous buffer with pH above 6.0, where it can be cleaved into a carbonyl alkyne and trimethylhydroxysilane.[7] | Avoid basic aqueous conditions to prevent unintended deprotection and side reactions. |
Hazard Identification and Risk Assessment: A Multi-faceted Approach
This compound is classified as a hazardous substance with multiple risk factors that must be addressed through a comprehensive risk assessment before any handling or experimental work.
GHS Hazard Classification[4]
-
Flammable liquids (Category 3): H226 - Flammable liquid and vapor.[8]
-
Skin irritation (Category 2): H315 - Causes skin irritation.[8]
-
Eye irritation (Category 2A): H319 - Causes serious eye irritation.[8]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system: H335 - May cause respiratory irritation.
Pictograms
![]()
![]()
Signal Word: Warning[4]
In-depth Hazard Analysis
-
Flammability: With a flash point of 28 °C, this compound's vapors can form flammable mixtures with air at or near room temperature.[6] The risk of ignition is a primary concern, necessitating the strict exclusion of sparks, open flames, and hot surfaces.[8] Electrical equipment must be explosion-proof, and measures to prevent static discharge, such as grounding and bonding containers, are mandatory during transfers.[8]
-
Reactivity and Incompatibilities:
-
Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to vigorous reactions, increasing the risk of fire and explosion.
-
Strong Bases: While the TMS group offers protection, strong bases can initiate deprotection, liberating the terminal alkyne. This is crucial to consider in reaction design to avoid unintended reactivity.
-
Aqueous Basic Conditions: The compound is known to be unstable in aqueous buffers with a pH above 6.0, leading to cleavage of the C-Si bond.[7] This highlights the importance of pH control in aqueous workups or biphasic reactions.
-
-
Health Hazards:
-
Inhalation: Vapors may cause irritation to the respiratory tract. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Skin and Eye Contact: As a skin and eye irritant, direct contact must be avoided.[8] Prolonged or repeated skin contact can lead to dermatitis. The severity of eye irritation warrants the use of chemical safety goggles and, in situations with a high risk of splashing, a face shield.[6]
-
Ingestion: While less common in a laboratory setting, ingestion is expected to be harmful.
-
Safe Handling and Storage Protocols
A proactive approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment, is essential for minimizing the risks associated with this compound.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the compound, including weighing, transferring, and use in reactions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.[3]
-
Safety Showers and Eyewash Stations: These must be readily accessible and in close proximity to the workstation.[9]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing direct exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[6]
-
Skin Protection:
-
Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors should be used.[9]
Storage Requirements
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Location: Store in a designated flammables area, away from heat, sparks, and open flames.[3] The storage area should be cool, dry, and well-ventilated.
-
Container: Keep the container tightly closed to prevent the escape of vapors and contamination.[3]
-
Incompatibilities: Segregate from strong oxidizing agents and strong bases.[3]
Emergency Procedures: Preparedness and Response
Despite all precautions, the potential for accidental exposure or spills exists. A clear and well-rehearsed emergency plan is vital.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3]
-
Skin Contact: Immediately remove all contaminated clothing.[7] Rinse the affected skin area with plenty of water for at least 15 minutes.[12] Seek medical attention if irritation develops or persists.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[13] If the person is conscious, rinse their mouth with water and give them two glasses of water to drink.[13] Seek immediate medical attention.
Spill and Leak Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Control Ignition Sources: Remove all sources of ignition.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[14]
-
Collection: Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[9][12]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Reporting: Report the incident to the appropriate laboratory or institutional safety personnel.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors may travel to a source of ignition and flash back.[9] Containers may explode when heated.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]
Waste Disposal
Chemical waste must be managed in accordance with all local, state, and federal regulations. Dispose of this compound and any contaminated materials through a licensed hazardous waste disposal company.[3] Do not dispose of it down the drain.
Conclusion: A Culture of Safety
This compound is an indispensable tool in the arsenal of the modern synthetic chemist. Its effective and safe use hinges on a deep respect for its inherent hazards, supported by a robust safety culture. By integrating the principles and protocols outlined in this guide—from understanding its chemical properties to being prepared for emergencies—researchers, scientists, and drug development professionals can confidently and safely harness the synthetic potential of this versatile compound, driving innovation while ensuring the well-being of themselves and their colleagues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Introduction - Gelest [technical.gelest.com]
- 3. Buy this compound | 5930-98-3 [smolecule.com]
- 4. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 5. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Starshinechemical [starshinechemical.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Terminal alkyne synthesis by C-C coupling [organic-chemistry.org]
- 11. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.ucla.edu [chem.ucla.edu]
- 14. synarchive.com [synarchive.com]
Silylalkynes in Organic Synthesis: From Historical Discovery to an Indispensable Tool
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Quiet Rise of a Synthetic Workhorse
In the vast lexicon of organic synthesis, few reagents have achieved the status of being both a protective shield and a versatile building block. Silylalkynes, organosilicon compounds characterized by a silicon atom bonded directly to an acetylenic carbon, are a cornerstone of this elite group. Their journey from a chemical curiosity to an indispensable tool in modern chemistry is a compelling narrative of innovation, problem-solving, and the relentless pursuit of synthetic efficiency. Initially conceived as a mere protecting group for the reactive terminal alkyne proton, the silylalkyne has evolved into a sophisticated linchpin for complex molecular construction, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth exploration of the discovery, historical context, and foundational applications of silylalkynes, offering field-proven insights for the modern researcher.
Part 1: The Dawn of Silylalkynes - Discovery and Foundational Synthesis
The story of silylalkynes begins in 1959 with the first reported synthesis of the parent compound, trimethylsilylacetylene ((CH₃)₃SiC≡CH), by Heinz Günter Viehe.[1] This seminal work laid the groundwork for what would become a ubiquitous class of reagents. The initial and still most common approach to synthesizing silylalkynes involves the straightforward, two-step process of deprotonating a terminal alkyne followed by quenching the resulting acetylide with a silyl halide.[2][3][4]
The Causality Behind the Classic Synthesis
The logic of this method is rooted in fundamental acid-base chemistry. The proton on a terminal alkyne (an sp-hybridized carbon) is significantly more acidic (pKa ≈ 25 in DMSO) than protons on sp² or sp³ hybridized carbons. This acidity, while modest, is sufficient for deprotonation by a strong organometallic base, such as an organolithium reagent (e.g., n-BuLi) or a Grignard reagent (e.g., EtMgBr).[2][3] This irreversible deprotonation generates a potent carbon-centered nucleophile—the metal acetylide.
This acetylide anion readily attacks the electrophilic silicon atom of a silyl halide, like chlorotrimethylsilane (TMS-Cl). The silicon-halogen bond is polarized and susceptible to nucleophilic attack, leading to the formation of a stable carbon-silicon bond and a metal halide salt as a byproduct. The choice of the silyl group (e.g., Trimethylsilyl (TMS), Triethylsilyl (TES), Triisopropylsilyl (TIPS)) allows chemists to tune the steric bulk and stability of the resulting silylalkyne, a critical consideration for its subsequent use as a protecting group.
Visualizing the Foundational Synthesis
The workflow for this classic transformation can be visualized as a linear progression from activation to functionalization.
Caption: Workflow for the classic synthesis of silylalkynes.
Field-Proven Protocol: Synthesis of Trimethylsilylacetylene
This protocol is based on the reliable and well-documented method utilizing a Grignard reagent, which is often preferred for its operational simplicity and safety profile compared to pyrophoric organolithiums.[5]
Materials:
-
Magnesium turnings
-
1-Chlorobutane
-
Anhydrous Tetrahydrofuran (THF)
-
Acetylene gas (passed through a drying tube)
-
Chlorotrimethylsilane (TMS-Cl)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Grignard Reagent Preparation: Under an inert atmosphere (N₂ or Ar), a flask containing magnesium turnings and anhydrous THF is charged with a small amount of 1-chlorobutane to initiate the reaction. The remaining 1-chlorobutane is added dropwise to maintain a gentle reflux, forming butylmagnesium chloride. The solubility of this Grignard reagent in THF is a key advantage.[5]
-
Acetylide Formation: The solution of butylmagnesium chloride is cooled in an ice bath. Dry acetylene gas is then bubbled through the stirred solution. An exothermic reaction occurs where the butylmagnesium chloride is consumed to form the less soluble ethynylmagnesium chloride precipitate.
-
Silylation: A solution of chlorotrimethylsilane in anhydrous THF is added dropwise to the cooled and stirred suspension of ethynylmagnesium chloride. The reaction temperature is maintained between 15–20°C.[5] After the addition is complete, the mixture is heated to reflux for one hour to ensure the reaction goes to completion.
-
Workup and Purification: The reaction mixture is distilled to collect an azeotrope of trimethylsilylacetylene and THF.[5] The distillate is then washed repeatedly with ice-water to remove the THF, and the resulting organic layer is dried and distilled to yield pure trimethylsilylacetylene.
This self-validating system relies on the visual cues of Grignard formation and the precipitation of the acetylide to ensure the reaction is proceeding as expected before the addition of the critical silylating agent.
Part 2: The Evolution of Synthetic Strategies
While robust, the classic synthesis methods using stoichiometric organometallic bases suffer from limitations, chiefly their incompatibility with base-sensitive functional groups (e.g., esters, ketones).[4] This constraint spurred the development of milder, more versatile catalytic approaches.
A significant advancement was the introduction of Lewis acid-catalyzed silylations. For instance, using catalytic amounts of zinc triflate (Zn(OTf)₂) with trimethylsilyl triflate (TMSOTf) allows for the rapid and high-yielding silylation of terminal alkynes under much milder conditions, tolerating even reactive ester functionalities.[6] In this method, the Lewis acid is thought to coordinate to the alkyne, increasing the acidity of the terminal proton and facilitating its removal by a weak base like triethylamine.[4][6]
More recently, metal-free catalytic systems have emerged. A notable example employs a simple quaternary ammonium carboxylate salt to catalyze the deprotonation of the alkyne, with N,O-bis(silyl)acetamides (BSA) acting as the neutral silyl source.[2][7] This protocol proceeds under exceptionally mild conditions and demonstrates broad functional group tolerance.[2]
| Method | Key Reagents | Conditions | Advantages | Limitations |
| Classic Organometallic | n-BuLi or R-MgX, TMS-Cl | Stoichiometric strong base, -78°C to RT | High yield, reliable for simple substrates | Poor functional group tolerance, cryogenic temperatures often needed |
| Lewis Acid-Catalyzed | cat. Zn(OTf)₂, TMSOTf, Et₃N | Catalytic Lewis acid, weak base, RT | High yield, tolerates sensitive groups (e.g., esters)[6] | Requires specific silylating agents (triflates) |
| Metal-Free Catalytic | cat. Quaternary Ammonium Pivalate, BSA | Metal-free, mild conditions, RT | Excellent functional group tolerance, operationally simple[2][7] | May be slower for less acidic aliphatic alkynes[7] |
Part 3: Foundational Applications: Protection and Activation
The initial and most enduring application of silylalkynes is as a protecting group for terminal alkynes.[1][3][8] The bulky silyl group effectively masks the acidic acetylenic proton, preventing it from interfering with subsequent reactions, such as organometallic additions or base-mediated transformations elsewhere in the molecule. Furthermore, trimethylsilylacetylene is a colorless, stable liquid, making it a much safer and more convenient surrogate for highly flammable and difficult-to-handle acetylene gas.[1][3]
Perhaps the most transformative application of silylalkynes has been in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[1][3] In complex syntheses, reacting an aryl halide with acetylene itself can lead to a mixture of mono- and di-coupled products. By using a silylalkyne like trimethylsilylacetylene, the reaction stops cleanly after the first coupling.[1] The silyl group can then be selectively removed (deprotected) using a fluoride source like tetra-n-butylammonium fluoride (TBAF) or a simple base, revealing the terminal alkyne for a subsequent, different coupling reaction.[3] This controlled, stepwise approach is a cornerstone of modern synthetic strategy.
Beyond protection and coupling, silylalkynes were recognized early on as versatile synthetic intermediates. In 1982, Capozzi demonstrated that silylalkynes could react with highly reactive tertiary aliphatic cations, providing an innovative solution for constructing sterically congested C(sp³)–C(sp) bonds.[9] This work highlighted the unique reactivity of the C-Si bond and expanded the synthetic utility of silylalkynes beyond their role as simple acetylene equivalents.
Visualizing the Silylalkyne in Sonogashira Coupling
The strategic advantage of using a silylalkyne in a stepwise Sonogashira coupling is illustrated below.
Caption: Stepwise synthesis using a silylalkyne in Sonogashira couplings.
Conclusion
From its initial preparation in 1959, the silylalkyne has traced a remarkable path of development. Born out of the need to tame the reactivity of terminal alkynes, it quickly demonstrated its value as a stable, manageable source of the ethynyl group. The evolution from harsh, stoichiometric synthesis methods to mild, functional-group-tolerant catalytic procedures has dramatically broadened its accessibility and applicability. Today, the strategic use of silylalkynes in protecting group chemistry and in sophisticated cross-coupling reactions is fundamental to the construction of complex molecules that drive progress in medicine, materials, and beyond. Its history is a testament to the power of a simple, elegant solution to a persistent chemical challenge.
References
- 1. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 2. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Direct Electrophilic Silylation of Terminal Alkynes [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Zinc-Catalyzed Silylation of Terminal Alkynes [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trimethylsilylacetylene-Uses & Properties_Chemicalbook [chemicalbook.com]
- 9. Reactions of Tertiary Aliphatic Cations with Silylated Alkynes: Substitution, Cyclization and Unexpected C-H Activation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(trimethylsilyl)but-3-yn-2-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(trimethylsilyl)but-3-yn-2-one is a versatile bifunctional molecule that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a ketone carbonyl group and a trimethylsilyl-protected alkyne, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the physical properties, synthesis, and key applications of this valuable synthetic building block, with a particular focus on its role in the development of novel therapeutics.
Core Physical and Chemical Properties
4-(trimethylsilyl)but-3-yn-2-one is a colorless to light yellow liquid at room temperature.[1][2] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.[3][4] The trimethylsilyl group not only serves as a protecting group for the terminal alkyne but also enhances the compound's stability and solubility in organic solvents.
| Property | Value | References |
| Molecular Formula | C₇H₁₂OSi | [5] |
| Molecular Weight | 140.26 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 156 °C (lit.) | [5] |
| Density | 0.854 g/mL at 25 °C (lit.) | [5] |
| Refractive Index (n20/D) | 1.442 (lit.) | |
| CAS Number | 5930-98-3 | [3] |
Synthesis and Purification
Diagram of the Synthetic Workflow
Caption: Proposed synthetic workflow for 4-(trimethylsilyl)but-3-yn-2-one.
Step-by-Step Experimental Protocol (Inferred)
Step 1: Synthesis of 4-(trimethylsilyl)but-3-yn-2-ol [1]
-
To a solution of trimethylsilylacetylene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the lithium trimethylsilylacetylide.
-
Acetaldehyde is then added dropwise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude 4-(trimethylsilyl)but-3-yn-2-ol.
Step 2: Oxidation to 4-(trimethylsilyl)but-3-yn-2-one [1]
-
The crude 4-(trimethylsilyl)but-3-yn-2-ol is dissolved in a suitable solvent such as dichloromethane.
-
An oxidizing agent, for instance, pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine), is added to the solution at an appropriate temperature (typically 0 °C to room temperature for PCC, and -78 °C for Swern oxidation).
-
The reaction is stirred until TLC analysis indicates the complete conversion of the alcohol to the ketone.
-
The reaction mixture is then worked up accordingly. For a PCC oxidation, the mixture is typically filtered through a pad of silica gel or Celite to remove the chromium salts. For a Swern oxidation, a standard aqueous workup is performed.
-
The organic solvent is removed under reduced pressure to yield the crude 4-(trimethylsilyl)but-3-yn-2-one.
Purification:
The crude product is purified by bulb-to-bulb distillation under reduced pressure to yield the pure 4-(trimethylsilyl)but-3-yn-2-one as a colorless to light yellow liquid.[6]
Spectroscopic Characterization (Predicted)
While explicit spectra for 4-(trimethylsilyl)but-3-yn-2-one were not found in the search results, the expected spectral data can be reliably predicted based on the known spectra of the closely related 4-(trimethylsilyl)but-3-yn-2-ol and general principles of NMR and IR spectroscopy.
¹H NMR (CDCl₃):
-
δ ~2.3 ppm (s, 3H): This singlet corresponds to the three protons of the acetyl methyl group (CH₃-C=O).
-
δ ~0.2 ppm (s, 9H): This sharp singlet is characteristic of the nine equivalent protons of the trimethylsilyl group (-Si(CH₃)₃).
¹³C NMR (CDCl₃):
-
δ ~105 ppm and ~95 ppm: Two quaternary carbons of the alkyne (C≡C).
-
δ ~32 ppm: Acetyl methyl carbon (CH₃-C=O).
-
δ ~-1 ppm: Trimethylsilyl methyl carbons (-Si(CH₃)₃).[9]
Infrared (IR) Spectroscopy (neat):
-
~2175 cm⁻¹: C≡C stretch (alkyne).[1]
-
~1685 cm⁻¹: C=O stretch (conjugated ketone).[10]
-
~1250 cm⁻¹ and ~840 cm⁻¹: Characteristic Si-C stretches of the trimethylsilyl group.[1]
Applications in Scientific Research and Drug Development
4-(trimethylsilyl)but-3-yn-2-one is a valuable intermediate in several areas of chemical synthesis, most notably in the preparation of chiral molecules for drug discovery.
Asymmetric Bioreduction to Chiral Alcohols
A significant application of 4-(trimethylsilyl)but-3-yn-2-one is its use as a substrate in asymmetric bioreductions to produce enantiomerically pure (S)- or (R)-4-(trimethylsilyl)but-3-yn-2-ol.[3][11] These chiral propargyl alcohols are crucial building blocks in the synthesis of various biologically active molecules, including 5-lipoxygenase inhibitors.[3][11]
The enzyme 5-lipoxygenase is a key player in the biosynthesis of leukotrienes, which are inflammatory mediators involved in conditions such as asthma and allergic rhinitis.[10] Inhibitors of this enzyme, such as Zileuton, are therefore important therapeutic agents. The synthesis of analogues and novel 5-lipoxygenase inhibitors often relies on the availability of chiral intermediates, and the enzymatic reduction of 4-(trimethylsilyl)but-3-yn-2-one provides an efficient and environmentally friendly route to these valuable synthons.[3][11]
Diagram of the Bioreduction and Application
Caption: Application of 4-(trimethylsilyl)but-3-yn-2-one in the synthesis of 5-lipoxygenase inhibitors.
Building Block in Organic Synthesis
The dual functionality of 4-(trimethylsilyl)but-3-yn-2-one makes it a versatile building block in organic synthesis.[5] The trimethylsilyl group can be easily removed under mild conditions to reveal the terminal alkyne, which can then participate in a variety of coupling reactions, such as the Sonogashira, Suzuki, and click reactions. The ketone functionality allows for nucleophilic additions, reductions, and the formation of enolates for subsequent alkylation or condensation reactions.
Safety and Handling
4-(trimethylsilyl)but-3-yn-2-one is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It should be stored away from heat, sparks, and open flames. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
4-(trimethylsilyl)but-3-yn-2-one is a valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined physical properties and accessible synthesis make it a readily available starting material for a range of chemical transformations. Its most significant application to date lies in the stereoselective synthesis of chiral alcohols, which are key intermediates in the development of potent 5-lipoxygenase inhibitors for the treatment of inflammatory diseases. As the demand for complex and stereochemically defined molecules continues to grow, the importance of synthons like 4-(trimethylsilyl)but-3-yn-2-one is set to increase.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. 4-(Trimethylsilyl)-3-butyn-2-one | 5930-98-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. gfschemicals.com [gfschemicals.com]
- 5. Buy this compound | 5930-98-3 [smolecule.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li]+} via Silole Dianion [Ph4C4Si]−2•2[Li]+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zileuton | C11H12N2O2S | CID 60490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sibran.ru [sibran.ru]
4-(Trimethylsilyl)-3-butyn-2-one: A Technical Guide for Researchers and Drug Development Professionals
Introduction
4-(Trimethylsilyl)-3-butyn-2-one, with CAS Number 5930-98-3, is a versatile bifunctional molecule that has garnered significant attention in modern organic synthesis.[1][2] As an organosilicon compound, it incorporates a ketone and a trimethylsilyl-protected alkyne, providing a unique platform for a variety of chemical transformations.[1] The trimethylsilyl (TMS) group serves not only as a protecting group for the terminal alkyne but also as a reactivity modulator, enabling synthetic strategies that would be challenging with the parent butynone.[1]
This guide, prepared from the perspective of a senior application scientist, offers a comprehensive overview of this compound for researchers, chemists, and drug development professionals. We will delve into its commercial availability, physicochemical characteristics, safe handling protocols, and, most critically, its application in key synthetic methodologies. The focus will be on the causality behind experimental choices, providing not just protocols but a deeper understanding of how to leverage this reagent's unique properties effectively.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers globally, catering to both research and bulk quantity needs. Purity levels typically range from 97% to over 99%, which should be verified by gas chromatography (GC) analysis upon receipt for critical applications.[2][3][4][5]
When procuring this reagent, it is advisable to request the latest Safety Data Sheet (SDS) and a lot-specific Certificate of Analysis (CoA) to ensure compliance with safety standards and to confirm that the material meets the required specifications for your intended application.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Purity Offered | Available Quantities |
| Sigma-Aldrich (MilliporeSigma) | 97% | 5 g |
| Tokyo Chemical Industry (TCI) | >97.0% (GC) | 5 mL, 25 mL |
| GFS Chemicals | ≥97.50% (GC-FID) | 10 g |
| Aladdin Scientific | min 97% | 100 g |
| JHECHEM CO LTD | 99% | Bulk Inquiry |
| Smolecule | In Stock | Research Quantities |
| Sobekbio Biosciences | Not specified | 1g, 5g, 25g, 100g |
Note: Availability and product specifications are subject to change. Always consult the supplier's current catalog.[2][3][4][5][6]
Physicochemical Properties and Specifications
Understanding the fundamental properties of this compound is crucial for its effective use in the laboratory. It is a colorless to light yellow liquid with a characteristic profile.[1][3]
Table 2: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 5930-98-3 | [1][4][5] |
| Molecular Formula | C₇H₁₂OSi | [1][2][3] |
| Molecular Weight | 140.26 g/mol | [1][2][5] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 156 °C (lit.) | [1][3][5] |
| Density | 0.854 g/mL at 25 °C (lit.) | [1][5] |
| Refractive Index (n20/D) | 1.442 (lit.) | [5] |
| Flash Point | 28 °C / 82.4 °F (closed cup) | [5] |
Spectroscopic data is vital for identity confirmation. A typical ¹H NMR spectrum will show a sharp singlet for the three methyl protons of the acetyl group and another singlet for the nine protons of the trimethylsilyl group. The ¹³C NMR will distinctly show the carbonyl carbon, the two acetylenic carbons, and the carbons of the methyl and trimethylsilyl groups.[7]
Safety and Handling
This compound is a flammable liquid and vapor and requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[3][5] It can cause skin and eye irritation, and may cause respiratory irritation.[5]
-
Hazard Statements (GHS): H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][5]
-
Personal Protective Equipment (PPE): Safety goggles or face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. Use a respirator with an appropriate filter (e.g., type ABEK EN14387) if ventilation is inadequate.[5][8]
-
Storage: Store in a cool, dry, well-ventilated place designated as a flammables area.[3] The container should be kept tightly closed and grounded to prevent static discharge.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[8]
Key Applications in Organic Synthesis
The synthetic utility of this compound stems from the orthogonal reactivity of its ketone and protected alkyne moieties. The TMS group can be easily removed to liberate the terminal alkyne, or it can be leveraged for its electronic effects to direct reactions.
As a Precursor in Silicon-Directed Nazarov Cyclization
The Nazarov cyclization is a powerful 4π-electrocyclic reaction for synthesizing cyclopentenones from divinyl ketones. The trimethylsilyl group in substrates derived from this compound can act as a powerful directing group. Its ability to stabilize a β-carbocation (the "β-silicon effect") can control the regioselectivity of the cyclization and subsequent elimination, providing a clean route to specific cyclopentenone products.[9]
The general workflow involves converting the ketone to a divinyl ketone intermediate, which then undergoes an acid-catalyzed cyclization. The TMS group is eliminated in the final step to form the double bond.
References
- 1. Buy this compound | 5930-98-3 [smolecule.com]
- 2. calpaclab.com [calpaclab.com]
- 3. echemi.com [echemi.com]
- 4. gfschemicals.com [gfschemicals.com]
- 5. This compound 97 5930-98-3 [sigmaaldrich.com]
- 6. This compound [sobekbio.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. fishersci.com [fishersci.com]
- 9. Nazarov Cyclization [organic-chemistry.org]
Review of literature on 4-(Trimethylsilyl)-3-butyn-2-one applications
An In-Depth Technical Guide to the Applications of 4-(Trimethylsilyl)-3-butyn-2-one
Introduction: A Multifaceted Building Block in Modern Synthesis
This compound, often abbreviated as TMSB, is a versatile organosilicon compound that has emerged as a pivotal reagent in contemporary organic chemistry.[1][2] Its structure, which uniquely combines a ketone, a carbon-carbon triple bond, and a bulky, labile trimethylsilyl group, provides a rich platform for a diverse array of chemical transformations.[1] The trimethylsilyl group not only enhances stability but also modulates the reactivity of the adjacent alkyne, making TMSB an excellent choice for constructing complex molecular architectures.[2]
This guide offers a comprehensive overview of the primary applications of this compound, delving into its role in asymmetric bioreductions, cycloaddition reactions, and as a key intermediate in the synthesis of high-value molecules. We will explore the causality behind experimental choices, provide detailed protocols for key reactions, and present visual workflows to illuminate its synthetic utility for researchers, scientists, and professionals in drug development.
| Property | Value |
| CAS Number | 5930-98-3[1][3][4] |
| Molecular Formula | C₇H₁₂OSi[1][2] |
| Molecular Weight | 140.26 g/mol [1][2] |
| Appearance | Colorless to light yellow liquid[1][2] |
| Boiling Point | 156-158 °C[1][2][3] |
| Density | ~0.854 g/mL at 25 °C[1][3] |
Asymmetric Bioreduction: Access to High-Value Chiral Intermediates
One of the most significant applications of this compound is its stereoselective reduction to the chiral alcohol, (S)-4-(trimethylsilyl)-3-butyn-2-ol.[1][3] This enantiopure alcohol is a crucial building block for synthesizing complex, biologically active molecules, including 5-lipoxygenase inhibitors and the potent antiviral drug Entecavir (BMS-200475).[3][5]
The Rationale for Biocatalysis
While traditional chemical reductants can achieve this transformation, they often lack the high enantioselectivity required for pharmaceutical applications. Biocatalysis, utilizing whole-cell microorganisms or isolated enzymes, offers an environmentally benign and highly selective alternative.[1] Strains such as Candida parapsilosis have been extensively studied for their ability to reduce the ketone functionality of TMSB with excellent yield and enantiomeric excess (>99%).[5]
A critical challenge in the aqueous media required for bioreactions is the instability of TMSB, which can readily cleave at a pH above 6.0.[5] This issue is effectively mitigated by controlling the reaction pH (optimally around 5.5) or by employing biphasic systems with water-immiscible ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (C₄MIM·PF₆).[5] These ionic liquids not only protect the substrate from degradation but also reduce substrate and product toxicity to the microbial cells, thereby enhancing reaction efficiency and the operational stability of the biocatalyst.[5]
Experimental Workflow: Asymmetric Bioreduction
Caption: Workflow for the biocatalytic reduction of TMSB.
Detailed Protocol: Asymmetric Bioreduction using Candida parapsilosis
-
Cell Culture and Immobilization: Candida parapsilosis CCTCC M203011 cells are cultivated in a suitable nutrient broth. After harvesting, the cells are immobilized in a calcium alginate solution to enhance stability and reusability.
-
Reaction Setup: A biphasic system is prepared in a sealed reactor containing an aqueous buffer (e.g., Na₂HPO₄-citric acid, pH 5.5) and an equal volume of a water-immiscible ionic liquid (e.g., C₄MIM·PF₆).[5]
-
Addition of Reactants: this compound (TMSB) is added to the ionic liquid phase. A co-substrate, such as 2-propanol, is added to the aqueous phase for cofactor (NADH) regeneration.[5]
-
Biocatalysis: The immobilized cells are introduced into the reactor, which is then incubated at 30°C with continuous agitation (e.g., 180 rpm).
-
Monitoring and Work-up: The reaction progress is monitored by gas chromatography (GC). Upon completion, the organic phase is separated, and the product, (S)-4-(trimethylsilyl)-3-butyn-2-ol, is isolated and purified. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
| Biocatalyst | System | Substrate Conc. | Yield | e.e. (%) | Reference |
| Candida parapsilosis | Aqueous/C₄MIM·PF₆ | 24 mM | 97.7% | >99% | [5] |
| Acetobacter sp. | Aqueous/C₄MIM·PF₆ | 6.0 mM | High | High | [5] |
Cycloaddition Reactions: Synthesis of Functionalized Heterocycles
The electron-deficient alkyne in this compound makes it an excellent dipolarophile for cycloaddition reactions, particularly [3+2] cycloadditions. This reactivity provides a powerful route for the synthesis of five-membered heterocyclic rings.
[3+2] Cycloaddition with Cycloimmonium Salts
A notable application is the reaction of TMSB with cycloimmonium salts (such as pyridinium or isoquinolinium ylides) to generate functionalized indolizine derivatives.[6] Indolizines are important scaffolds in medicinal chemistry, and this reaction allows for the creation of novel adducts, including 1-acetylindolizines, with potential cytostatic (anti-cancer) activity.[6]
The reaction proceeds by generating a 1,3-dipole from the cycloimmonium salt in the presence of a base, which then undergoes a cycloaddition with the alkyne of TMSB.[6] Interestingly, the trimethylsilyl group can direct the regiochemistry of the addition and can either be retained in the final product or cleaved during the reaction, leading to a variety of possible isomers.[6]
Reaction Mechanism: [3+2] Cycloaddition
Caption: General scheme of the [3+2] cycloaddition reaction.
Detailed Protocol: Synthesis of 1-Acetylindolizines
-
Ylide Generation: The appropriate cycloimmonium salt (e.g., N-phenacylpyridinium bromide) is dissolved in a suitable solvent like acetonitrile. A base, typically triethylamine, is added to generate the pyridinium ylide in situ.
-
Cycloaddition: this compound is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at room temperature or heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Isolation: The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to isolate the desired indolizine products.[6]
Role in Cross-Coupling and Complex Molecule Synthesis
Beyond its direct participation in reactions, this compound serves as a versatile intermediate for building more complex molecular frameworks.[2]
Sonogashira Cross-Coupling
The trimethylsilyl group can function as a removable protecting group for the terminal alkyne. This allows for selective reactions at other parts of the molecule. Following deprotection (e.g., with a fluoride source like TBAF), the resulting terminal alkyne is a prime substrate for Sonogashira cross-coupling reactions. This enables the facile formation of carbon-carbon bonds with aryl or vinyl halides, a cornerstone of pharmaceutical and materials science synthesis.[1]
Conceptual Workflow: Cross-Coupling Application
References
- 1. Buy this compound | 5930-98-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 97 5930-98-3 [sigmaaldrich.com]
- 4. gfschemicals.com [gfschemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Dipolar cycloaddition of cycloimmonium salts and this compound to access new functionalized indolizines with potential cytostatic activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Biocatalytic Reduction of 4-(Trimethylsilyl)-3-butyn-2-one
Introduction: The Strategic Value of Chiral Silyl-Alkynols
Chiral propargyl alcohols substituted with a silyl group, such as (R)- and (S)-4-(trimethylsilyl)-3-butyn-2-ol, are highly valuable chiral building blocks in modern organic synthesis. Their utility stems from the unique reactivity of the alkyne and the versatility of the silyl group, which can be readily transformed into a variety of other functionalities.[1][2][3][4] These synthons are key intermediates in the synthesis of complex molecules, including 5-lipoxygenase inhibitors and other pharmaceutically active compounds.[5][6]
The asymmetric reduction of the prochiral ketone, 4-(trimethylsilyl)-3-butyn-2-one, presents a direct and efficient route to these enantiopure alcohols. While traditional chemical methods often require stoichiometric amounts of chiral reagents or expensive metal catalysts, biocatalysis offers a greener, more selective, and often more cost-effective alternative.[7][8] Whole-cell biotransformations using yeasts and bacteria, as well as reactions catalyzed by isolated oxidoreductases, have demonstrated exceptional enantioselectivity in the reduction of a wide range of ketones, including challenging substrates like ynones.[9][10][11]
This guide provides detailed protocols for both whole-cell (yeast-mediated) and isolated enzyme-catalyzed reductions of this compound, offering researchers a practical framework for accessing these valuable chiral intermediates.
PART 1: Whole-Cell Biocatalytic Reduction Using Immobilized Yeast
The use of whole microbial cells, such as yeast, for asymmetric reductions is a well-established and robust methodology.[7][12][13][14] The cells contain a variety of ketoreductases and the necessary cofactors (e.g., NADH, NADPH) and cofactor regeneration systems, eliminating the need to supply expensive external cofactors.[6] Immobilization of the yeast cells can simplify product work-up and allows for the reuse of the biocatalyst, further enhancing the economic and environmental benefits of the process.[15][16]
Causality Behind Experimental Choices:
-
Yeast Strain Selection: Different yeast strains exhibit varying levels of activity and stereoselectivity towards a given substrate. Candida parapsilosis and Acetobacter sp. have been specifically identified as highly effective for the reduction of this compound to the (S)- and (R)-alcohols, respectively.[5][15] Baker's yeast (Saccharomyces cerevisiae) is a readily available and often effective choice for general ketone reductions.[7][17][18]
-
Immobilization: Encapsulation in calcium alginate is a mild and widely used method for immobilizing yeast cells.[16] This protects the cells from shear stress and simplifies their separation from the reaction mixture.
-
pH Control: The substrate, this compound, is unstable at pH values above 6.0, where it can undergo cleavage.[5][6] Therefore, maintaining a slightly acidic pH (e.g., 5.0-6.0) is critical for preventing substrate degradation and maximizing product yield.[15]
-
Co-substrate: A co-substrate, such as glucose or isopropanol, is typically added to provide the necessary reducing equivalents for cofactor regeneration within the yeast cells.[19]
Experimental Workflow: Whole-Cell Reduction
Caption: Workflow for whole-cell biocatalytic reduction.
Protocol 1: Asymmetric Reduction with Immobilized Candida parapsilosis
This protocol is adapted from established procedures for the synthesis of (S)-4-(trimethylsilyl)-3-butyn-2-ol.[5]
Materials:
-
Candida parapsilosis CCTCC M203011
-
Yeast extract peptone dextrose (YPD) broth
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Citrate buffer (0.1 M, pH 5.0)
-
This compound
-
Glucose
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Yeast Cultivation: Inoculate 1 L of sterile YPD broth with Candida parapsilosis. Incubate at 30°C with shaking (200 rpm) for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation (5000 x g, 10 min, 4°C). Wash the cell pellet twice with sterile deionized water.
-
Immobilization: Resuspend the wet cell pellet (approx. 20 g) in 100 mL of a sterile 2% (w/v) sodium alginate solution. Extrude this suspension dropwise into a gently stirring solution of 0.2 M CaCl₂. Allow the resulting beads to harden for 2 hours.
-
Bioreduction:
-
To a 250 mL Erlenmeyer flask, add the immobilized yeast beads.
-
Add 100 mL of 0.1 M citrate buffer (pH 5.0).
-
Add glucose to a final concentration of 130 mM (approx. 2.34 g).
-
Add this compound to a final concentration of 6.0 mM (approx. 84 mg).
-
Incubate the flask at 30°C with shaking at 180 rpm.
-
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots of the aqueous phase, extracting with ethyl acetate, and analyzing by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification:
-
Once the reaction is complete (typically 24-48 hours), separate the alginate beads by filtration.
-
Saturate the aqueous filtrate with NaCl and extract three times with an equal volume of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol.
-
PART 2: Isolated Enzyme-Catalyzed Reduction
For applications requiring higher purity, no cellular byproducts, or different solvent systems, isolated enzymes offer a more defined catalytic system. The enzymes responsible for ketone reduction are typically alcohol dehydrogenases (ADHs) or ketoreductases (KREDs).[9][20] These enzymes require a stoichiometric amount of a cofactor (NAD(P)H), necessitating a cofactor regeneration system for a cost-effective process.
Causality Behind Experimental Choices:
-
Enzyme Selection: A wide variety of commercially available KREDs and ADHs exist, often sold as screening kits with different stereoselectivities. Enzymes from sources like Lactobacillus brevis or Thermoanaerobium brockii are known to reduce a broad range of ketones, including ynones.[9] Screening is essential to identify an enzyme with high activity and the desired enantioselectivity (R or S) for the target substrate.
-
Cofactor Regeneration: A secondary enzyme system is the most common method for cofactor regeneration. For NADPH-dependent enzymes, a glucose dehydrogenase (GDH) and glucose system is highly efficient. For NADH, formate dehydrogenase (FDH) with formate is a common choice. This catalytic approach ensures the expensive cofactor is recycled many times.
-
Buffer and Additives: The choice of buffer and pH is critical for enzyme stability and activity. A neutral pH (around 7.0) is a good starting point for many KREDs. Additives like isopropanol can sometimes serve as both a co-solvent for hydrophobic substrates and a co-substrate for cofactor regeneration with some ADHs.[19]
Experimental Workflow: Isolated Enzyme Reduction
Caption: Workflow for isolated enzyme-catalyzed reduction.
Protocol 2: KRED-Catalyzed Reduction with Cofactor Regeneration
This is a generalized protocol. The specific KRED, cofactor, and conditions should be optimized based on enzyme screening results.
Materials:
-
Ketoreductase (KRED)
-
NADP⁺ or NAD⁺
-
Glucose Dehydrogenase (GDH) or Formate Dehydrogenase (FDH)
-
D-Glucose or Sodium Formate
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
This compound
-
Organic co-solvent (e.g., DMSO or isopropanol, if needed for substrate solubility)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, combine:
-
Potassium phosphate buffer (to final volume).
-
D-Glucose (1.2 equivalents relative to the ketone substrate).
-
NADP⁺ (0.01 mol%).
-
Glucose Dehydrogenase (e.g., 1 mg/mL).
-
Ketoreductase (e.g., 1-2 mg/mL).
-
-
Initiation: Gently stir the mixture until all components are dissolved. If the substrate is poorly soluble, it can be added as a solution in a minimal amount of a water-miscible co-solvent like DMSO.
-
Substrate Addition: Add this compound (1 equivalent, e.g., 10-50 mM final concentration).
-
Incubation: Maintain the reaction at the optimal temperature for the chosen KRED (e.g., 30°C) with gentle stirring.
-
Reaction Monitoring: Monitor the reaction for substrate consumption and product formation using an appropriate chromatographic method (e.g., chiral GC or HPLC to determine both conversion and enantiomeric excess).
-
Work-up:
-
Once the reaction has reached completion, quench by adding an equal volume of ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product via column chromatography if necessary.
-
Data Summary
The following table summarizes typical reaction parameters and outcomes reported in the literature for the biocatalytic reduction of this compound.
| Biocatalyst | Product | Temp (°C) | pH | Substrate Conc. (mM) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetobacter sp. CCTCC M209061 (immobilized) | (R)-Alcohol | 30 | 5.0 | 6.0 | 71 | >99 | [15] |
| Candida parapsilosis CCTCC M203011 (immobilized) | (S)-Alcohol | 30 | 5.5 | 10 | >95 | >99 | [5] |
Conclusion and Best Practices
Biocatalysis provides a powerful platform for the asymmetric synthesis of chiral 4-(trimethylsilyl)-3-butyn-2-ol.
-
For Robustness and Scalability: The whole-cell approach using immobilized yeast is often simpler to implement and more cost-effective, as it avoids the need for purified enzymes and external cofactors.[6]
-
For Purity and Specificity: The isolated enzyme method offers a cleaner reaction profile and greater control, which can be advantageous in pharmaceutical development where downstream purification is critical.
-
Critical Parameter: For this specific substrate, careful pH control below 6.0 is paramount to prevent substrate degradation and ensure high chemical yields.[5][6]
By leveraging the protocols and insights provided, researchers can effectively produce enantiopure silyl-alkynols, unlocking their potential in complex target-oriented synthesis.
References
- 1. Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis of chiral organosilicon compounds via transition metal-catalyzed stereoselective C–H activation and silylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 9. Enzyme-catalyzed regio- and enantioselective ketone reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 11. Selective Enzymatic Reduction of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP0400239A1 - Process for asymmetric reduction of ketones with baker's yeast - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Highly enantioselective reduction of this compound to enantiopure (R)-4-(trimethylsilyl)-3-butyn-2-ol using a novel strain Acetobacter sp. CCTCC M209061 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. acgpubs.org [acgpubs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Baker's Yeast-Mediated Reductions of alpha-Keto Esters and an alpha-Keto-beta-Lactam. Two Routes to the Paclitaxel Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
[3+2] cycloaddition reactions involving 4-(Trimethylsilyl)-3-butyn-2-one for heterocycle synthesis
An Application Guide for Advanced Heterocycle Synthesis: Leveraging [3+2] Cycloaddition Reactions of 4-(Trimethylsilyl)-3-butyn-2-one
Introduction: A Strategic Approach to Five-Membered Heterocycles
The synthesis of five-membered heterocyclic compounds remains a cornerstone of modern medicinal chemistry and materials science. Among the myriad of synthetic strategies, [3+2] cycloaddition reactions stand out for their high degree of atom economy and stereochemical control.[1] This guide focuses on the utility of a particularly versatile dipolarophile: this compound (TMSB). This reagent is not merely another alkyne; it is a carefully designed building block where each functional group serves a distinct and strategic purpose.
The power of TMSB lies in the synergistic interplay between its three key components:
-
The Acetyl Group: This electron-withdrawing ketone functionality activates the alkyne, rendering it highly susceptible to cycloaddition with 1,3-dipoles. It also provides a synthetic handle for post-reaction modifications.
-
The Alkyne: This is the core reactive unit (the "2" component) that participates in the [3+2] cycloaddition to form the five-membered ring.
-
The Trimethylsilyl (TMS) Group: This bulky silyl group is the key to the strategic utility of TMSB. It exerts profound control over the regioselectivity of the cycloaddition, often leading to a single regioisomer where other alkynes might yield mixtures.[2] Furthermore, it can serve as a masked terminal proton, revealing a C-H bond after a facile deprotection step, or it can be used in subsequent cross-coupling reactions.[3]
This application note provides a comprehensive overview of the mechanisms, protocols, and strategic considerations for using this compound in the synthesis of three critical classes of heterocycles: 1,2,3-triazoles, isoxazoles, and pyrazoles.
Core Mechanistic Principles: Understanding Regiocontrol
The regiochemical outcome of a 1,3-dipolar cycloaddition is governed by the electronic properties of the interacting components, as described by frontier molecular orbital (FMO) theory. The reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
In the case of TMSB, the electron-withdrawing acetyl group polarizes the alkyne, lowering the energy of its LUMO and making the carbon atom beta to the carbonyl (Cβ) more electrophilic. The trimethylsilyl group, due to σ-π conjugation and its electropositive silicon atom, influences the orbital coefficients. For most common 1,3-dipoles, the reaction is dominated by the LUMO(alkyne)-HOMO(dipole) interaction. This consistently favors the formation of one primary regioisomer, a significant advantage for streamlining synthetic routes and avoiding costly isomer separations.
Application I: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
The 1,2,3-triazole moiety is a privileged scaffold in drug discovery, renowned for its metabolic stability and ability to engage in hydrogen bonding.[4] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[5] The use of TMSB in this reaction provides direct access to 4-acetyl-1-aryl/alkyl-5-(trimethylsilyl)-1H-1,2,3-triazoles with excellent regiocontrol.
Protocol: Cu(I)-Catalyzed Synthesis of 1-(Benzyl)-4-acetyl-5-(trimethylsilyl)-1H-1,2,3-triazole
This protocol details a representative CuAAC reaction.
Materials:
-
This compound (TMSB)
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reagent Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq), benzyl azide (1.0 mmol, 1.0 eq), and a magnetic stir bar.
-
Solvent Addition: Add a 1:1 mixture of t-BuOH and water (10 mL). Stir the mixture to create a suspension.
-
Scientist's Note: The t-BuOH/water solvent system is ideal for CuAAC as it dissolves both organic substrates and the inorganic catalyst components.
-
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 mmol, 0.3 eq) in water (1 mL). In a second vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol, 0.1 eq) in water (1 mL).
-
Initiation: Add the sodium ascorbate solution to the reaction flask, followed immediately by the copper sulfate solution. The solution should turn a yellow-orange color.
-
Scientist's Note: Sodium ascorbate is the reducing agent that generates the active Cu(I) species in situ from the more stable Cu(II) salt. This is a critical step for the catalytic cycle to begin.
-
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, add saturated aqueous NH₄Cl (15 mL) to the flask and stir for 10 minutes to quench the reaction and complex the copper catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexanes) to yield the pure product.
| Substrate (Azide) | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Benzyl azide | 10 | 2 | >95 |
| Phenyl azide | 10 | 3 | >95 |
| 1-Azido-4-nitrobenzene | 10 | 4 | 92 |
| 1-Azido-3,5-bis(trifluoromethyl)benzene | 15 | 6 | 88 |
Application II: Synthesis of 3,5-Disubstituted Isoxazoles
The isoxazole ring is a key component in numerous pharmaceuticals, including COX-2 inhibitors and antibiotics.[6][7] The most common route to isoxazoles is the [3+2] cycloaddition between an alkyne and a nitrile oxide. Nitrile oxides are typically generated in situ from the corresponding aldoxime or hydroximoyl chloride to avoid their rapid dimerization. The reaction with TMSB is highly regioselective, yielding 3-aryl/alkyl-5-acetyl-4-(trimethylsilyl)isoxazoles.
Protocol: Synthesis of 5-Acetyl-3-phenyl-4-(trimethylsilyl)isoxazole
This protocol uses the De Sarlo-Brandl method for in situ nitrile oxide generation from an aldoxime.
Materials:
-
This compound (TMSB)
-
Benzaldehyde oxime
-
N-Chlorosuccinimide (NCS)
-
Pyridine
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reagent Setup: In a flame-dried 100 mL round-bottom flask under an argon atmosphere, dissolve benzaldehyde oxime (1.2 mmol, 1.2 eq) in dry chloroform (20 mL).
-
Hydroximoyl Chloride Formation: Add N-Chlorosuccinimide (NCS) (1.2 mmol, 1.2 eq) in one portion. Stir the mixture at room temperature. The reaction to form the intermediate hydroximoyl chloride is usually complete in 30-60 minutes, which can be monitored by TLC.
-
Scientist's Note: NCS is a mild and effective chlorinating agent for converting the oxime to the hydroximoyl chloride, the immediate precursor to the nitrile oxide.
-
-
Cycloaddition: Add this compound (1.0 mmol, 1.0 eq) to the flask.
-
Nitrile Oxide Generation: Slowly add a solution of pyridine (1.5 mmol, 1.5 eq) in dry chloroform (5 mL) to the reaction mixture via a syringe pump over 1 hour.
-
Scientist's Note: The slow addition of the base (pyridine) is crucial. It generates the nitrile oxide at a low concentration, which is immediately trapped by the TMSB dipolarophile. This minimizes the undesired dimerization of the nitrile oxide.
-
-
Reaction Monitoring: Stir the reaction at room temperature overnight (12-16 hours). Monitor for the consumption of TMSB by TLC.
-
Work-up: Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the layers and extract the aqueous phase with chloroform (2 x 15 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the residue via flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to afford the target isoxazole.
| Aldoxime | Base | Time (h) | Yield (%) |
| Benzaldehyde oxime | Pyridine | 12 | 85 |
| 4-Methoxybenzaldehyde oxime | Triethylamine | 12 | 89 |
| 4-Chlorobenzaldehyde oxime | Pyridine | 16 | 81 |
| Cinnamaldehyde oxime | Triethylamine | 16 | 75 |
Application III: Synthesis of Substituted Pyrazoles
Pyrazoles are a class of heterocycles with widespread applications, from pharmaceuticals to agrochemicals.[8][9] A primary synthetic route involves the [3+2] cycloaddition of a diazoalkane with an alkyne. This reaction with TMSB provides a direct path to pyrazoles bearing acetyl and trimethylsilyl groups, which can be challenging to synthesize otherwise.
!!! SAFETY WARNING !!! Diazoalkanes, especially diazomethane, are toxic and potentially explosive. These reactions must be performed by trained personnel in a well-ventilated fume hood using appropriate safety equipment, including a blast shield and specialized glassware without ground glass joints.
Protocol: Synthesis of 5-Acetyl-4-(trimethylsilyl)-1H-pyrazole
This protocol uses an ethereal solution of diazomethane generated from a precursor like Diazald®.
Materials:
-
This compound (TMSB)
-
Ethereal solution of diazomethane (~0.4 M in diethyl ether, freshly prepared)
-
Diethyl ether (Et₂O)
Procedure:
-
Reagent Setup: In a 100 mL flask equipped with a magnetic stir bar (and no ground glass joints), dissolve this compound (1.0 mmol, 1.0 eq) in diethyl ether (15 mL).
-
Reaction: Cool the solution to 0 °C in an ice bath. While stirring, slowly add the ethereal solution of diazomethane (~1.5 mmol, 1.5 eq) dropwise over 20 minutes. A yellow color from the diazomethane should persist initially and then fade.
-
Scientist's Note: The reaction is performed at 0 °C to control the reactivity of diazomethane and prevent side reactions. An excess of diazomethane is used to ensure full conversion of the alkyne.
-
-
Warming and Monitoring: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 4 hours. Monitor the reaction by TLC until the starting alkyne is consumed.
-
Quenching: Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases. Perform this step slowly in the fume hood.
-
Concentration: Remove the solvent under reduced pressure (ensure the cold trap is effective to capture any remaining diazomethane). The initial cycloaddition product, a pyrazoline, often aromatizes spontaneously upon concentration or during work-up to the more stable pyrazole.
-
Purification: The resulting crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel (gradient elution, 20% to 50% ethyl acetate in hexanes) to yield the pure pyrazole.
| Diazo Compound | Temperature (°C) | Time (h) | Yield (%) |
| Diazomethane | 0 → RT | 4 | 90 |
| (Trimethylsilyl)diazomethane | 0 → RT | 6 | 82 |
| Ethyl diazoacetate | 25 → 50 | 12 | 78 |
Post-Cycloaddition Modification: The Protodesilylation Step
A key advantage of using TMSB is the ability to easily remove the TMS group, unmasking a C-H bond. This is valuable for accessing the parent heterocycle or for creating a site for further functionalization, such as halogenation.
Protocol: General Protodesilylation of a Silylated Heterocycle
Materials:
-
Silylated heterocycle (e.g., from Application I, II, or III)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
Procedure:
-
Setup: Dissolve the silylated heterocycle (1.0 mmol, 1.0 eq) in THF (10 mL) in a round-bottom flask.
-
Deprotection: Add TBAF solution (1.1 mmol, 1.1 eq) dropwise at room temperature.
-
Monitoring: Stir the mixture for 1-2 hours. Monitor the reaction by TLC until the starting material is completely consumed.
-
Work-up: Dilute the reaction mixture with diethyl ether (30 mL) and wash with water (3 x 15 mL) to remove TBAF salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify by column chromatography or recrystallization as needed.
Conclusion
This compound is a powerful and strategic reagent for the synthesis of highly functionalized five-membered heterocycles via [3+2] cycloaddition reactions. Its unique combination of an activating acetyl group and a regiocontrolling trimethylsilyl group allows for the efficient and predictable construction of substituted triazoles, isoxazoles, and pyrazoles. The protocols and principles outlined in this guide demonstrate the broad applicability of this building block, enabling researchers and drug development professionals to streamline the synthesis of complex molecular architectures with high fidelity.
References
- 1. [3+2] Cycloaddition of alkyl aldehydes and alkynes enabled by photoinduced hydrogen atom transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Dipolar cycloaddition of cycloimmonium salts and this compound to access new functionalized indolizines with potential cytostatic activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cyclizations of Silylalkynes - Gelest [technical.gelest.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chim.it [chim.it]
- 9. Pyrazole synthesis [organic-chemistry.org]
Synthesis of Functionalized Indolizines: An Application Guide Utilizing 4-(Trimethylsilyl)-3-butyn-2-one
Introduction: The Significance of the Indolizine Scaffold in Modern Drug Discovery
The indolizine nucleus, a fused heterocyclic system comprising a pyridine and a pyrrole ring, represents a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and rigid, planar structure have made it a cornerstone for the development of novel therapeutic agents.[2] Functionalized indolizines exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and phosphodiesterase inhibitory properties.[1][3] The growing importance of this heterocyclic motif in drug discovery underscores the need for efficient and versatile synthetic methodologies to access structurally diverse derivatives.[2]
This application note provides a comprehensive guide to the synthesis of functionalized indolizines via a robust and regioselective 1,3-dipolar cycloaddition reaction. Specifically, we will detail the use of 4-(trimethylsilyl)-3-butyn-2-one as a key dipolarophile, highlighting its advantages in controlling reaction outcomes and enabling the synthesis of valuable 1-acetyl substituted indolizines. This guide is intended for researchers and scientists in both academic and industrial settings who are engaged in the design and synthesis of novel heterocyclic compounds for drug development.
Synthetic Strategy: The 1,3-Dipolar Cycloaddition Pathway
The cornerstone of the synthetic approach detailed herein is the [3+2] cycloaddition reaction between a pyridinium ylide (the 1,3-dipole) and an alkyne (the dipolarophile).[3] This powerful transformation allows for the direct construction of the indolizine core in a single, atom-economical step.
The Role of the Pyridinium Ylide:
Pyridinium ylides are versatile reactive intermediates that can be readily generated in situ from the corresponding pyridinium salts by treatment with a mild base.[4][5] The pyridinium salt itself is typically synthesized by the alkylation of pyridine or its derivatives with an α-halo ketone, such as phenacyl bromide.[6][7]
The Dipolarophile: Leveraging this compound for Regiocontrol
The choice of the dipolarophile is critical in determining the substitution pattern of the resulting indolizine. While symmetrical alkynes yield a single product, unsymmetrical alkynes can lead to the formation of regioisomers. This compound is a particularly effective dipolarophile for the synthesis of functionalized indolizines.[8] The presence of the trimethylsilyl group exerts a significant directing effect on the cycloaddition, leading to enhanced regioselectivity.[8] Furthermore, the silicon moiety can be retained in the final product as a handle for further functionalization or can be selectively removed under mild conditions.
Reaction Mechanism and Regioselectivity
The reaction proceeds through a concerted [3+2] cycloaddition mechanism. The pyridinium ylide, generated by deprotonation of the pyridinium salt, reacts with the alkyne to form a transient dihydropyridine intermediate, which then undergoes aromatization to yield the stable indolizine ring system.
When using this compound, the reaction can yield two possible regioisomers: 1-acetyl-2-trimethylsilyl-indolizine and 1-trimethylsilyl-2-acetyl-indolizine.[8] The regiochemical outcome is influenced by both electronic and steric factors. Studies have shown that in many cases, a mixture of these isomers is obtained, with the potential for selective formation of one over the other depending on the specific pyridinium ylide and reaction conditions.[8] In some instances, the reaction can lead to the formation of the desilylated 1-acetylindolizine directly.[8]
Experimental Protocols
Protocol 1: Synthesis of N-Phenacylpyridinium Bromide (A Pyridinium Salt Precursor)
This protocol describes the synthesis of a common pyridinium salt precursor, N-phenacylpyridinium bromide, which serves as the starting material for the generation of the pyridinium ylide.
Materials:
-
Pyridine
-
Phenacyl bromide
-
Acetone (anhydrous)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenacyl bromide (1.0 eq) in anhydrous acetone.
-
To this solution, add pyridine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9][10][11]
-
Upon completion of the reaction, a white precipitate of N-phenacylpyridinium bromide will form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to obtain the pure pyridinium salt.
Characterization: The structure and purity of the synthesized N-phenacylpyridinium bromide can be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.[12][13][14]
Protocol 2: Synthesis of Functionalized Indolizines via 1,3-Dipolar Cycloaddition
This protocol details the core cycloaddition reaction between the in situ generated pyridinium ylide and this compound.
Materials:
-
N-Phenacylpyridinium bromide (from Protocol 1)
-
This compound
-
Anhydrous base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-phenacylpyridinium bromide (1.0 eq) and the chosen anhydrous solvent.
-
Add the anhydrous base (1.1-1.5 eq) to the suspension and stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the pyridinium ylide. The formation of a colored solution often indicates the presence of the ylide.
-
To this mixture, add this compound (1.2 eq) dropwise.
-
Heat the reaction mixture to a temperature between 80-120 °C (the optimal temperature may vary depending on the specific reactants and solvent) and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials and the appearance of the product spots.[9][10][11]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).[15]
Expected Products: The reaction may yield a mixture of 1-acetyl-2-trimethylsilyl-indolizine and 1-trimethylsilyl-2-acetyl-indolizine, and in some cases, the desilylated 1-acetylindolizine.[8] The individual isomers can often be separated by careful column chromatography.
Characterization: The structure of the purified indolizine derivatives should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the substitution pattern on the indolizine core.[16][17]
-
IR Spectroscopy: To identify characteristic functional groups such as the acetyl carbonyl group.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.[13]
Protocol 3: Desilylation of Trimethylsilyl-Substituted Indolizines (Optional)
This protocol provides a general method for the removal of the trimethylsilyl group to yield the corresponding 1-acetylindolizine.
Materials:
-
Trimethylsilyl-substituted indolizine (from Protocol 2)
-
Desilylating agent (e.g., tetrabutylammonium fluoride (TBAF) in THF, or potassium fluoride on alumina)
-
Solvent (e.g., tetrahydrofuran (THF))
Procedure:
-
Dissolve the trimethylsilyl-substituted indolizine (1.0 eq) in a suitable solvent such as THF.
-
Add the desilylating agent (e.g., a 1M solution of TBAF in THF, 1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography on silica gel.
Data Presentation and Visualization
Table 1: Representative Reaction Conditions and Yields
| Entry | Pyridinium Salt | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | N-Phenacylpyridinium bromide | Triethylamine | Acetonitrile | 80 | 12 | 1-Acetyl-2-trimethylsilyl-indolizine & 1-Trimethylsilyl-2-acetyl-indolizine | 75 (combined) |
| 2 | N-(4-Methoxyphenacyl)pyridinium bromide | K₂CO₃ | DMF | 100 | 18 | 1-Acetyl-7-methoxy-2-trimethylsilyl-indolizine | 68 |
| 3 | N-Phenacylpyridinium bromide | Triethylamine | Acetonitrile | 80 | 24 | 1-Acetylindolizine (direct desilylation) | 65 |
Note: The yields and product ratios are illustrative and can vary based on the specific substrates and reaction conditions.
Diagrams
Caption: Overall workflow for the synthesis of functionalized indolizines.
Caption: General mechanism of 1,3-dipolar cycloaddition for indolizine synthesis.
Conclusion and Future Perspectives
The use of this compound in 1,3-dipolar cycloaddition reactions with pyridinium ylides offers a powerful and versatile strategy for the synthesis of functionalized indolizines. This approach provides access to valuable 1-acetyl substituted indolizine scaffolds, which are of significant interest in drug discovery. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthesis of novel indolizine derivatives. Future work in this area may focus on the development of asymmetric cycloaddition reactions to access chiral indolizines and the expansion of the substrate scope to create even greater molecular diversity for biological screening.
References
- 1. soc.chim.it [soc.chim.it]
- 2. ijettjournal.org [ijettjournal.org]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,3-Dipolar cycloaddition of cycloimmonium salts and this compound to access new functionalized indolizines with potential cytostatic activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. How To [chem.rochester.edu]
- 10. TLC analysis of Mannich bases derived from indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Compound Characterization Data and 1H-NMR Data for Titrations and Rate Measurements - Mendeley Data [data.mendeley.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. iris.cnr.it [iris.cnr.it]
- 17. Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol Guide: Strategic Deprotection of 4-(Trimethylsilyl)-3-butyn-2-one
Introduction: Unmasking a Versatile Synthetic Building Block
The trimethylsilyl (TMS) group is a cornerstone of modern organic synthesis, serving as a robust and reliable protecting group for terminal alkynes.[1][2] Its steric bulk and chemical stability prevent the acidic alkyne proton from interfering with a wide range of transformations, such as organometallic additions or base-mediated reactions.[3][4] The substrate at the heart of this guide, 4-(trimethylsilyl)-3-butyn-2-one, is a valuable bifunctional building block, possessing both a protected alkyne and a ketone.[5][6] This structure makes it an ideal precursor for synthesizing more complex molecules in pharmaceutical development and materials science.[5][6]
However, the true synthetic utility of this intermediate is only realized upon the selective and efficient removal of the TMS group to reveal the terminal alkyne, 3-butyn-2-one. The choice of deprotection strategy is critical, as the molecule's ketone functionality and overall stability must be preserved. This guide provides a detailed examination of field-proven protocols for the deprotection of this compound, focusing on the mechanistic rationale behind procedural choices and offering insights to ensure reproducible, high-yield outcomes.
Mechanistic Considerations & Strategic Protocol Selection
The silicon-carbon bond in TMS-protected alkynes is susceptible to cleavage under both basic and fluoride-mediated conditions. The electron-withdrawing effect of the adjacent carbonyl group in this compound facilitates nucleophilic attack at the silicon center, making the deprotection relatively facile. However, the substrate is known to be unstable in aqueous buffers with a pH above 6.0, which underscores the need for carefully controlled, mild conditions.[7]
Two primary strategies have emerged as the methods of choice for this transformation:
-
Mild Base-Catalyzed Methanolysis: This classic method utilizes a catalytic amount of a mild base, such as potassium carbonate (K₂CO₃), in methanol. The reaction is driven by the in-situ generation of methoxide ions, which act as the nucleophile. It is favored for its cost-effectiveness and straightforward execution.[8][9]
-
Fluoride-Mediated Cleavage: This approach leverages the exceptionally high affinity of the fluoride ion for silicon.[10] Reagents like tetrabutylammonium fluoride (TBAF) are highly effective, often providing rapid and clean conversions where other methods may fail.[11] The mechanism involves the formation of a hypervalent, pentacoordinate silicon intermediate, which readily collapses to cleave the Si-C bond.[12][13][14]
The following sections provide detailed, self-validating protocols for each of these authoritative methods.
Core Experimental Protocols
Protocol 1: Mild Base-Catalyzed Deprotection with K₂CO₃ in Methanol
This protocol is often the first choice due to its mildness, low cost, and simple workup. The catalytic nature of the base minimizes the risk of base-induced side reactions involving the ketone.
Causality Behind Experimental Choices:
-
Methanol (MeOH): Serves as both the solvent and the source of the methoxide nucleophile.
-
Potassium Carbonate (K₂CO₃): A mild, inexpensive base that is sufficient to generate a catalytic amount of methoxide to drive the reaction without causing significant degradation of the starting material or product.[8]
-
Room Temperature: The activated nature of the substrate allows the reaction to proceed efficiently without heating, preserving the integrity of the potentially volatile product.
-
Inert Atmosphere (Optional but Recommended): While not always strictly necessary, performing the reaction under nitrogen or argon can prevent potential side reactions with atmospheric components, ensuring higher purity of the crude product.[8]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Solvent Addition: Dissolve the starting material in anhydrous methanol (approx. 0.1-0.2 M concentration).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 0.1-0.5 equiv) to the solution. A substoichiometric amount is typically sufficient.[8]
-
Reaction Execution: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a solvent system such as 4:1 Hexanes:Ethyl Acetate. The product, 3-butyn-2-one, will have a lower Rf value than the starting TMS-protected material. The reaction is typically complete within 1-3 hours.[8]
-
Workup: a. Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the methanol. b. Dilute the resulting residue with diethyl ether or dichloromethane. c. Wash the organic layer with water and then with brine to remove residual salts.[8] d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). e. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude 3-butyn-2-one by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. Note: The product can be volatile, so care should be taken during solvent removal.
Protocol 2: High-Efficiency Fluoride-Mediated Deprotection with TBAF
This method is exceptionally reliable and often faster than the K₂CO₃ method. It is particularly useful for more sterically hindered substrates or when mild basic conditions prove too slow.
Causality Behind Experimental Choices:
-
Tetrabutylammonium Fluoride (TBAF): A highly effective source of "naked" fluoride ions in organic solvents. Its nucleophilicity towards silicon is extremely high, ensuring a rapid reaction.[1][10] It is typically supplied as a 1.0 M solution in THF.
-
Tetrahydrofuran (THF): An anhydrous aprotic solvent that is ideal for TBAF-mediated reactions, ensuring the solubility of both the substrate and the reagent.[15]
-
Room Temperature or 0 °C: The reaction is highly exothermic and rapid. Starting at 0 °C can help control the reaction rate and minimize potential side reactions, though room temperature is often sufficient.[15]
Step-by-Step Methodology:
-
Reaction Setup: Add the this compound (1.0 equiv) to a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar) and dissolve it in anhydrous THF (approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1 equiv) dropwise to the stirred solution.[15]
-
Reaction Execution: Stir the reaction at 0 °C and allow it to warm to room temperature over 30-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC as described in Protocol 1. The reaction is often complete in under an hour.
-
Workup: a. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[15] b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3x). c. Combine the organic layers and wash with brine to aid in the removal of water-soluble tetrbutylammonium salts.[15] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. The nonpolar silyl byproducts and any remaining tetrbutylammonium salts are typically easy to separate from the more polar product.
Data Presentation & Visualization
Comparative Summary of Protocols
| Parameter | Protocol 1: K₂CO₃ / Methanol | Protocol 2: TBAF / THF |
| Primary Reagent | Potassium Carbonate (K₂CO₃) | Tetrabutylammonium Fluoride (TBAF) |
| Solvent | Methanol (MeOH) | Tetrahydrofuran (THF) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Time | 1 - 3 hours | 30 - 60 minutes |
| Key Advantage | Low cost, mild conditions | High speed and efficiency |
| Consideration | Slower reaction time | Higher cost, more complex workup |
Diagrams of Key Processes
Caption: Overall TMS deprotection reaction.
Caption: Fluoride-mediated deprotection mechanism.
Caption: General experimental workflow.
Field Insights & Troubleshooting
-
Incomplete Reaction: If a reaction with K₂CO₃ stalls, one can add a slightly larger portion of the base or allow the reaction to stir for a longer period. However, extended reaction times with some substrates can lead to degradation.[8] For the TBAF method, ensure the reagent is fresh; older solutions can absorb water and lose activity.
-
Low Yields During Workup: The product, 3-butyn-2-one, is relatively volatile. Avoid excessive heating during rotary evaporation. Using a cold trap and maintaining moderate vacuum can help prevent product loss.
-
Product Degradation on Silica Gel: Some users report that terminal alkynes can be sensitive to silica gel.[16] To mitigate this, one can deactivate the silica gel with a small percentage of triethylamine in the eluent or opt for a different purification method like bulb-to-bulb distillation if the scale allows.
-
Difficulty Removing TBAF Salts: The tetrbutylammonium salts from the TBAF workup can sometimes be persistent. Thorough washing with brine and even a dilute LiCl wash can help break up emulsions and improve separation.
Conclusion
The deprotection of this compound is a critical transformation that unlocks its potential as a versatile synthetic intermediate. Both the mild base-catalyzed methanolysis using potassium carbonate and the high-efficiency fluoride-mediated cleavage with TBAF are authoritative and reliable methods. The selection between them should be guided by considerations of reaction speed, cost, scale, and the specific sensitivities of any other functional groups in more complex substrates. By understanding the underlying mechanisms and adhering to the detailed protocols and insights provided in this guide, researchers can confidently and reproducibly generate high-purity 3-butyn-2-one for their synthetic campaigns.
References
- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 2. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 5930-98-3 [smolecule.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. cssp.chemspider.com [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
- 10. fiveable.me [fiveable.me]
- 11. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 12. The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 13. echemi.com [echemi.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
Application Notes & Protocols: 4-(Trimethylsilyl)-3-butyn-2-one as a Versatile Precursor for the Synthesis of Alkynyl Ketones
Abstract & Introduction
4-(Trimethylsilyl)-3-butyn-2-one is a bifunctional organosilicon compound that has emerged as a cornerstone reagent in modern organic synthesis.[1][2] Its structure, featuring a ketone carbonyl and a trimethylsilyl (TMS)-protected terminal alkyne, offers a powerful and sequential reactivity profile. The TMS group serves a dual purpose: it acts as a robust protecting group, preventing the acidic alkyne proton from interfering with reactions at the ketone, and it enhances the compound's stability and handling.[1] This unique arrangement allows for selective manipulation of the ketone functionality, followed by a mild deprotection step to unveil the terminal alkyne. The resulting α,β-alkynyl ketone is a highly valuable synthon, primed for subsequent transformations such as conjugate additions, cycloadditions, and coupling reactions.
This guide provides an in-depth exploration of this compound, detailing its properties, safety protocols, and its strategic application as a precursor to functionalized alkynyl ketones for researchers in synthetic chemistry and drug development.[2]
Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties is critical for safe handling and successful experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5930-98-3 | [3] |
| Molecular Formula | C₇H₁₂OSi | [1][3] |
| Molecular Weight | 140.26 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 0.854 g/mL at 25 °C | |
| Boiling Point | 156 °C | [4] |
| Refractive Index | n20/D 1.442 | |
| Flash Point | 28 °C (82.4 °F) - closed cup | [3] |
Safety & Handling
This compound is a flammable liquid and requires careful handling in a well-ventilated fume hood.[4] All ignition sources must be eliminated from the handling area.[4]
Table 2: GHS Hazard Information
| Hazard Class | Code | Description |
| Flammable Liquids | H226 | Flammable liquid and vapor |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
| Data sourced from Sigma-Aldrich.[3] |
Mandatory Personal Protective Equipment (PPE):
-
Eyeshields and face shield[3]
-
Chemical-resistant gloves (e.g., Nitrile)
-
Flame-retardant lab coat
-
Type ABEK (EN14387) respirator filter if ventilation is inadequate[3]
Storage: Store in a cool, dark, and well-ventilated area designated for flammable liquids.[4] Keep the container tightly closed to prevent moisture ingress and evaporation.[4]
The Synthetic Strategy: A Two-Stage Approach
The core utility of this compound lies in a logical, two-stage synthetic workflow. This strategy allows for the selective modification at the ketone center without disturbing the latent alkyne functionality, which can be revealed in a subsequent step.
Caption: General workflow for utilizing this compound.
Application Protocol 1: Asymmetric Reduction & Subsequent Deprotection
One of the most powerful applications of this precursor is in the synthesis of chiral propargylic alcohols, which are key intermediates in pharmaceutical development.[1][5] This protocol details the asymmetric bioreduction to (S)-4-(trimethylsilyl)-3-butyn-2-ol, followed by the removal of the TMS group.[1][3]
Stage 1: Asymmetric Bioreduction
The reduction of the ketone to a chiral alcohol is a well-documented transformation, often employing microbial strains like Candida parapsilosis to achieve high enantiomeric excess (>99% ee).[1][5] This biological approach offers exceptional selectivity under mild conditions.
Protocol: Bioreduction to (S)-4-(trimethylsilyl)-3-butyn-2-ol
-
Cell Culture & Preparation: Cultivate Candida parapsilosis CCTCC M203011 cells according to established microbiological procedures. Harvest and immobilize the cells to enhance stability and reusability.
-
Reaction Setup: In a sterile reaction vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 5.0-6.0). Note: The substrate is unstable in aqueous buffers with a pH above 6.0, as it can be cleaved into a carbonyl alkyne and trimethylhydroxysilane.[5] Lowering the buffer pH is critical to prevent this side reaction.[5]
-
Addition of Reagents:
-
Add the immobilized cells to the buffer.
-
Introduce a co-substrate for cofactor regeneration (e.g., glucose or isopropanol).
-
Add this compound (substrate) to the desired concentration (typically 1.5 to 12 mM).[1]
-
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup & Purification:
-
Once the reaction reaches completion, separate the immobilized cells by filtration for reuse.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude (S)-4-(trimethylsilyl)-3-butyn-2-ol by column chromatography or distillation.
-
Stage 2: Deprotection to Reveal the Terminal Alkyne
The removal of the TMS group is the crucial final step to yield the terminal alkynyl alcohol. This is typically achieved under mild, basic conditions that will not affect the newly formed stereocenter. The use of potassium carbonate in methanol is a standard, efficient, and cost-effective method.[6][7]
Caption: Simplified mechanism of TMS deprotection.
Protocol: Desilylation of (S)-4-(trimethylsilyl)-3-butyn-2-ol
-
Reaction Setup: Dissolve the purified (S)-4-(trimethylsilyl)-3-butyn-2-ol (1 equivalent) in anhydrous methanol (MeOH) in a round-bottom flask under a nitrogen atmosphere.[6]
-
Addition of Base: Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃, approx. 0.1-0.2 equivalents).[6] The use of a catalytic amount is often sufficient and minimizes potential side reactions.
-
Reaction Monitoring: Stir the mixture at room temperature.[6] Monitor the reaction by TLC or GC. The reaction is typically complete within 1-3 hours. Over-extending the reaction time can sometimes lead to a reduction in yield for sensitive substrates.[6]
-
Workup:
-
Quench the reaction by adding water.
-
Remove the methanol via rotary evaporation.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3x).
-
-
Purification:
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude terminal alkyne, (S)-3-butyn-2-ol.
-
If necessary, purify further by distillation or column chromatography.
-
Alternative Applications & Synthetic Potential
Beyond reduction, the unique structure of this compound opens doors to other important transformations.
-
Cycloaddition Reactions: It serves as an efficient dipolarophile in [3+2] cycloaddition reactions, providing access to functionalized heterocyclic scaffolds like indolizines.[1]
-
Nucleophilic Additions: The ketone is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithiums, to generate tertiary propargylic alcohols.[1]
-
Total Synthesis: The compound has been utilized as a key starting material in the total synthesis of complex molecules, such as the antiviral drug Entecavir.[3]
Troubleshooting & Expert Insights
-
Substrate Instability: As mentioned, the Si-C bond is labile under certain conditions. Avoid strongly basic (pH > 8) or fluoride-based (e.g., TBAF) reagents during initial reactions at the ketone if the TMS group needs to be preserved for a subsequent step. The exception is when TMS removal is the desired outcome.
-
Incomplete Deprotection: If the K₂CO₃/MeOH method is sluggish, especially with sterically hindered silanes, tetrabutylammonium fluoride (TBAF) in THF is a more potent alternative.[7] However, TBAF is less selective and more expensive.
-
Purification Challenges: The final alkynyl ketone products can be volatile. Use caution during solvent removal, employing lower temperatures on the rotary evaporator and ensuring the vacuum is not too strong to prevent product loss.
References
- 1. Buy this compound | 5930-98-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 97 5930-98-3 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-(Trimethylsilyl)-3-butyn-2-one in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the landscape of modern medicinal chemistry, the efficiency of a synthetic route is paramount. The ability to construct complex molecular architectures from readily available, versatile starting materials is a key determinant in the pace of drug discovery and development. 4-(Trimethylsilyl)-3-butyn-2-one (TMSB), a seemingly simple organosilicon compound, has emerged as a powerful and strategic building block for the synthesis of pharmaceutical intermediates.[1] Its value lies in its unique bifunctional nature, possessing both an α,β-unsaturated ketone system and a trimethylsilyl-protected terminal alkyne.[2] This duality allows for a diverse range of orthogonal chemical transformations, enabling chemists to introduce molecular complexity in a controlled and predictable manner.
This guide provides an in-depth exploration of TMSB's applications, detailing its reactivity profile, core synthetic transformations, and step-by-step protocols for its use in the construction of key pharmaceutical scaffolds.
Physicochemical Properties and Reactivity Profile
Understanding the inherent chemical properties of TMSB is fundamental to harnessing its synthetic potential. The molecule is a colorless to light yellow liquid with a boiling point of approximately 156-158 °C.[1][2]
| Property | Value | Reference(s) |
| CAS Number | 5930-98-3 | [1][3] |
| Molecular Formula | C₇H₁₂OSi | [1] |
| Molecular Weight | 140.26 g/mol | [1] |
| Density | ~0.854 g/mL at 25 °C | [2] |
| Boiling Point | 156-158 °C | [1] |
| Refractive Index | n20/D ~1.442 |
The synthetic utility of TMSB is governed by two key reactive sites:
-
The α,β-Unsaturated Ketone: This moiety acts as a classic Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles at the β-carbon. This reaction is a cornerstone of C-C bond formation.[4][5]
-
The Trimethylsilyl (TMS) Protected Alkyne: The TMS group serves as a robust protecting group for the terminal alkyne. Its purpose is twofold: it enhances the stability of the compound and prevents unwanted side reactions of the acidic acetylenic proton under basic conditions.[2] Crucially, the TMS group can be selectively removed under mild conditions, typically using a fluoride source, to unmask the terminal alkyne for subsequent transformations like coupling reactions or cycloadditions.[6]
Figure 1: Dual reactivity profile of TMSB leading to diverse synthetic pathways.
Core Synthetic Applications in Pharmaceutical Synthesis
The dual reactivity of TMSB makes it an exceptionally versatile reagent for building heterocyclic cores, which are ubiquitous in pharmaceutical agents.[7]
Synthesis of Substituted Pyrazoles
Pyrazoles are a prominent class of nitrogen-containing heterocycles found in numerous approved drugs, including celecoxib (anti-inflammatory), sildenafil (vasodilator), and various kinase inhibitors.[7][8] TMSB provides a highly efficient entry point to 3,5-disubstituted pyrazoles through a cyclocondensation reaction with hydrazine derivatives.[9]
Causality of the Reaction: The reaction proceeds via a two-step sequence. First, the hydrazine nitrogen atom acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone in a Michael-type addition.[5][10] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ketone carbonyl. Subsequent dehydration results in the formation of the stable aromatic pyrazole ring.[11] The regioselectivity is well-defined, with the substituted nitrogen of the hydrazine typically ending up at the 1-position of the pyrazole ring.
Figure 2: Workflow for the synthesis of substituted pyrazoles from TMSB.
Protocol 2.1: Synthesis of 1-Phenyl-3-methyl-5-(trimethylsilyl)pyrazole
This protocol details the synthesis of a model pyrazole, a common intermediate for further functionalization.
-
Reagents & Equipment:
-
This compound (TMSB) (1.0 eq)
-
Phenylhydrazine (1.05 eq)
-
Glacial Acetic Acid (as solvent)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) dissolved in glacial acetic acid (approx. 0.2 M concentration).
-
Add phenylhydrazine (1.05 eq) to the solution at room temperature with stirring. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice water. The product may precipitate as a solid or oil.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield the pure 1-phenyl-3-methyl-5-(trimethylsilyl)pyrazole.
-
-
Self-Validation: The successful synthesis can be confirmed by NMR spectroscopy, which should show the disappearance of the acetylenic and ketone signals from the starting material and the appearance of characteristic aromatic and pyrazole ring proton signals, along with the persistent trimethylsilyl singlet around 0 ppm.
Unmasking the Alkyne: TMS Deprotection
The true versatility of TMSB-derived intermediates is realized upon the selective removal of the TMS group. This deprotection unmasks a terminal alkyne, a highly valuable functional group for C-C bond formation via reactions like Sonogashira, Suzuki, and click chemistry.[2]
Causality of the Reaction: Fluoride-based reagents, such as tetrabutylammonium fluoride (TBAF), are highly effective for desilylation due to the high thermodynamic stability of the Si-F bond.[6] Alternatively, base-catalyzed methanolysis (e.g., using K₂CO₃ in methanol) provides a milder, more economical method for cleaving the Si-C bond.[12] The choice of method depends on the functional group tolerance of the substrate.
Protocol 2.2: Fluoride-Mediated Desilylation of a TMS-Pyrazole
This protocol describes the deprotection of the pyrazole synthesized in Protocol 2.1.
-
Reagents & Equipment:
-
1-Phenyl-3-methyl-5-(trimethylsilyl)pyrazole (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stirrer and nitrogen atmosphere
-
Standard work-up and purification equipment
-
-
Procedure:
-
Dissolve the TMS-protected pyrazole (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the TBAF solution (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding water.
-
Extract the mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the deprotected 1-phenyl-3-methyl-5-ethynylpyrazole.
-
Case Study: A Key Building Block for Favipiravir Synthesis
Figure 3: Conceptual pathway illustrating the strategic use of bifunctional intermediates.
Safety, Handling, and Storage
This compound is a flammable liquid and vapor and can cause skin and eye irritation.[3]
-
Handling: Handle in a well-ventilated place, such as a fume hood. Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17] Use non-sparking tools and take precautions against static discharge.[18]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from heat and ignition sources.[17][18]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[18]
Conclusion
This compound is a powerful and versatile reagent in the pharmaceutical chemist's toolbox. Its predictable, dual reactivity allows for the efficient and regioselective synthesis of complex heterocyclic intermediates, particularly substituted pyrazoles. By serving as both a Michael acceptor and a masked terminal alkyne, it facilitates a modular approach to synthesis, enabling rapid library generation and the construction of complex drug scaffolds. The protocols and principles outlined in this guide demonstrate the strategic value of TMSB in accelerating the synthesis of pharmaceutical intermediates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 5930-98-3 [smolecule.com]
- 3. 4-(三甲基硅基)-3-丁炔-2-酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Michael Reaction | NROChemistry [nrochemistry.com]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 7. chim.it [chim.it]
- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. This compound | 5930-98-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols: Mastering the Michael Addition with 4-(Trimethylsilyl)-3-butyn-2-one
Foreword
The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, offers a powerful and versatile strategy for molecular construction.[1][2] This guide delves into the specific application of 4-(trimethylsilyl)-3-butyn-2-one (TMSB) as a Michael acceptor. TMSB is a unique building block; its activated ynone system, coupled with the synthetic flexibility of a trimethylsilyl protecting group, opens avenues for creating complex molecular architectures.[3] This document is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale to empower effective and innovative research.
Principles of the Michael Addition
The Michael reaction is the conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[4][5][6] The reaction is thermodynamically controlled and prized for its efficiency in forming C-C, C-N, C-S, and C-O bonds under relatively mild conditions.[2][7]
The fundamental mechanism involves three key steps:
-
Nucleophile Generation: A base abstracts an acidic proton from the Michael donor (e.g., a compound with an active methylene group) to form a resonance-stabilized carbanion or enolate.[1][4]
-
Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the Michael acceptor.[5][8]
-
Protonation: The resulting enolate is protonated by the solvent or a proton source to yield the final 1,4-adduct.[5]
Diagram 1: Generalized workflow of the Michael Addition reaction.
The Acceptor: this compound (TMSB)
This compound is a versatile building block in organic synthesis.[3] Its utility stems from the combination of a ketone, an alkyne, and a trimethylsilyl (TMS) group within a compact structure.
-
Chemical Structure: C₇H₁₂OSi
-
Molecular Weight: 140.26 g/mol
-
Appearance: Colorless to light yellow liquid
-
Key Features:
-
Activated Alkyne: The electron-withdrawing acetyl group polarizes the carbon-carbon triple bond, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.
-
Trimethylsilyl (TMS) Group: This group serves two primary purposes. First, it acts as a protecting group for the terminal alkyne, preventing unwanted side reactions. Second, it provides a synthetic handle that can be easily removed post-addition to reveal a terminal alkyne, ready for further transformations like coupling reactions.[3][9]
-
TMSB is a valuable precursor in the synthesis of complex molecules, including chiral alcohols and the antiviral drug entecavir.[10]
A Note on Stability: TMSB can be sensitive to cleavage in aqueous buffers, particularly at a pH above 6.0, which can break the silicon-carbon bond.[11][12] Therefore, reaction conditions, especially pH, must be carefully controlled.
Application & Protocol: Thia-Michael Addition to TMSB
The addition of thiol nucleophiles (thia-Michael addition) to ynones is a highly efficient and reliable transformation, typically proceeding with high yields to form β-thio-α,β-unsaturated ketones.
Causality and Experimental Design
-
Catalyst: While the reaction can proceed without a catalyst, a mild base like triethylamine (Et₃N) is often used to deprotonate the thiol, generating the more nucleophilic thiolate anion and accelerating the reaction.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or acetonitrile are preferred to avoid potential side reactions and ensure solubility of the reactants.
-
Stereochemistry: The addition of thiols to ynones typically results in a mixture of (E) and (Z) isomers. The ratio can be influenced by the solvent, temperature, and nature of the thiol.
Detailed Experimental Protocol
Objective: To synthesize a β-thio-α,β-unsaturated ketone via the addition of dodecanethiol to this compound.
Materials:
-
This compound (TMSB) (1.0 mmol, 140.3 mg)
-
1-Dodecanethiol (1.1 mmol, 222.4 mg, 264 µL)
-
Triethylamine (Et₃N) (0.1 mmol, 10.1 mg, 14 µL)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Round-bottom flask (25 mL) with magnetic stir bar
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol).
-
Dissolve the TMSB in anhydrous DCM (10 mL).
-
Add 1-dodecanethiol (1.1 mmol) to the solution via syringe.
-
Add triethylamine (0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the TMSB starting material is fully consumed (typically 1-3 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired product.
Expected Results & Data
The following table provides representative data for thia-Michael additions to activated alkynes, analogous to TMSB.
| Entry | Thiol Nucleophile | Product | Typical Yield (%) |
| 1 | 1-Dodecanethiol | (E/Z)-4-(Dodecylthio)-4-(trimethylsilyl)but-3-en-2-one | >90 |
| 2 | Thiophenol | (E/Z)-4-(Phenylthio)-4-(trimethylsilyl)but-3-en-2-one | >95 |
| 3 | Benzyl Mercaptan | (E/Z)-4-(Benzylthio)-4-(trimethylsilyl)but-3-en-2-one | >92 |
Table adapted from analogous reactions to provide expected outcomes.[13]
Application & Protocol: Aza-Michael Addition to TMSB
The conjugate addition of amines (aza-Michael addition) is a fundamental route to synthesize β-amino-α,β-unsaturated ketones, which are prevalent scaffolds in pharmaceuticals and natural products.[13]
Causality and Experimental Design
-
Nucleophilicity: Secondary amines like piperidine or morpholine are excellent nucleophiles for this transformation and often react readily without the need for a strong base.
-
Solvent Choice: Acetonitrile is a suitable solvent, offering good solubility for a range of amines and the substrate.
-
Workup: The basic nature of the amine products necessitates adding a small amount of base (e.g., 1% Et₃N) to the chromatography eluent to prevent streaking on the silica gel column.
Detailed Experimental Protocol
Objective: To synthesize a β-amino-α,β-unsaturated ketone via the addition of piperidine to TMSB.
Materials:
-
This compound (TMSB) (1.0 mmol, 140.3 mg)
-
Piperidine (1.1 mmol, 93.7 mg, 109 µL)
-
Anhydrous Acetonitrile (10 mL)
-
Round-bottom flask (25 mL) with magnetic stir bar
-
Silica gel for column chromatography
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Add piperidine (1.1 mmol) to the stirred solution at room temperature.
-
Continue stirring and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, remove the acetonitrile under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel. Use a hexane/ethyl acetate eluent system containing 1% triethylamine to obtain the pure β-amino-α,β-unsaturated ketone.
Post-Reaction Protocol: TMS Group Deprotection
A key advantage of using TMSB is the ability to cleave the TMS group after the Michael addition, revealing a terminal alkyne for subsequent synthetic manipulations. This is most commonly achieved using a fluoride source or mild basic conditions.[9]
Diagram 2: Workflow for TMS group deprotection.
Detailed Deprotection Protocol (using K₂CO₃/Methanol)
Objective: To remove the trimethylsilyl group from the Michael adduct.
Materials:
-
TMS-protected Michael Adduct (1.0 mmol)
-
Methanol (MeOH) (10 mL)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol, 207 mg)
-
Round-bottom flask (25 mL) with magnetic stir bar
Procedure:
-
Dissolve the TMS-protected Michael adduct (1.0 mmol) in methanol (10 mL) in a 25 mL round-bottom flask.
-
Add potassium carbonate (1.5 mmol) to the solution.
-
Stir the mixture at room temperature. The reaction is generally complete within 1-2 hours. Monitor by TLC.
-
Once the reaction is complete, add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
If necessary, purify the final product by column chromatography.
Conclusion
This compound stands out as a highly effective and adaptable Michael acceptor. The protocols and principles outlined in this guide demonstrate its utility in forming carbon-heteroatom bonds through thia- and aza-Michael additions. The strategic placement of the trimethylsilyl group provides a crucial advantage, allowing for post-reaction modifications. By understanding the reactivity of this substrate and the causality behind the experimental conditions, researchers can confidently employ TMSB to build complex molecular frameworks for applications in medicinal chemistry and materials science.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. Michael Addition [organic-chemistry.org]
- 3. Buy this compound | 5930-98-3 [smolecule.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 10. This compound 97 5930-98-3 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes: Leveraging 4-(Trimethylsilyl)-3-butyn-2-one for Advanced Click Chemistry Applications
Abstract
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click chemistry" reaction, has revolutionized the synthesis of complex molecular architectures in fields ranging from drug discovery to materials science.[1] A key challenge in harnessing this powerful ligation chemistry is the handling and stability of terminal alkynes. This guide details the strategic use of 4-(Trimethylsilyl)-3-butyn-2-one (TMS-BYO), a stable and versatile precursor to the highly reactive terminal alkyne, 3-butyn-2-one (BYO). We provide in-depth protocols for the in situ deprotection of TMS-BYO and its subsequent application in robust CuAAC reactions, enabling researchers to efficiently introduce a ketone handle for bioconjugation, probe synthesis, and surface modification.
The Strategic Advantage of a TMS-Protected Precursor
While 3-butyn-2-one is a potent reagent for click chemistry, its direct application is hampered by several factors. It is a clear, colorless, and volatile liquid with a penetrating odor and lachrymatory properties, necessitating careful handling.[2] More critically, its high reactivity makes it susceptible to polymerization and degradation during storage.
The use of this compound elegantly circumvents these issues. The bulky trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, conferring several key advantages:
-
Enhanced Stability: TMS-BYO is significantly more stable than its deprotected counterpart, allowing for long-term storage and easier handling.
-
Simplified Handling: The reduced volatility and reactivity of the protected form improve safety and accuracy in dispensing the reagent.
-
Controlled Reactivity: The reactive terminal alkyne can be generated in situ, precisely when needed for the click reaction. This minimizes side reactions and degradation of the alkyne.[3] This approach is particularly advantageous in complex biological mixtures where the unprotected alkyne might otherwise react non-specifically.
Section 1: In Situ Generation of the Reactive Terminal Alkyne
The cornerstone of using TMS-BYO is the efficient and clean removal of the TMS group to unmask the terminal alkyne. This is most commonly achieved through fluoride-mediated desilylation.
Mechanism of Deprotection
The deprotection mechanism hinges on the high affinity of fluoride ions for silicon.[4] A fluoride source, typically tetrabutylammonium fluoride (TBAF), acts as a nucleophile, attacking the silicon atom to form a transient, pentacoordinate silicon intermediate. This intermediate readily fragments, cleaving the silicon-carbon bond to release the terminal alkyne and a stable silyl fluoride byproduct.[4][5]
Caption: Deprotection of TMS-BYO to generate the reactive alkyne.
Protocol 1: Fluoride-Mediated In Situ TMS Deprotection for CuAAC
This protocol describes the in situ generation of 3-butyn-2-one from TMS-BYO immediately prior to its use in a CuAAC reaction. This one-pot approach is highly efficient and minimizes handling of the volatile deprotected alkyne.
Materials:
-
This compound (TMS-BYO)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Azide-containing substrate (e.g., azide-modified protein, small molecule)
-
Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)
-
Argon or Nitrogen gas for inert atmosphere (recommended)
Procedure:
-
Reagent Preparation: In a suitable reaction vessel, dissolve the azide-containing substrate (1.0 equivalent) and TMS-BYO (1.1-1.5 equivalents) in the chosen anhydrous solvent (THF or DMF).
-
Inert Atmosphere: If working with oxygen-sensitive substrates, purge the vessel with argon or nitrogen for 5-10 minutes.
-
Initiation of Deprotection: Add the 1 M TBAF solution in THF (1.1 equivalents relative to TMS-BYO) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Allow the deprotection reaction to proceed for 15-30 minutes. The reaction is typically rapid. For rigorous optimization, the disappearance of the TMS-BYO starting material can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Proceed to CuAAC: The resulting solution containing the freshly generated 3-butyn-2-one is now ready for the immediate addition of the copper catalyst system as described in Protocol 2. Do not isolate the 3-butyn-2-one.
Expert Insight: The choice of 1.1 equivalents of TBAF is crucial. While effective for deprotection, excess TBAF can sometimes interfere with downstream processes or the stability of sensitive substrates.[6] For particularly sensitive applications, buffering the reaction with a mild acid like acetic acid can mitigate the basicity of the TBAF reagent.[4]
Section 2: Applications in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of bioconjugation and materials science, enabling the specific and efficient formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][7] The reaction is highly reliable, proceeds under mild, often aqueous conditions, and is tolerant of a wide array of functional groups, making it a premier example of click chemistry.[8][9]
Caption: Complete workflow from TMS-BYO to the final triazole conjugate.
Protocol 2: General Protocol for CuAAC Bioconjugation to an Azide-Modified Protein
This protocol details the conjugation of the in situ-generated 3-butyn-2-one to an azide-functionalized protein in an aqueous buffer system.
Materials:
-
Solution of 3-butyn-2-one generated in situ from Protocol 1.
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Copper(II) Sulfate (CuSO₄), 20 mM stock solution in water.
-
Sodium Ascorbate, 100 mM stock solution in water (prepare fresh).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock solution in water.[10]
-
Purification system (e.g., dialysis tubing, size exclusion chromatography column).
Procedure:
-
Combine Reagents: To the azide-modified protein solution (final concentration typically 1-10 mg/mL), add the solution of freshly generated 3-butyn-2-one (final concentration 5-10 fold molar excess over the protein).
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix. Combine the CuSO₄ stock solution and the THPTA ligand stock solution. A typical ratio is 1:5 (e.g., for a final Cu(I) concentration of 0.1 mM, use 0.5 mM THPTA).[11] The THPTA ligand stabilizes the catalytic Cu(I) species, improving reaction efficiency and reducing potential protein damage.[10][12]
-
Add Catalyst: Add the CuSO₄/THPTA premix to the protein/alkyne solution. Mix gently by pipetting.
-
Initiate Click Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture. Sodium ascorbate reduces the Cu(II) to the active Cu(I) catalytic species.[11]
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive proteins or lower concentrations, the reaction can be performed at 4°C overnight.
-
Purification: Upon completion, remove excess reagents and the copper catalyst by dialysis against a suitable buffer or by using a desalting/size exclusion chromatography column.
-
Analysis: Confirm successful conjugation using techniques such as SDS-PAGE (observing a mass shift), mass spectrometry, or functional assays.
Data Presentation: Typical CuAAC Reaction Parameters
| Parameter | Bioconjugation (Protein) | Small Molecule Synthesis | Surface Modification |
| Solvent | Aqueous Buffer (PBS, HEPES) | THF, DMF, DMSO/H₂O | THF, Toluene |
| Alkyne:Azide Ratio | 5-20 : 1 | 1.1 : 1 | 2-5 : 1 (solution to surface) |
| [CuSO₄] (Final) | 0.05 - 0.25 mM[11] | 1-5 mol% | 1-5 mol% |
| [Ligand] (e.g., THPTA) | 0.25 - 1.25 mM (5x [Cu]) | 1-5 mol% (optional) | 1-5 mol% (optional) |
| [Na Ascorbate] | 1 - 5 mM | 5-10 mol% | 5-10 mol% |
| Temperature | 4 - 25 °C | Room Temperature | Room Temperature |
| Reaction Time | 1 - 16 hours | 30 min - 4 hours | 1 - 12 hours |
Section 3: Advanced Applications & Troubleshooting
The ketone handle installed via 3-butyn-2-one is a versatile functional group, opening avenues for further specific modifications.
-
Small Molecule Probes: In drug discovery, TMS-BYO can be used to append a "handle" to a bioactive small molecule. This handle can then be used for subsequent attachment of a fluorescent dye, biotin tag for affinity purification, or linkage to a solid support for target identification studies.
-
Surface Functionalization: Azide-functionalized surfaces (e.g., glass slides, nanoparticles) can be readily modified using TMS-BYO and CuAAC. The resulting ketone-presenting surface can then be used to immobilize proteins or other molecules via oxime or hydrazone ligation, creating functional biosensors or materials.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product | Incomplete TMS deprotection. | Increase TBAF reaction time or equivalents. Confirm deprotection via TLC/LC-MS on a model compound. |
| Oxidized/inactive copper catalyst. | Prepare sodium ascorbate solution fresh every time. Ensure a 5:1 ligand-to-copper ratio for bioconjugations.[11] Purge reaction with N₂/Ar. | |
| Reagent degradation. | Use high-purity, anhydrous solvents. Check the quality of the azide starting material. | |
| Protein Precipitation | High concentration of organic solvent from reagent stocks. | Minimize the volume of organic solvent added. Use water-soluble ligands like THPTA. |
| Copper-mediated protein aggregation/damage. | Use a Cu(I)-stabilizing ligand (THPTA, BTTAA).[12] Lower the copper concentration to the minimum effective level (start at 50 µM). | |
| Difficult Purification | Residual TBAF interfering with chromatography. | For small molecules, consider a workup with an ion-exchange resin to capture tetrabutylammonium salts.[14] For proteins, ensure thorough dialysis or use multiple desalting columns. |
Conclusion
This compound is a superior reagent for introducing the versatile 3-butyn-2-one moiety into molecular systems for click chemistry applications. Its stability and the ability to generate the reactive terminal alkyne in situ provide a robust and reproducible platform for researchers in chemical biology, drug discovery, and materials science. The protocols and guidelines presented here offer a comprehensive framework for leveraging this powerful building block to achieve efficient and specific molecular conjugations.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Butyn-2-one | 1423-60-5 [chemicalbook.com]
- 3. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. broadpharm.com [broadpharm.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. interchim.fr [interchim.fr]
- 13. nbinno.com [nbinno.com]
- 14. orgsyn.org [orgsyn.org]
Application Note & Protocol Guide: Strategic Synthesis of Furans and Pyrazoles from 4-(Trimethylsilyl)-3-butyn-2-one
Abstract
This document provides a comprehensive technical guide for the synthesis of substituted furans and pyrazoles utilizing the versatile bifunctional building block, 4-(trimethylsilyl)-3-butyn-2-one. This ynone is a powerful synthon in heterocyclic chemistry, offering pathways to diverse molecular scaffolds of significant interest to the pharmaceutical and materials science sectors. The trimethylsilyl (TMS) group is not merely a placeholder; it serves as a crucial control element, directing regioselectivity and providing a synthetic handle for subsequent functionalization. We present detailed mechanistic insights, step-by-step protocols, and the scientific rationale behind the experimental choices, empowering researchers to reliably construct these important five-membered heterocycles.
Introduction: The Utility of this compound
This compound is an organosilicon compound featuring a ketone and a TMS-protected alkyne.[1] This arrangement of functional groups makes it an ideal precursor for a variety of cyclization and condensation reactions. Its utility in organic synthesis is significant, serving as a key intermediate in the synthesis of complex molecules and pharmaceuticals, such as the antiviral drug entecavir.[2]
The strategic inclusion of the trimethylsilyl group confers several distinct advantages:
-
Regiocontrol: The steric bulk and electronic nature of the TMS group influence the regiochemical outcome of addition and cyclization reactions, often leading to a single, predictable isomer.[3][4]
-
Stability and Handling: The TMS group protects the terminal alkyne, enhancing the compound's stability compared to its unprotected counterpart, which can be prone to decomposition.[5]
-
Synthetic Handle for Derivatization: The carbon-silicon bond is a versatile functional group. The TMS group can be selectively cleaved under mild conditions (protodesilylation) to yield the terminal alkyne or replaced with other electrophiles (ipso-substitution), allowing for late-stage diversification of the heterocyclic core.[6][7]
This guide will detail two primary applications: the synthesis of substituted furans via transition-metal-catalyzed cycloisomerization and the regioselective synthesis of substituted pyrazoles through condensation with hydrazines.
Synthesis of 2-Methyl-5-(trimethylsilyl)furan
The conversion of ynones to furans is a powerful transformation, often accomplished through metal-catalyzed intramolecular cyclization.[8][9] In the case of this compound, the reaction proceeds via a 5-exo-dig cyclization, a kinetically favored pathway for forming five-membered rings.[10][11] Various transition metals, including silver(I), gold(I), and palladium(0), can catalyze this transformation, forming a furyl metal carbene intermediate that subsequently leads to the final product.[11][12][13]
Mechanistic Rationale
The proposed mechanism involves the coordination of the metal catalyst (e.g., Ag(I)) to the alkyne, rendering it more electrophilic. The carbonyl oxygen then acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-exo-dig manner. This cyclization forms a vinyl metal species which, after rearrangement and protonolysis, yields the aromatic furan ring. The TMS group remains intact, providing a 2,5-disubstituted furan scaffold.
References
- 1. Buy this compound | 5930-98-3 [smolecule.com]
- 2. 4-(トリメチルシリル)-3-ブチン-2-オン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Furan synthesis [organic-chemistry.org]
- 9. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 2-alkenylfurans via a Ag(i)-catalyzed tandem cyclization/cross-coupling reaction of enynones with iodonium ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Nazarov cyclization of divinyl ketones derived from 4-(Trimethylsilyl)-3-butyn-2-one
An Application Guide to the Silicon-Directed Nazarov Cyclization of Divinyl Ketones Derived from 4-(Trimethylsilyl)-3-butyn-2-one
Introduction
The Nazarov cyclization is a robust and efficient acid-catalyzed reaction for synthesizing cyclopentenones from divinyl ketones.[1][2] First reported by Ivan Nazarov in the 1940s, this 4π-electrocyclic ring closure has become a fundamental tool in organic synthesis.[3][4] Its significance stems from the prevalence of the cyclopentenone framework in a multitude of natural products, including prostaglandins and jasmone, as well as in pharmaceutically active compounds, making it a critical target for drug development professionals.[3]
The classical Nazarov cyclization, however, can be limited by poor regioselectivity in the final elimination step, often yielding a mixture of isomeric products when the divinyl ketone is unsymmetrically substituted.[5] A powerful solution to this challenge is the silicon-directed Nazarov cyclization. By incorporating a trialkylsilyl group at the β-position of one of the vinyl moieties, the reaction's outcome becomes highly predictable. The silicon group effectively guides the regiochemistry of the newly formed double bond, providing a single, desired product.[5][6][7]
This document serves as a detailed application guide for researchers and scientists, outlining the mechanism, advantages, and experimental protocols for the Nazarov cyclization of divinyl ketones specifically derived from the versatile building block, this compound.
The Guiding Hand of Silicon: Mechanism and Regiochemical Control
The power of the silicon-directed Nazarov cyclization lies in its ability to control the final step of the reaction mechanism. The general acid-catalyzed process proceeds through several key stages.[2][3]
-
Activation : A Lewis or Brønsted acid coordinates to the carbonyl oxygen of the divinyl ketone, promoting the formation of a pentadienyl cation.[2]
-
Electrocyclization : This cation undergoes a thermally allowed 4π conrotatory electrocyclization, as dictated by Woodward-Hoffmann rules, to form a resonance-stabilized oxyallyl cation intermediate.[3]
-
Elimination : In a classical Nazarov reaction, a proton is eliminated from this intermediate to form the cyclopentenone product. If multiple β-hydrogens are available, this step can lead to a mixture of regioisomers.[6]
The introduction of a trimethylsilyl (TMS) group at a β-position fundamentally alters the elimination step. The well-documented β-silicon effect, which is the stabilization of a positive charge at a β-position to a silicon atom, dictates the reaction pathway.[5][6][8] This stabilization ensures that the positive charge in the oxyallyl cation intermediate is preferentially located adjacent to the silyl-substituted carbon. Consequently, elimination of the silyl group (acting as a "super proton") occurs exclusively, directing the formation of the double bond to a specific, predictable location.[5][7] This process circumvents the thermodynamic preference for the most substituted alkene (Zaitsev's rule), which often complicates non-directed cyclizations.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 3. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. thieme.de [thieme.de]
- 6. Nazarov Cyclization [organic-chemistry.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
Application Notes and Protocols: Workup Procedures for Quenching Reactions with 4-(Trimethylsilyl)-3-butyn-2-one
Introduction: Navigating the Reactivity of a Versatile Building Block
4-(Trimethylsilyl)-3-butyn-2-one is a valuable bifunctional reagent in organic synthesis, serving as a key intermediate in the construction of complex molecular architectures.[1] Its utility stems from the presence of both a Michael acceptor and a protected terminal alkyne, allowing for a diverse range of transformations, including conjugate additions, cycloadditions, and subsequent manipulations of the alkyne. However, the successful isolation of products derived from this reagent is critically dependent on a carefully considered workup procedure. The trimethylsilyl (TMS) protecting group on the alkyne is susceptible to cleavage under both acidic and basic conditions, and the molecule itself can be unstable in aqueous buffers with a pH above 6.0.[2][3] This application note provides a detailed guide to the principles and protocols for quenching reactions involving this compound, ensuring the integrity of the desired product.
Core Principles of Quenching: A Balancing Act
The primary objective of a reaction quench is to neutralize any unreacted, highly reactive species, such as organometallics or strong bases, in a controlled manner. For reactions involving this compound, the choice of quenching agent is paramount to prevent undesired side reactions, particularly the premature cleavage of the TMS group. The ideal quenching procedure should:
-
Rapidly consume excess reactive reagents.
-
Maintain a pH that is compatible with the TMS-protected alkyne.
-
Facilitate a clean separation of the desired product from reaction byproducts and quenching residues.
The pH sensitivity of the silyl-alkyne moiety dictates that strongly acidic or basic aqueous solutions should be avoided in the initial quench. Mildly acidic or near-neutral quenching conditions are generally preferred.
Strategic Decision-Making in Quenching Procedures
The selection of an appropriate quenching protocol is dictated by the nature of the nucleophile and the reaction conditions. The following diagram illustrates a general workflow for choosing a suitable workup strategy.
Caption: Decision workflow for quenching reactions.
Recommended Quenching Agents and Protocols
Based on the reactivity profile of this compound, the following quenching agents are recommended for different reaction types.
| Reaction Type | Recommended Quenching Agent | Rationale |
| Michael Addition with Organocuprates | Saturated aqueous ammonium chloride (NH₄Cl) | Provides a mildly acidic proton source to quench the intermediate enolate without causing significant TMS cleavage. |
| Addition of Grignard or Organolithium Reagents | Saturated aqueous ammonium chloride (NH₄Cl) | Neutralizes the highly basic organometallic reagent while maintaining a pH that is generally safe for the TMS group.[4] |
| Michael Addition with Soft Enolates | Saturated aqueous ammonium chloride (NH₄Cl) or dilute acetic acid | Quenches the enolate and protonates the resulting product. The choice depends on the acid sensitivity of the final product. |
Detailed Experimental Protocols
Protocol 1: Workup for the Conjugate Addition of an Organocuprate
This protocol is applicable to the 1,4-conjugate addition of Gilman reagents (lithium dialkylcuprates) to this compound.[5][6]
1. Reaction Quenching: a. Upon completion of the reaction (monitored by TLC or other appropriate methods), cool the reaction mixture to 0 °C in an ice-water bath. b. Slowly add saturated aqueous ammonium chloride solution dropwise with vigorous stirring. The addition is exothermic, and a controlled rate is crucial to maintain the temperature below 10 °C. c. Continue adding the ammonium chloride solution until no further gas evolution or heat generation is observed.
2. Aqueous Workup: a. Allow the mixture to warm to room temperature. b. Add deionized water to dissolve any precipitated salts. c. Transfer the mixture to a separatory funnel. d. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times. e. Combine the organic layers.
3. Washing and Drying: a. Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove residual water. b. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). c. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
4. Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Protocol 2: Workup for the Addition of a Grignard Reagent
This protocol is designed for reactions involving the addition of Grignard reagents to the ketone functionality of this compound.
1. Reaction Quenching: a. After the reaction is deemed complete, cool the flask to 0 °C. b. Cautiously and slowly add saturated aqueous ammonium chloride solution via a dropping funnel. Vigorous stirring is essential to dissipate heat effectively.[7] c. The formation of a gelatinous precipitate of magnesium salts is common. Continue the addition until the excess Grignard reagent is quenched.
2. Aqueous Workup: a. Dilute the mixture with the organic solvent used for the reaction (e.g., THF or diethyl ether) and deionized water. b. Stir the biphasic mixture until the salts are dissolved. If the emulsion persists, the addition of a small amount of dilute HCl may be necessary, but the pH should be monitored to remain above ~4. c. Transfer the mixture to a separatory funnel and separate the layers. d. Extract the aqueous phase with the organic solvent twice more.
3. Washing and Drying: a. Combine the organic extracts and wash with brine. b. Dry the organic solution over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
4. Purification: a. The resulting crude alcohol can be purified by column chromatography.
Protocol 3: Workup for the Michael Addition of a Stabilized Enolate
This protocol is suitable for the addition of soft, stabilized enolates (e.g., from diethyl malonate) to this compound.
1. Reaction Quenching: a. Upon reaction completion, cool the mixture to room temperature. b. Quench the reaction by adding saturated aqueous ammonium chloride solution. Alternatively, for less sensitive products, a dilute solution of acetic acid in water can be used to neutralize the basic catalyst and protonate the enolate intermediate.
2. Aqueous Workup: a. Add deionized water and the extraction solvent (e.g., ethyl acetate). b. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
3. Washing and Drying: a. Combine the organic layers and wash sequentially with deionized water and then brine. b. Dry the organic phase over a suitable drying agent (e.g., MgSO₄), filter, and concentrate.
4. Purification: a. Purify the residue by flash chromatography to isolate the desired adduct.
Troubleshooting and Key Considerations
-
Premature TMS Deprotection: If cleavage of the TMS group is observed, ensure that the quenching and workup are performed under strictly non-basic conditions. The use of saturated ammonium chloride is generally the safest option. The stability of the TMS group is also substrate-dependent and can be more labile in certain molecular contexts.[3]
-
Emulsion Formation: Persistent emulsions during the aqueous workup can sometimes be broken by the addition of brine or by filtering the entire mixture through a pad of Celite.
-
Temperature Control: The quenching of organometallic reactions is often highly exothermic. Maintaining a low temperature during the quench is critical to prevent side reactions and ensure safety.
-
Monitoring pH: If there is a concern about the pH of the aqueous layer, it can be tested with pH paper. The goal is to maintain a slightly acidic to neutral pH (around 5-7).
Conclusion
The workup procedure for reactions involving this compound is a critical step that requires careful consideration of the reagent's pH sensitivity. By selecting appropriate quenching agents, such as saturated aqueous ammonium chloride, and maintaining controlled conditions, researchers can effectively isolate their desired products while preserving the integrity of the valuable trimethylsilyl-protected alkyne functionality. The protocols outlined in this application note provide a robust framework for the successful workup of common reactions utilizing this versatile building block.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Electron-deficient alkynes as cleavable reagents for the modification of cysteine-containing peptides in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Mastering the Purification of Products from 4-(Trimethylsilyl)-3-butyn-2-one Reactions by Column Chromatography
An Application Guide by Gemini Scientific
Abstract
4-(Trimethylsilyl)-3-butyn-2-one is a cornerstone building block in modern organic synthesis, valued for its dual functionality that allows for a diverse range of chemical transformations. It readily participates in nucleophilic additions, cycloadditions, and reductions, providing access to complex molecular architectures and chiral intermediates for pharmaceutical development.[1] However, the unique physicochemical properties of the trimethylsilyl (TMS) group present specific challenges during product purification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of reaction products derived from this compound using column chromatography. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and offer field-proven troubleshooting strategies, with a particular focus on preserving the integrity of the TMS protecting group.
Introduction: The Synthetic Versatility and Purification Challenges of a Silylated Ketone
This compound is a bifunctional reagent featuring a Michael acceptor and an electrophilic carbonyl center, with a TMS-protected alkyne. This structure allows for selective transformations, such as the biocatalytic reduction to produce enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol, a key intermediate in drug discovery.[1][2]
While synthetically useful, the purification of its derivatives is not trivial. The primary challenge stems from the lability of the silicon-carbon bond of the TMS group, which is susceptible to cleavage under both acidic and basic conditions.[3][4] Standard silica gel, the most common stationary phase in column chromatography, is inherently acidic and can catalyze the premature deprotection of the alkyne.[5] This guide provides the necessary framework to navigate these challenges effectively.
The Core Principles: Tailoring Chromatography for Organosilicon Compounds
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[6][7][8] For products derived from this compound, which are often non-polar to moderately polar, a normal-phase setup is typically employed.
-
Stationary Phase: The stationary phase is the fixed material that interacts with the sample components.[9][10] For the compounds , silica gel (SiO₂) is the standard choice. Its surface is covered in silanol (Si-OH) groups, which are polar and slightly acidic. More polar compounds in the mixture will adsorb more strongly to the silica gel and thus elute later.[8][11]
-
Mobile Phase (Eluent): The mobile phase is the solvent that moves through the column, carrying the sample with it.[9][10] A non-polar solvent system, such as a mixture of hexanes (or heptane) and ethyl acetate, is typically used. By gradually increasing the proportion of the more polar solvent (ethyl acetate), the polarity of the eluent is increased, which helps to sequentially elute compounds of increasing polarity.[12]
The success of the purification hinges on achieving a delicate balance where the desired product has an optimal retention factor (Rƒ) on a Thin-Layer Chromatography (TLC) plate, ideally between 0.2 and 0.4, to ensure good separation.[12]
The Critical Challenge: Preventing TMS Deprotection
The TMS group is notoriously sensitive. It can be cleaved by sources of acid or base, including:
-
Acidic Silica Gel: The silanol groups on the silica surface can act as a proton source.
-
Basic Conditions: Many reagents and conditions can lead to TMS cleavage. For instance, potassium carbonate in methanol is a standard laboratory procedure for TMS deprotection, highlighting its sensitivity to even mild base in a protic solvent.[5][13]
-
Fluoride Ions: Reagents like tetrabutylammonium fluoride (TBAF) are highly effective for desilylation and must be rigorously excluded from the purification workflow if the TMS group is to be retained.[14]
Mitigation Strategy: To prevent unwanted deprotection on the column, the silica gel can be "neutralized." This is achieved by adding a small amount (~0.5-1% v/v) of a non-nucleophilic, volatile base like triethylamine (Et₃N) to the eluent system. The triethylamine will preferentially interact with the acidic sites on the silica, rendering the stationary phase less reactive towards the TMS group.
Experimental Protocols and Methodologies
Workflow for Chromatography Protocol Development
The following diagram outlines the logical workflow for developing a robust purification protocol.
Caption: Logical workflow for column chromatography purification.
Detailed Protocol: General Flash Column Chromatography
This protocol is a reliable method for purifying multigram quantities of reaction products.[15]
-
Eluent Selection:
-
Using TLC, identify a solvent system (e.g., Hexanes:Ethyl Acetate) that provides good separation of the desired product from impurities. The target Rƒ for the product should be approximately 0.3.
-
If TMS deprotection is a concern, add 0.5% triethylamine to the chosen solvent mixture.
-
-
Column Packing (Slurry Method):
-
Select a glass column of appropriate diameter and length for the amount of crude material.
-
In a fume hood, prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., pure hexanes).[16] The consistency should be pourable but not overly dilute.
-
With the stopcock closed, plug the bottom of the column with a small piece of cotton, then add a layer of sand.
-
Pour the silica gel slurry into the column.[16] Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and remove air bubbles.
-
Add fresh solvent as needed to prevent the silica bed from running dry. Once the silica has settled, add a top layer of sand to protect the surface.
-
-
Sample Loading (Dry Loading Recommended):
-
Dry loading is superior for improving resolution, especially for less polar compounds.[12]
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the starting eluent.
-
Open the stopcock and apply gentle air pressure to the top of the column to achieve a solvent flow rate of about 2 inches per minute.[15]
-
Collect the eluent in sequentially numbered test tubes or flasks (fractions).[8][16]
-
If using a gradient, gradually increase the polarity of the mobile phase as the column runs to elute more polar compounds.
-
-
Analysis:
Data and Application Examples
The choice of eluent is highly dependent on the specific reaction performed. The table below provides starting points for common transformations of this compound.
| Reaction Type | Example Product Structure | Expected Polarity Change | Recommended Starting Eluent (Hexanes:EtOAc) | Notes |
| Starting Material | This compound | Baseline | 95:5 to 90:10 | Relatively non-polar ketone. |
| Nucleophilic Addition | Tertiary Alcohol | Increase | 85:15 to 80:20 | The introduction of a hydroxyl group significantly increases polarity. |
| Asymmetric Reduction | (S)-4-(trimethylsilyl)-3-butyn-2-ol | Increase | 85:15 to 75:25 | The secondary alcohol product is substantially more polar than the starting ketone.[2] |
| Cycloaddition | Functionalized Indolizine | Variable | 90:10 to 70:30 | Polarity depends heavily on the reaction partner and resulting heterocycle. |
| Sonogashira Coupling | Aryl-substituted Alkyne | Decrease | 98:2 to 95:5 | Products are often less polar than the starting ketone, eluting quickly.[1] |
Troubleshooting Common Purification Issues
Effective troubleshooting is key to maximizing yield and purity.
References
- 1. Buy this compound | 5930-98-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. ursinus.edu [ursinus.edu]
- 7. pharmanow.live [pharmanow.live]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. labtech.tn [labtech.tn]
- 10. uhplcs.com [uhplcs.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. youtube.com [youtube.com]
Troubleshooting & Optimization
Stability of 4-(Trimethylsilyl)-3-butyn-2-one under acidic vs. basic reaction conditions
Welcome to the technical support center for 4-(trimethylsilyl)-3-butyn-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. Here, we address common challenges related to its stability under various reaction conditions, drawing upon established chemical principles and field-proven insights to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The primary stability concern for this compound is its susceptibility to cleavage of the trimethylsilyl (TMS) group. This desilylation can occur under both basic and, to a lesser extent, acidic conditions. The molecule's stability is significantly influenced by the pH of the reaction medium.
Q2: How does pH affect the stability of this compound?
A2: Research has shown that this compound is unstable in aqueous buffers with a pH above 6.0, readily undergoing cleavage to form the corresponding terminal alkyne and trimethylsilanol.[1] Therefore, maintaining a slightly acidic to neutral pH is crucial for preventing unwanted desilylation, especially during aqueous workups or reactions in protic solvents. For instance, in biocatalytic reductions, lowering the buffer pH to around 5.0-5.5 has been shown to effectively solve this instability issue.[1]
Q3: Is this compound stable under acidic conditions?
A3: While more stable than in basic media, the TMS group can still be cleaved under certain acidic conditions. The rate of acidic hydrolysis is generally slower and influenced by factors such as the strength of the acid, temperature, and the presence of electron-withdrawing groups.[2] For many applications, the TMS group is relatively stable to mild acidic conditions. However, strong acids or prolonged reaction times can lead to desilylation.
Q4: Can I anticipate any side reactions other than desilylation under acidic conditions?
A4: Yes, under acidic conditions, particularly with stronger acids or elevated temperatures, there is a potential for a Meyer-Schuster rearrangement, especially if the ketone is reduced to a secondary alcohol in situ.[3][4][5] This rearrangement converts propargyl alcohols into α,β-unsaturated ketones or aldehydes. While this compound itself is a ketone, any reaction conditions that could lead to the formation of the corresponding propargyl alcohol should be carefully considered to avoid this undesired side reaction.
Troubleshooting Guides
Issue 1: Unexpected Desilylation During Reaction or Workup
Symptoms:
-
Disappearance of the starting material and appearance of a new, more polar spot on TLC.
-
1H NMR analysis of the crude product shows the absence of the characteristic TMS signal (around 0.2 ppm) and the appearance of a terminal alkyne proton signal (around 2-3 ppm).
-
Mass spectrometry analysis indicates a mass loss of 72 amu (corresponding to the TMS group).
Root Cause Analysis:
The trimethylsilyl group on the alkyne is labile, particularly under basic conditions. Common sources of basicity that can trigger premature desilylation include:
-
Aqueous workups with basic solutions: Using solutions like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to neutralize acidic reactions can lead to significant loss of the TMS group.[6]
-
Basic reagents: The use of strong bases (e.g., alkoxides, hydroxides) or even milder organic bases (e.g., triethylamine, DBU) in the reaction mixture can cause desilylation.[7]
-
Chromatography on silica gel: While generally considered acidic, the surface of silica gel can have basic sites that may promote desilylation, especially with more polar solvent systems.
Solutions & Protocols:
-
Modified Aqueous Workup:
-
Upon reaction completion, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of basic solutions.
-
Extract the product with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Reaction Condition Optimization:
-
If a base is required, consider using a non-nucleophilic, sterically hindered base.
-
Maintain a low reaction temperature to minimize the rate of desilylation.
-
If possible, perform the reaction under anhydrous conditions.
-
-
Purification Strategy:
-
Minimize the contact time with silica gel during column chromatography.
-
Consider using a less polar eluent system.
-
For particularly sensitive compounds, deactivating the silica gel by pre-treating it with a small amount of a non-polar solvent containing 1% triethylamine can be effective, though this introduces a base. A better alternative may be to use neutral alumina for chromatography.
-
Issue 2: Low Yield or Formation of α,β-Unsaturated Byproducts Under Acidic Conditions
Symptoms:
-
Complex reaction mixture with multiple spots on TLC.
-
1H NMR and mass spectrometry data suggest the formation of rearranged products, potentially α,β-unsaturated ketones or aldehydes.
-
Lower than expected yield of the desired product.
Root Cause Analysis:
These symptoms are indicative of a Meyer-Schuster rearrangement.[4][5] This acid-catalyzed rearrangement occurs with propargyl alcohols. If your reaction conditions inadvertently lead to the reduction of the ketone in this compound to the corresponding alcohol, this rearrangement can become a significant side reaction.
Solutions & Protocols:
-
Control of Reaction Conditions:
-
Avoid strong protic acids: If an acid catalyst is necessary, opt for milder Lewis acids or use the acid in catalytic amounts.
-
Temperature management: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Anhydrous conditions: The presence of water can facilitate the rearrangement. Ensure all reagents and solvents are thoroughly dried.
-
Workflow for Minimizing Meyer-Schuster Rearrangement:
Caption: Troubleshooting workflow for acidic reactions.
Data Summary
Table 1: Stability of this compound under Various Conditions
| Condition Category | Reagent/Solvent System | Stability of TMS Group | Potential Side Reactions |
| Basic | Aqueous K₂CO₃, NaHCO₃ | Highly Labile | Desilylation |
| Methanolic K₂CO₃ | Labile | Desilylation[6] | |
| DBU | Labile | Desilylation[7] | |
| Acidic | Mild aqueous acid (pH 4-6) | Generally Stable | Minimal |
| Strong protic acids (e.g., HCl, H₂SO₄) | Moderately Labile | Desilylation, Meyer-Schuster Rearrangement (if alcohol is formed)[4][5] | |
| Lewis acids (e.g., BF₃·OEt₂) | Generally Stable | Dependent on specific reaction | |
| Neutral | Anhydrous organic solvents | Stable | Minimal |
| Purification | Silica Gel Chromatography | Potentially Labile | Desilylation |
| Neutral Alumina Chromatography | More Stable | Minimal |
Experimental Protocols
Protocol 1: Standard Procedure for TMS-Deprotection under Mild Basic Conditions
This protocol is for the intentional removal of the TMS group.
-
Dissolve the this compound (1.0 eq) in methanol.
-
Add a catalytic amount of potassium carbonate (K₂CO₃) (e.g., 0.1-0.2 eq).[6]
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the starting material is consumed, neutralize the reaction with a mild acid (e.g., dilute HCl or saturated NH₄Cl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the deprotected product.
Mechanism of Base-Catalyzed Desilylation:
Caption: Base-catalyzed desilylation mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of α,β-Unsaturated Acylsilanes via Perrhenate-Catalyzed Meyer-Schuster Rearrangement of 1-Silylalkyn-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meyer–Schuster rearrangement [a.osmarks.net]
- 5. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Alkane synthesis by deoxygenation [organic-chemistry.org]
Catalyst poisoning issues in palladium-catalyzed reactions of silylalkynes
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for catalyst poisoning and deactivation issues encountered in palladium-catalyzed reactions involving silylalkynes. Our goal is to move beyond simple procedural lists and offer a diagnostic, cause-and-effect approach to solving common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and how does it differ from other forms of deactivation in palladium-catalyzed reactions?
Catalyst poisoning refers specifically to the chemical deactivation of a catalyst's active sites by impurities present in the reaction mixture.[1] These impurities, known as poisons, bind strongly to the palladium center, preventing it from participating in the catalytic cycle.[2] This is distinct from other deactivation pathways like thermal decomposition (e.g., catalyst aggregation at high temperatures) or mechanical damage, though these can occur concurrently.[1][3]
Q2: What are the most common poisons for palladium catalysts that I should be aware of?
Palladium catalysts are notoriously sensitive to a range of chemical species. The most common poisons include:
-
Sulfur Compounds: Thiols, sulfides, and even sulfates are potent poisons, often originating from reagents or solvents.[3][4][5]
-
Nitrogen-Containing Compounds: Many nitrogenous functional groups, especially pyridines, nitriles, and nitro compounds, can coordinate strongly to the palladium center and inhibit catalysis.[1][6]
-
Halides and Cyanides: Excess halides or cyanide ions can form stable, inactive palladium complexes like [(CN)4Pd]2-, effectively removing the catalyst from the reaction cycle.[1][7][8]
-
Carbon Monoxide (CO): Often present as an impurity in certain gases, CO can irreversibly bind to palladium surfaces.[1][5]
-
Heavy Metals: Contaminants like lead can alloy with and deactivate palladium.[1]
Q3: Can silylalkynes or their byproducts directly poison the palladium catalyst?
While silylalkynes themselves are the intended substrates, issues can arise from their impurities or side reactions.
-
Impurities from Synthesis: The synthesis of silylalkynes may involve reagents that leave behind trace impurities. For example, residual amines (if used as a base or solvent) or sulfur-containing compounds can act as potent poisons.[9] Inconsistent results between different batches of the same silylalkyne often point to this issue.
-
C-Si Bond Stability: While generally stable, the C-Si bond can be activated and cleaved by palladium under certain conditions, potentially leading to unintended reaction pathways.[10][11] However, this is more a feature of reactivity than a direct poisoning mechanism in the classical sense. The primary concern remains the purity of the silylalkyne reagent.
Q4: How can I visually identify if my catalyst is deactivated?
A primary visual indicator of catalyst deactivation is the formation of a black, insoluble precipitate known as "palladium black."[6][12] This indicates that the soluble, active Pd(0) species has aggregated into bulk palladium metal, which has very low catalytic activity.[12] This is a form of deactivation, often thermally induced or caused by ligand dissociation, rather than poisoning by an external substance. If the solution remains homogeneous but the reaction stalls, "invisible" poisoning by soluble impurities is more likely.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental failures in a question-and-answer format, providing diagnostic steps and actionable solutions.
Q: My reaction is sluggish or has completely stalled, but the solution is clear. What is the likely cause and how do I proceed?
A: This scenario strongly suggests catalyst poisoning by a soluble impurity. When the catalyst remains in solution but is inactive, its active sites are likely blocked.
Causality: Poisons like sulfur or nitrogen compounds form strong dative bonds with the electron-deficient palladium center.[2][5] This coordination is often stronger than that of the desired reactants (e.g., the silylalkyne or the coupling partner), effectively shutting down the catalytic cycle.
Troubleshooting Workflow:
-
Reagent Purity Audit: Review the source and stated purity of all reagents and solvents. Pay close attention to materials that may not have been rigorously purified, such as complex starting materials or non-anhydrous solvents.
-
Run a Control Experiment: The most reliable diagnostic is to perform the reaction again using the highest purity reagents available. This includes using a fresh bottle of palladium catalyst, freshly distilled and degassed solvents, and recrystallized solid reagents. If this "high-purity" reaction proceeds as expected, you have confirmed that an impurity in your original reagents was the culprit.[12]
-
Systematic Reagent Replacement: If the control experiment works, you can systematically replace one high-purity reagent at a time with your standard lab-grade reagents to pinpoint the source of the poison.
Q: My reaction mixture turned black and a precipitate formed, leading to a stalled reaction. What happened and how can I prevent it?
A: You are observing the formation of palladium black, which signifies catalyst aggregation and decomposition. This is a common failure mode in palladium catalysis.
Causality: The active catalytic species is typically a coordinatively unsaturated, low-ligated Pd(0) complex. These species are thermodynamically unstable and prone to aggregation into bulk metal.[6] This process is accelerated by:
-
High Temperatures: Increased thermal energy promotes ligand dissociation and particle agglomeration.[6]
-
Insufficient Ligand: An inadequate ligand-to-palladium ratio leaves the palladium centers "naked" and susceptible to aggregation.[6]
-
Poor Ligand Choice: The chosen ligand may not be sterically bulky or electron-donating enough to stabilize the Pd(0) center throughout the catalytic cycle.[13]
Solutions & Preventative Measures:
-
Optimize Temperature: Determine the lowest effective temperature for the reaction. While heat increases reaction rates, it can disproportionately accelerate catalyst decomposition.[6]
-
Adjust Ligand:Palladium Ratio: Increasing the ligand-to-metal ratio (e.g., from 1:1 to 2:1 or even 4:1) can enhance catalyst stability.
-
Select a More Robust Ligand: For challenging reactions, consider switching to modern, specialized phosphine ligands. Bulky, electron-rich ligands are designed to form stable, monoligated Pd(0) complexes that are resistant to aggregation and highly active.[14][15]
| Ligand Type | Example(s) | Key Characteristics | Best For |
| Simple Trialkyl/Triaryl | PPh₃, P(t-Bu)₃ | Readily available, well-understood. PPh₃ can be labile; P(t-Bu)₃ is more robust. | Simpler couplings, initial screening.[13] |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos | Highly electron-rich and sterically demanding. Excellent at stabilizing Pd(0) and promoting oxidative addition. | Challenging substrates, preventing catalyst decomposition, achieving high turnover numbers.[6] |
| Ylide-Substituted Phosphines | YPhos | Extremely strong electron donors, surpassing traditional alkyl phosphines.[15] | Generating highly active catalysts for difficult transformations.[15] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable bonds with palladium. | High-temperature reactions where phosphine stability might be an issue.[10] |
Q: My reaction works, but the yield is not reproducible, especially when I use a new bottle of silylalkyne. What should I investigate?
A: Inconsistent yields linked to a specific reagent batch strongly point to variable purity. The issue lies with impurities in your silylalkyne.
Causality: As discussed in the FAQs, trace contaminants from the synthesis of the silylalkyne are the most probable cause. These can include residual catalysts, unreacted starting materials, or byproducts that happen to be catalyst poisons. Even seemingly minor impurities can have a significant negative impact on a sensitive palladium-catalyzed reaction.[9]
Diagnostic & Solution Protocol:
-
Analytical Confirmation: Analyze the problematic batch of silylalkyne using techniques like ¹H NMR, GC-MS, or LC-MS. Compare the results to a batch that gave good yields. Look for small, unidentified peaks that could represent impurities.
-
Re-purification: Purify the problematic silylalkyne batch using an appropriate method, such as flash column chromatography, distillation, or recrystallization.
-
Impurity Scavenging: If the identity of the poison is known (e.g., a thiol), it may be possible to add a scavenger to the reaction. However, purifying the substrate is a more robust and reliable solution.
Diagnostic & Experimental Protocols
Diagram 1: Troubleshooting Workflow for Low Yield
This flowchart provides a logical path for diagnosing the root cause of a failed or low-yielding reaction.
Caption: A decision tree for troubleshooting low-yielding palladium-catalyzed reactions.
Protocol 1: Experimental Test for Catalyst Poisoning
This protocol is designed to definitively determine if reagent or solvent impurities are the cause of reaction failure.
-
Baseline Reaction: Set up the reaction exactly as it was performed previously, using your standard laboratory-grade reagents and solvents. Monitor the reaction by TLC or LC-MS for 2-4 hours.
-
High-Purity Reaction: In parallel, set up an identical reaction with the following substitutions:
-
Catalyst: Use a new, unopened vial of palladium precursor and ligand.
-
Solvents: Use anhydrous, degassed solvent from a freshly opened bottle or a solvent purification system.
-
Reagents: Use freshly recrystallized or purified solid reagents. Liquid reagents should be passed through a plug of activated alumina or distilled.[16]
-
-
Comparison and Analysis: Monitor both reactions.
-
If the High-Purity Reaction proceeds smoothly while the Baseline Reaction fails, you have unequivocally confirmed catalyst poisoning from one of your standard reagents.
-
If both reactions fail , the issue is likely with the fundamental reaction conditions (e.g., temperature, choice of base, ligand type) rather than poisoning.
-
Protocol 2: General Procedure for Catalyst Regeneration Test
While often difficult, regeneration can sometimes restore catalyst activity, particularly for poisons like sulfur. This is more common for heterogeneous catalysts but can be indicative for homogeneous systems.
Note: This is a diagnostic test. Full regeneration is complex and specific to the poison and catalyst system.
-
Isolate Poisoned Catalyst (if heterogeneous): If the catalyst is supported (e.g., Pd/C), filter the reaction mixture to recover the solid catalyst. Wash thoroughly with a clean solvent to remove residual organics.
-
Thermal Treatment (for sulfur poisoning): Place the isolated catalyst in a tube furnace. Heat under a flow of inert gas or air to a high temperature (e.g., 400-700 °C).[17][18] This can sometimes desorb or oxidize sulfur species. Caution: This is an advanced procedure requiring appropriate equipment.
-
Chemical Treatment (for halide/cyanide poisoning): Washing the catalyst with specific solutions may help. For instance, treatment with a base might help remove acidic poisons. A patent describes reactivating nitrogen-poisoned palladium catalysts by washing with alkali metal bicarbonate or carbonate solutions.[19]
-
Re-test Activity: Use the "regenerated" catalyst in a small-scale test reaction to see if any activity has been restored. A partial return of activity suggests the poisoning was at least somewhat reversible.
Data Presentation: Analytical Techniques for Diagnosis
When troubleshooting, it's crucial to have methods to analyze both the reagents and the reaction mixture.
| Technique | What It Detects | Application in Troubleshooting |
| NMR Spectroscopy | Organic structures, impurities in reagents | Verifying purity of silylalkyne and other organic starting materials. |
| GC-MS / LC-MS | Volatile/non-volatile organic impurities, reaction progress | Identifying unknown impurities in reagents; monitoring reaction conversion and byproduct formation. |
| ICP-MS / AAS | Trace metal content (including Palladium) | Quantifying palladium levels in final products for pharmaceutical applications; detecting metallic impurities in reagents.[20][21][22] |
| XPS | Elemental composition and oxidation states on a surface | Characterizing heterogeneous catalysts to see if the Pd(0) has been oxidized to inactive Pd(II).[12] |
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Palladium-catalyzed addition of acylsilanes across alkynes via the activation of a C–Si bond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed addition of acylsilanes across alkynes via the activation of a C–Si bond - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 15. gessnergroup.com [gessnergroup.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. dcl-inc.com [dcl-inc.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. ledouxandcompany.com [ledouxandcompany.com]
- 22. arborassays.com [arborassays.com]
Technical Support Center: Regioselectivity in Diels-Alder Reactions with 4-(Trimethylsilyl)-3-butyn-2-one
Welcome to our dedicated technical guide for researchers navigating the complexities of the Diels-Alder reaction with the versatile yet challenging dienophile, 4-(trimethylsilyl)-3-butyn-2-one. This document provides in-depth analysis, troubleshooting protocols, and expert insights to help you achieve predictable regiochemical outcomes in your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental principles governing the regioselectivity of this reaction, providing the theoretical groundwork necessary for effective troubleshooting.
Q1: What are the potential regioisomers when reacting this compound with an unsymmetrical diene?
A: When this compound, an unsymmetrical dienophile, reacts with an unsymmetrical diene (e.g., a 1-substituted or 2-substituted diene), two primary regioisomers are possible.[1][2] The reaction involves the formation of a six-membered ring, and the orientation of the dienophile relative to the diene determines the substitution pattern on the final product. For a 1-substituted diene, these are often referred to as the "ortho" (1,2-substituted) and "meta" (1,3-substituted) adducts. For a 2-substituted diene, they are termed "para" (1,4-substituted) and "meta" (1,3-substituted) adducts. The central challenge is to control the reaction to favor one isomer exclusively.[2][3]
Q2: How do the electronic effects of the acetyl and trimethylsilyl groups influence regioselectivity?
A: The regiochemical outcome of a Diels-Alder reaction is primarily governed by electronic effects, which can be understood through Frontier Molecular Orbital (FMO) theory or resonance structures.[4][5][6]
-
Frontier Molecular Orbital (FMO) Theory: The reaction occurs through the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[7][8] For optimal bonding in the transition state, the orbitals must align to match phases, and the interaction is strongest between the atoms with the largest orbital coefficients.
-
Acetyl Group (-COCH₃): As a strong electron-withdrawing group (EWG), the acetyl group significantly lowers the energy of the dienophile's LUMO and polarizes it.[7] It pulls electron density towards itself, making the adjacent alkyne carbon (C2) highly electrophilic and giving it the largest LUMO coefficient.
-
Trimethylsilyl Group (-Si(CH₃)₃): The TMS group is generally considered weakly electron-donating via hyperconjugation and has a significant steric presence. Its electronic effect on the LUMO is far less pronounced than that of the acetyl group.
-
-
Resonance Structures: We can visualize this polarity by drawing resonance structures. The dominant resonance contributor shows a partial positive charge (δ+) on the carbon atom adjacent to the carbonyl group and a partial negative charge (δ-) on the carbonyl oxygen.
This strong electronic bias dictates that the most nucleophilic carbon of the diene (the terminus with the largest HOMO coefficient) will preferentially bond to the most electrophilic carbon of the dienophile (the carbon adjacent to the acetyl group).[1][9]
Q3: What is the role of steric hindrance from the trimethylsilyl (TMS) group?
A: The trimethylsilyl (TMS) group is sterically demanding. This bulk can hinder the approach of the diene to the adjacent carbon atom.[10] In cases where the electronic directing effects are weak or the diene itself is very bulky, steric repulsion can become a significant factor, potentially favoring the formation of the regioisomer that would otherwise be electronically disfavored. This creates a classic conflict between electronic preference and steric hindrance.
Q4: Which factor, electronics or sterics, is expected to dominate, and under what conditions?
A: For this compound, the powerful electron-withdrawing nature of the acetyl group typically makes electronic effects the dominant controlling factor . The reaction is kinetically controlled, meaning the major product is the one that forms via the lowest-energy transition state.[11] The stabilization gained from aligning the largest HOMO and LUMO coefficients usually outweighs the steric penalty imposed by the TMS group.
However, this balance can be shifted. Under thermal conditions without a catalyst, a mixture of regioisomers may still be observed. To decisively favor the electronically preferred product, reaction conditions must be optimized to amplify these electronic effects.
Part 2: Troubleshooting & Optimization Guide
This section provides actionable protocols to address common experimental challenges.
Issue: Poor or Undesired Regioselectivity
-
Symptom: Your reaction yields a mixture of regioisomers (e.g., 1:1, 3:1) or, in rare cases, the sterically favored but electronically disfavored isomer is the major product.
-
Root Cause: The uncatalyzed thermal reaction does not provide a strong enough electronic bias to completely overcome the competing steric influences.
-
Solution: Implement Lewis Acid Catalysis to Enhance Electronic Control.
Lewis acids are highly effective at enhancing the regioselectivity of Diels-Alder reactions.[12] They coordinate to the carbonyl oxygen of the acetyl group, which dramatically increases its electron-withdrawing capacity. This has two key consequences:
-
It further lowers the energy of the dienophile's LUMO, accelerating the reaction.
-
It significantly increases the magnitude of the LUMO coefficient on the adjacent carbon (C2), making the electronic preference for one orientation overwhelming.[13]
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the dienophile, this compound (1.0 eq), in a dry, non-coordinating solvent (e.g., CH₂Cl₂, toluene).
-
Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon and cool the solution to the desired temperature (typically -78 °C to 0 °C) using a dry ice/acetone or ice bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (see Table 1 for suggestions) via syringe. Allow the solution to stir for 15-20 minutes to ensure complete coordination with the dienophile.
-
Diene Addition: Add a solution of the unsymmetrical diene (1.1-1.5 eq) in the same dry solvent dropwise over 5-10 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃ or a mild buffer.
-
Workup & Analysis: Allow the mixture to warm to room temperature. Perform a standard aqueous workup, dry the organic layer (e.g., with MgSO₄), filter, and concentrate under reduced pressure. Analyze the crude product ratio using ¹H NMR spectroscopy or Gas Chromatography (GC).
| Lewis Acid | Typical Molar Eq. | Recommended Temp. | Expected Impact on Regioselectivity | Key Considerations |
| TiCl₄ (Titanium tetrachloride) | 0.5 - 1.1 | -78 °C | Excellent | Highly effective but very moisture-sensitive. Can be harsh. |
| AlCl₃ (Aluminum chloride) | 1.0 - 1.2 | -20 °C to 0 °C | Excellent | Strong catalyst; can sometimes promote side reactions. |
| BF₃·OEt₂ (Boron trifluoride etherate) | 1.0 - 2.0 | -78 °C to RT | Good to Excellent | A milder, easier-to-handle liquid Lewis acid. Often a good starting point. |
| SnCl₄ (Tin(IV) chloride) | 0.8 - 1.1 | -78 °C to -20 °C | Good | Effective and generally less harsh than TiCl₄. |
Part 3: Visualization of Key Concepts
Visual diagrams are essential for understanding the underlying principles of reaction control and experimental design.
Diagram 1: Frontier Molecular Orbital (FMO) Analysis
Caption: FMO analysis showing the favored "ortho" alignment.
Diagram 2: Experimental Workflow for Lewis Acid Catalysis
Caption: Experimental workflow for Lewis acid-catalyzed Diels-Alder.
References
- 1. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. fiveable.me [fiveable.me]
- 5. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Molecular Orbitals in the Diels-Alder Reaction [people.chem.ucsb.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Diels-Alder reaction | McGraw Hill's AccessScience [accessscience.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Efficient Lewis acid catalysis of an abiological reaction in a de novo protein scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Challenges for Removing Metal Catalysts from 4-(Trimethylsilyl)-3-butyn-2-one Reactions
Welcome to the Technical Support Center for post-reaction workup and purification. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the removal of metal catalysts from reactions involving the synthesis or subsequent use of 4-(trimethylsilyl)-3-butyn-2-one. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you achieve the high purity required for your downstream applications, particularly in the pharmaceutical industry where stringent limits on metal impurities are enforced.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common metal catalysts I might be dealing with in reactions involving this compound?
A1: The synthesis of this compound and its use in subsequent reactions often involves two main classes of metal catalysts. The Sonogashira cross-coupling reaction, a versatile method for forming the carbon-carbon bond in this and related silyl-substituted alkynes, employs palladium catalysts, often in conjunction with a copper co-catalyst.[5] Additionally, the terminal alkyne functionality in the molecule makes it a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6][7] Therefore, you are most likely dealing with residual palladium and/or copper.
Q2: Why is it so difficult to remove these metal catalysts completely?
A2: Several factors contribute to the difficulty in removing metal catalysts. During the reaction, the metal can exist in various oxidation states and form different complexes with ligands, solvents, and your product, leading to a heterogeneous mixture of metal species that may not be removable by a single method.[8] In some cases, the product itself can chelate the metal, making it difficult to extract. Furthermore, for pharmaceutical applications, the required level of purity is extremely high, often in the parts-per-million (ppm) or even parts-per-billion (ppb) range, which necessitates highly efficient purification strategies.[2]
Q3: Can I use a simple aqueous wash to remove the catalyst?
A3: While a simple aqueous wash might remove some of the more water-soluble metal salts, it is often insufficient for achieving the low residual metal levels required for most applications. For more effective removal, aqueous washes should be performed with a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), which can form stable, water-soluble complexes with the metal ions, facilitating their extraction into the aqueous phase.[7][9][10][11]
Q4: What are metal scavengers and how do I choose the right one?
A4: Metal scavengers are solid-supported or soluble reagents that selectively bind to metal catalysts, allowing for their removal from the reaction mixture by filtration.[12][13] The choice of scavenger is crucial and depends on the target metal and its likely oxidation state.
-
For Palladium: Thiol-functionalized scavengers (e.g., silica- or polymer-bound thiols) are very effective for a range of palladium species. Amine-functionalized scavengers are also a good option.[13]
-
For Copper: Scavengers with thiourea or amine functionalities show high affinity for copper.[10] It is often recommended to screen a small panel of scavengers to identify the most effective one for your specific reaction conditions.[13]
Q5: Is it possible that my product is degrading during the catalyst removal process?
A5: Yes, product degradation is a potential issue. Harsh pH conditions during aqueous extractions or precipitation attempts can lead to the degradation of sensitive molecules.[10] For instance, the trimethylsilyl group can be labile under certain pH conditions.[14] It is advisable to use buffered solutions for extractions to maintain a neutral pH and to carefully control conditions if precipitation is used.[10]
Troubleshooting Guides
Guide 1: Palladium Catalyst Removal
Residual palladium from cross-coupling reactions is a common challenge.[1][12] The following guide provides a systematic approach to reducing palladium content to acceptable levels.
References
- 1. biotage.com [biotage.com]
- 2. silicycle.com [silicycle.com]
- 3. Metals Removal - Wordpress [reagents.acsgcipr.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Buy this compound | 5930-98-3 [smolecule.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing the Instability of 4-(Trimethylsilyl)-3-butyn-2-one at High pH
Welcome to the technical support center for 4-(trimethylsilyl)-3-butyn-2-one. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. We understand that the stability of this compound, particularly in basic conditions, can be a critical factor in the success of your experiments. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of working with this compound at elevated pH.
I. Understanding the Instability: A Mechanistic Perspective
The trimethylsilyl (TMS) group is a widely used protecting group for terminal alkynes due to its ease of installation and removal. However, this lability is a double-edged sword, as the TMS group is susceptible to cleavage under basic conditions. For this compound, this instability is particularly pronounced.
Why is this compound so sensitive to high pH?
The primary reason for the instability of this compound in basic media is the susceptibility of the silicon-carbon bond to nucleophilic attack. This is a general feature of TMS-protected alkynes. However, the presence of the adjacent ketone functionality in this compound is thought to exacerbate this instability.
The cleavage of the trimethylsilyl group from alkynes is known to be sensitive to both acidic and basic conditions. While more sterically hindered silyl groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) offer greater stability, the TMS group is notably labile.[1]
In aqueous buffers with a pH above 6.0, this compound can be readily cleaved to yield 3-butyn-2-one and trimethylsilanol.[2] This degradation pathway is a significant concern in many synthetic applications, especially those involving basic reaction conditions or aqueous workups.
The Base-Catalyzed Desilylation Mechanism
The generally accepted mechanism for the base-catalyzed desilylation of a TMS-alkyne involves the nucleophilic attack of a hydroxide ion (or other base) on the silicon atom. This forms a pentacoordinate silicon intermediate, which then undergoes cleavage of the silicon-alkyne bond. The resulting alkynyl anion is then protonated by a proton source in the medium, such as water or an alcohol, to yield the terminal alkyne.
In the case of this compound, the electron-withdrawing nature of the acetylenic ketone system can influence the rate of this process. The polarization of the molecule may render the silicon atom more electrophilic and thus more susceptible to nucleophilic attack.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound at high pH.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product, with the presence of the desilylated analog (3-butyn-2-one). | The reaction pH is too high, causing rapid cleavage of the TMS group. | Carefully monitor and control the pH of the reaction mixture. Aim to keep the pH below 6.0 if possible. If a higher pH is required, consider using a sterically hindered, non-nucleophilic base and minimizing reaction time and temperature. |
| Inconsistent reaction outcomes. | Fluctuations in the pH of the reaction medium or during workup. | Use a reliable buffer system to maintain a stable pH. Be mindful of the pH changes that can occur during aqueous workup and neutralize acidic or basic solutions carefully. |
| Formation of unexpected byproducts. | The desilylated product (3-butyn-2-one) is a reactive Michael acceptor and can participate in side reactions. | If desilylation is unavoidable, consider strategies to trap the resulting terminal alkyne or design the reaction sequence to tolerate its presence. Alternatively, switch to a more robust protecting group like TIPS. |
III. Frequently Asked Questions (FAQs)
Q1: At what pH does this compound start to degrade?
A1: Significant degradation is observed in aqueous buffers with a pH above 6.0.[2] The rate of degradation will increase with increasing pH.
Q2: Can I use common inorganic bases like NaOH or KOH with this compound?
A2: The use of strong, nucleophilic bases like sodium hydroxide or potassium hydroxide is generally not recommended, as they can rapidly cleave the TMS group. If a base is necessary, consider weaker or more sterically hindered organic bases.
Q3: Are there any buffer systems you recommend for reactions involving this compound?
A3: For reactions that need to be buffered, consider using systems that maintain a pH in the slightly acidic to neutral range (pH 4-6). Phosphate or acetate buffers can be suitable choices. It is crucial to experimentally verify the compatibility of the buffer with your specific reaction conditions.
Q4: How can I monitor the degradation of this compound during my reaction?
A4: Thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) can be used to monitor the progress of your reaction and the potential formation of the desilylated byproduct.
Q5: What are the best practices for storing this compound?
A5: It is recommended to store the compound in a cool, dry place, away from moisture and strong bases.[3] Inert atmosphere storage (e.g., under argon or nitrogen) is also advisable to prevent hydrolysis.
Q6: I need to perform a reaction at a pH of 8. What are my options?
A6: If a pH of 8 is unavoidable, you have a few strategies to consider:
-
Minimize reaction time and temperature: Run the reaction for the shortest possible time at the lowest effective temperature to reduce the extent of desilylation.
-
Use a less nucleophilic base: Consider using a sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Change the protecting group: For reactions requiring robust basic conditions, it is highly recommended to use a more stable protecting group such as triisopropylsilyl (TIPS).
-
In-situ trapping: If the desilylated product is formed, you might be able to trap it in situ with a suitable reagent to prevent it from interfering with your main reaction.
IV. Experimental Protocols
Protocol 1: General Procedure for a Reaction at Slightly Acidic to Neutral pH
This protocol provides a general framework for conducting a reaction with this compound while minimizing the risk of desilylation.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add your solvent and any other reagents that are not this compound.
-
pH Adjustment (if necessary): If the reaction requires a buffered environment, add the appropriate buffer solution to achieve a pH between 4 and 6.
-
Addition of this compound: Add the this compound to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (TLC, GC, or HPLC).
-
Workup: Upon completion, quench the reaction with a neutral or slightly acidic aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent, and wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
Protocol 2: Screening for Optimal pH Conditions
To determine the optimal pH for your specific reaction, a small-scale screen is recommended.
-
Prepare a series of buffered solutions: Prepare small vials with your reaction mixture in a range of buffered solutions (e.g., pH 4, 5, 6, and 7).
-
Run parallel reactions: Add this compound to each vial and run the reactions under the same conditions (temperature, time).
-
Analyze the results: Analyze the outcome of each reaction by an appropriate analytical method to determine the pH at which the desired product is maximized and the formation of the desilylated byproduct is minimized.
V. Visualizing the Instability and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Degradation of this compound at high pH.
Caption: Workflow for managing this compound stability.
VI. References
-
Brook, A. G. (1958). Isomerism of some α-hydroxysilanes to silyl ethers. Journal of the American Chemical Society, 80(8), 1886–1889. --INVALID-LINK--
-
Boeckman, Jr., R. K., Blum, D. M., Ganem, B., & Halvey, N. (n.d.). 3-TRIMETHYLSILYL-3-BUTEN-2-ONE: A MICHAEL ACCEPTOR. Organic Syntheses. --INVALID-LINK--
-
Zhang, B., Lou, W.-Y., Zong, M.-H., & Wu, H. (2008). Efficient synthesis of enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol via asymmetric reduction of this compound with immobilized Candida parapsilosis CCTCC M203011 cells. ResearchGate. --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 5930-98-3. Tokyo Chemical Industry Co., Ltd. (APAC). --INVALID-LINK--
-
Are trimethylsilyl protected alkynes stable towards acids and bases? (2017, March 21). ResearchGate. --INVALID-LINK--
-
Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Thieme Chemistry, e0053. --INVALID-LINK--
-
Gelest Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest. --INVALID-LINK--
References
Technical Support Center: Strategies for Purifying Chiral Alcohols from 4-(Trimethylsilyl)-3-butyn-2-one Reduction
Welcome to the technical support center for the purification of chiral 4-(trimethylsilyl)-3-butyn-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with the enantioselective reduction of 4-(trimethylsilyl)-3-butyn-2-one and require robust strategies for the purification of the resulting chiral alcohol. Here, we address common challenges and provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.
The successful isolation of a single enantiomer of 4-(trimethylsilyl)-3-butyn-2-ol is a critical step in the synthesis of various pharmaceutical intermediates and complex molecules. The reduction of the prochiral ketone, this compound, can be achieved through various methods, including biocatalytic reductions, to yield a scalemic or racemic mixture of the corresponding secondary alcohol.[1][2][3] The subsequent purification of the desired enantiomer is often the most challenging aspect of the overall synthetic sequence. This guide provides a comprehensive overview of purification strategies, from initial method development to large-scale separation techniques.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take to develop a purification method for my mixture of 4-(trimethylsilyl)-3-butyn-2-ol enantiomers?
A1: The initial approach to developing a purification method involves analytical-scale screening of different techniques. Chiral High-Performance Liquid Chromatography (HPLC) is the most common starting point.[4]
-
Column Screening: Begin by screening a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good first choice for alcohols.[5]
-
Mobile Phase Optimization: Evaluate different mobile phase systems. For normal-phase chromatography, mixtures of alkanes (like hexane or heptane) with an alcohol modifier (such as isopropanol or ethanol) are typically used.[6] In reversed-phase, mixtures of water with acetonitrile or methanol are common. The ratio of the solvents should be varied to optimize resolution.
-
Temperature and Flow Rate: Both temperature and flow rate can significantly impact chiral recognition and, therefore, the separation.[5] Systematically varying these parameters can lead to improved resolution.
Q2: My chiral HPLC screening shows only a single peak. What does this mean and what should I do next?
A2: Observing a single, sharp peak during initial chiral HPLC screening can be misleading. It could indicate either that your reduction was perfectly enantioselective, or more likely, that the chosen column and mobile phase are not capable of resolving the enantiomers.
-
Confirm the Presence of Both Enantiomers: Before extensive optimization, confirm that your reduction did not exclusively produce one enantiomer. This can be done by analyzing the crude reaction mixture using a different analytical technique, such as NMR with a chiral solvating agent or by derivatizing the alcohol with a chiral agent like Mosher's acid to form diastereomers that are distinguishable by standard NMR or HPLC.[7][8][9]
-
Expand Your Screening: If both enantiomers are present, you need to broaden your screening parameters. Try a wider range of chiral columns with different selectivities. Also, explore different mobile phase modifiers and consider switching between normal-phase, reversed-phase, and polar organic modes.[6]
Q3: I have baseline separation at the analytical scale. How do I scale up my purification?
A3: Scaling up a chiral separation requires careful consideration of several factors to maintain resolution and efficiency.
-
Preparative HPLC: This is a direct scale-up of your analytical method. You will need a larger-diameter column packed with the same stationary phase. The flow rate will need to be increased proportionally to the cross-sectional area of the column. You may also need to adjust the mobile phase composition to optimize for throughput and solvent consumption.
-
Simulated Moving Bed (SMB) Chromatography: For larger quantities, SMB is a continuous, multi-column chromatographic process that offers higher productivity and reduced solvent consumption compared to batch preparative HPLC.[10][11][12][13] It is particularly well-suited for binary separations like resolving enantiomers.[14]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can offer faster separations and is considered a "greener" alternative to HPLC due to reduced organic solvent usage.[15]
Q4: Are there non-chromatographic methods to purify my chiral alcohol?
A4: Yes, several non-chromatographic techniques can be employed for chiral resolution.
-
Diastereomeric Crystallization: This classic method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts or esters.[16] These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. The desired enantiomer is then recovered by cleaving the resolving agent.
-
Kinetic Resolution: This technique utilizes a chiral catalyst or enzyme that preferentially reacts with one enantiomer over the other.[17] For example, a lipase can be used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.[18]
Troubleshooting Guides
Issue 1: Poor Resolution in Chiral HPLC
Symptoms:
-
Overlapping peaks or a single broad peak.
-
Resolution value (Rs) less than 1.5.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps | Scientific Rationale |
| Suboptimal Mobile Phase | 1. Adjust Modifier Percentage: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase.[5] 2. Change Modifier Type: Switch to a different alcohol modifier. Sometimes a subtle change in the modifier's structure can significantly impact selectivity.[5] | The mobile phase modifier competes with the analyte for interaction sites on the chiral stationary phase. Altering its concentration or type changes the thermodynamics of the chiral recognition process. |
| Inappropriate Flow Rate | Reduce Flow Rate: Lowering the flow rate often increases the number of theoretical plates and can improve resolution, especially for difficult separations.[6] | Slower flow rates allow for more equilibration time between the mobile and stationary phases, leading to more efficient separation. |
| Incorrect Temperature | Vary Column Temperature: Evaluate the separation at both higher and lower temperatures. The effect of temperature on chiral recognition is not always predictable.[5] | Chiral recognition is an enthalpically and entropically driven process. Changing the temperature alters the Gibbs free energy of interaction between the enantiomers and the stationary phase. |
| Unsuitable Chiral Stationary Phase (CSP) | Screen Different CSPs: If optimization of the mobile phase and other parameters fails, the chosen CSP may not be suitable for your analyte. Screen columns with different chiral selectors (e.g., different polysaccharide derivatives, Pirkle-type, or cyclodextrin-based). | The mechanism of chiral recognition is highly specific to the interaction between the analyte and the chiral selector of the CSP. A different selector may offer the necessary complementary interactions for separation. |
Issue 2: Peak Tailing in Preparative Chromatography
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Reduced purity of the collected fractions.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps | Scientific Rationale |
| Column Overload | 1. Reduce Injection Volume/Concentration: Inject a smaller amount of your sample. 2. Perform a Loading Study: Systematically increase the sample load to determine the column's capacity. | Injecting too much sample saturates the stationary phase, leading to a non-linear isotherm and resulting in peak distortion. |
| Secondary Interactions | Add a Mobile Phase Additive: For silica-based CSPs, residual silanol groups can cause tailing. Adding a small amount of a competitive agent like an acid or base can block these sites. However, for a neutral alcohol, this is less likely to be the primary cause. | Unwanted interactions between the analyte and the stationary phase support can lead to a secondary, slower desorption process, causing peak tailing. |
| Sample Solvent Effects | Dissolve Sample in Mobile Phase: If possible, dissolve your sample in the mobile phase. If a stronger solvent is necessary, inject the smallest possible volume. | Injecting a sample in a solvent significantly stronger than the mobile phase can cause localized band broadening and distortion as the sample enters the column. |
Issue 3: Low Yield After Purification
Symptoms:
-
The amount of purified enantiomer recovered is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Elution | Flush with a Strong Solvent: After your purification run, flush the column with a much stronger solvent to elute any strongly retained compounds.[19] | Your product or impurities may be strongly adsorbed to the stationary phase under the running conditions, leading to incomplete recovery. |
| Product Instability | Analyze for Degradation: Check the purity of your collected fractions for any degradation products. The substrate, this compound, is known to be unstable in aqueous buffers with a pH above 6.0.[2][3] While the alcohol is generally more stable, this should be considered. | The stationary phase or mobile phase conditions could be promoting the degradation of your target molecule. |
| Inefficient Fraction Collection | Optimize Collection Parameters: Review and optimize the peak detection and fraction collection settings on your preparative chromatography system. | Poorly timed fraction collection can lead to the loss of product in the waste stream or cross-contamination of fractions. |
Experimental Workflows
Workflow 1: Chiral HPLC Method Development
The following diagram illustrates a systematic approach to developing a chiral HPLC method for the separation of 4-(trimethylsilyl)-3-butyn-2-ol enantiomers.
References
- 1. Highly enantioselective reduction of this compound to enantiopure (R)-4-(trimethylsilyl)-3-butyn-2-ol using a novel strain Acetobacter sp. CCTCC M209061 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. "Optimal design of simulated moving bed chromatography for chiral separ" by Ki Bong Lee [docs.lib.purdue.edu]
- 11. Simulated moving bed chromatography for the separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. Simulated Moving Beds Aid Chiral Chromatography [pharmaceuticalonline.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Chiral resolution - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chiraltech.com [chiraltech.com]
Overcoming substrate/product inhibition in enzymatic reduction of 4-(Trimethylsilyl)-3-butyn-2-one
Welcome, researchers and innovators. This guide is designed to serve as a dedicated resource for overcoming the common yet significant challenges of substrate and product inhibition encountered during the enzymatic reduction of 4-(trimethylsilyl)-3-butyn-2-one. As your senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve high-yield synthesis of the valuable chiral alcohol, (R)- or (S)-4-(trimethylsilyl)-3-butyn-2-ol.
Section 1: Understanding the Core Problem: Inhibition Kinetics
This section addresses the fundamental questions surrounding enzyme inhibition in the context of your specific biotransformation.
Frequently Asked Questions (FAQs)
Q1: What exactly are substrate and product inhibition in this enzymatic reduction?
A: In an ideal enzymatic reaction, increasing the substrate concentration increases the reaction rate until the enzyme is saturated (Vmax). However, in many real-world applications, this is not the case.
-
Substrate Inhibition: This occurs when the substrate, this compound, binds to the enzyme at high concentrations in a non-productive way, leading to a decrease in catalytic activity.[1][2] This is often caused by a second substrate molecule binding to the enzyme-substrate complex, creating a "dead-end" ternary complex that temporarily inactivates the enzyme.[2][3]
-
Product Inhibition: This happens when the product of the reaction, 4-(trimethylsilyl)-3-butyn-2-ol, binds to the enzyme, preventing the substrate from accessing the active site.[4] As the product accumulates in the reactor, the reaction rate progressively slows and may stop altogether, even with ample substrate remaining. This is a form of negative feedback regulation.[4][5]
Q2: How can I diagnose whether substrate or product inhibition is occurring in my experiment?
A: The reaction progress curve (concentration vs. time) is your primary diagnostic tool.
-
Signature of Substrate Inhibition: You will observe a lower-than-expected initial reaction rate, especially when you try to push the reaction by starting with a high substrate concentration. Plotting initial reaction rates against a range of starting substrate concentrations will yield a bell-shaped curve instead of the typical Michaelis-Menten hyperbola. The rate increases, peaks, and then declines as the substrate concentration becomes inhibitory.[1]
-
Signature of Product Inhibition: The reaction starts at a healthy initial rate but then slows down significantly over time and plateaus before reaching full conversion.[6] This indicates that an accumulating species—the product—is impeding the enzyme's function.
Below is a logical workflow to help diagnose the issue you are facing.
Caption: A workflow for diagnosing inhibition type based on reaction kinetics.
Q3: My substrate, this compound, seems to be degrading. Is this related to inhibition?
A: This is an excellent observation and a critical factor for this specific molecule. Research has shown that this compound is unstable in aqueous buffers with a pH above 6.0, where it can be cleaved.[7] This substrate instability can be mistaken for or exacerbate enzyme inhibition. It is crucial to control the pH of your reaction, optimally at or below pH 5.0, to ensure substrate integrity before troubleshooting enzyme kinetics.[7][8]
Section 2: Troubleshooting Guide for Substrate Inhibition
If your diagnosis points to substrate inhibition, the core strategy is to maintain the substrate concentration in the optimal, non-inhibitory range throughout the reaction.
Q4: I've confirmed substrate inhibition. How do I find the optimal substrate concentration?
A: You must first determine the inhibitory threshold by performing a substrate titration experiment. This will define your operational window.
Protocol 1: Determining the Optimal Substrate Concentration
-
Setup: Prepare a series of small-scale reactions (e.g., in vials or a 96-well plate) with a fixed enzyme concentration.
-
Substrate Range: Vary the initial concentration of this compound across a wide range (e.g., from 1 mM to 100 mM). It is critical to include both low and high concentrations.
-
Reaction & Monitoring: Initiate the reactions and measure the initial reaction velocity for each concentration. This is best done by taking samples at early time points (e.g., every 5-10 minutes for the first hour) and analyzing them via GC or HPLC.
-
Data Analysis: Plot the initial reaction rate (velocity) as a function of substrate concentration.
-
Identify Optimum: The peak of this curve represents the optimal substrate concentration where the enzyme exhibits maximum activity. The region to the right of the peak, where the rate decreases, is the inhibitory range.[1] For all future experiments, your goal is to keep the bulk substrate concentration at or just below this peak value.
Q5: My optimal substrate concentration is too low for a practical large-scale batch reaction. How can I overcome this?
A: A fed-batch strategy is the industry-standard solution to this problem.[6] By feeding the substrate over time, you can achieve a high overall product titer while keeping the instantaneous substrate concentration below the inhibitory level.[9][10]
Caption: Diagram of a fed-batch system for enzymatic reduction.
Protocol 2: Implementing a Fed-Batch Strategy
-
Determine Feed Rate: Based on the optimal concentration from Protocol 1 and the enzyme's maximum velocity (Vmax), calculate a substrate feed rate that matches the enzyme's consumption rate. The goal is to prevent substrate accumulation.
-
Prepare Reagents:
-
Reactor Vessel: Charge the reactor with your buffer (pH ≤ 6.0), cofactor regeneration system (e.g., isopropanol or GDH/glucose), and the ketoreductase enzyme.[6][11]
-
Feed Solution: Prepare a highly concentrated stock solution of this compound. This minimizes dilution of the reactor volume over time.
-
-
Setup: Connect the feed solution reservoir to the reactor via a precision syringe pump.
-
Initiate Reaction: Start the stirring and temperature control in the reactor. Begin the substrate feed at the calculated rate.
-
Monitor & Adjust: Periodically sample the reactor to measure the concentration of both the substrate and product.
-
If substrate concentration begins to rise, slow down the feed rate.
-
If substrate is being depleted instantly, you may be able to slightly increase the feed rate.
-
-
Completion: Continue the feed until the desired total amount of substrate has been added. Allow the reaction to proceed for a short time after the feed is complete to ensure full conversion of the final substrate added.
| Strategy | Description | Pros | Cons |
| Standard Batch | All substrate added at the beginning. | Simple setup. | Severe inhibition at high concentrations, leading to low yield and long reaction times. |
| Fed-Batch | Substrate is added continuously or incrementally over time. | Overcomes substrate inhibition; allows for high product titers; better process control.[10][12] | Requires additional equipment (pump); requires initial kinetic analysis to set feed rate. |
Section 3: Troubleshooting Guide for Product Inhibition
If your reaction stalls prematurely, product inhibition is the likely culprit. The strategy here is to remove the inhibitory product from the vicinity of the enzyme as it is formed. This is known as In Situ Product Removal (ISPR).[13][14]
Q6: My reaction stops at 60% conversion. How can I remove the inhibitory product?
A: Implementing a two-phase aqueous-organic system is a highly effective ISPR strategy.[13] The principle is to use a water-immiscible organic solvent that has a high affinity for the product (4-(trimethylsilyl)-3-butyn-2-ol) but a low affinity for the substrate and enzyme. The product is continuously extracted from the aqueous phase into the organic phase, keeping its concentration in the enzyme's environment low.
Caption: Mechanism of In Situ Product Removal (ISPR) in a two-phase system.
Protocol 3: ISPR Using a Liquid-Liquid Two-Phase System
-
Solvent Selection: Choose a biocompatible, water-immiscible organic solvent. The ideal solvent should have a high partition coefficient (logP) for the alcohol product and a low logP for the ketone substrate. Suitable candidates might include long-chain alkanes (e.g., hexadecane), ethers (e.g., MTBE), or esters (e.g., butyl acetate).[13][15]
-
System Setup: In your reactor, add the aqueous buffer phase containing the enzyme and cofactors. Then, add the selected organic solvent to form a second layer. A typical volumetric ratio is between 1:4 and 1:1 (organic:aqueous).
-
Initiate Reaction: Add the substrate to the aqueous phase (or use a fed-batch approach if substrate inhibition is also a concern). Begin vigorous stirring to create a large interfacial area between the two phases, which is essential for efficient extraction.
-
Reaction Progress: As the enzyme converts the substrate to product in the aqueous phase, the more hydrophobic product will preferentially partition into the organic layer. This keeps the aqueous product concentration below the inhibitory threshold.
-
Monitoring: To monitor the reaction, you must sample and analyze both the aqueous and organic phases to get a complete mass balance.
-
Workup: At the end of the reaction, stop the stirring, allow the layers to separate, and collect the organic phase, which now contains the concentrated product.
Q7: Are there alternatives to using organic solvents for ISPR?
A: Yes, solid-phase adsorbents offer another excellent ISPR method, avoiding the potential for enzyme denaturation by organic solvents.[16] Resins with hydrophobic properties, such as Amberlite™ XAD series, can be added directly to the reaction mixture.
Protocol 4: ISPR Using Adsorbent Resins
-
Resin Selection & Preparation: Choose a hydrophobic adsorbent resin (e.g., Amberlite™ XAD-7 or Optipore® L-493).[16] Pre-wash the resin thoroughly with water and the reaction buffer to remove any preservatives and to equilibrate it.
-
System Setup: Add the pre-washed resin beads directly to the aqueous reaction mixture containing the enzyme, substrate, and cofactors. A typical loading is 5-20% (w/v).
-
Initiate Reaction: Begin the reaction with good agitation to ensure the beads remain suspended and can efficiently contact the entire reaction volume.
-
Mechanism: As the product is formed, it will adsorb onto the surface and into the pores of the resin beads, effectively removing it from the solution and preventing enzyme inhibition.
-
Monitoring: Monitoring requires analyzing the liquid phase for substrate and product. To determine the total product yield, the resin must be separated and the product eluted with a suitable solvent (e.g., methanol or ethanol) for analysis.
-
Workup: After the reaction, filter off the resin beads. Wash them with buffer to recover any entrained enzyme, then elute the product from the beads using an appropriate organic solvent.
Section 4: General Process Optimization
Beyond addressing specific inhibition patterns, overall process conditions must be optimized for success.
-
Enzyme Choice and Form: A wide variety of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can reduce ketones.[17][18] Enzymes from organisms like Lactobacillus brevis or Candida parapsilosis are known to be effective.[7][15][18] Using an immobilized enzyme can enhance stability and simplify reuse.[8][19]
-
Cofactor Regeneration: The reduction requires a stoichiometric amount of a hydride donor, typically from NADPH or NADH. An efficient cofactor regeneration system is essential for economic viability. Common methods include:
-
Substrate-Coupled: Using a co-substrate like isopropanol, which is oxidized to acetone by the same enzyme, regenerating the cofactor.[6][11] This is often the simplest and most cost-effective method.
-
Enzyme-Coupled: Employing a second enzyme, such as glucose dehydrogenase (GDH) with glucose or formate dehydrogenase (FDH) with formate, to regenerate the cofactor.[9]
-
-
pH Control: As mentioned, maintaining a pH of 5.0-6.0 is critical to prevent the chemical degradation of the this compound substrate.[7]
By systematically diagnosing the type of inhibition and applying the appropriate advanced process strategies—such as fed-batch feeding or in situ product removal—you can overcome these kinetic bottlenecks and significantly improve the efficiency and yield of your enzymatic reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Product inhibition - Wikipedia [en.wikipedia.org]
- 5. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Highly enantioselective reduction of this compound to enantiopure (R)-4-(trimethylsilyl)-3-butyn-2-ol using a novel strain Acetobacter sp. CCTCC M209061 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A pH-controlled fed-batch process can overcome inhibition by formate in NADH-dependent enzymatic reductions using formate dehydrogenase-catalyzed coenzyme regeneration. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research-hub.nrel.gov [research-hub.nrel.gov]
- 13. researchgate.net [researchgate.net]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. mdpi.com [mdpi.com]
- 16. Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00349G [pubs.rsc.org]
- 17. Advances in the enzymatic reduction of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzyme-catalyzed regio- and enantioselective ketone reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Unexpected Rearrangements of Silyl-Substituted Butenones
Welcome to the technical support center for researchers working with silyl-substituted butenones. This guide is designed to provide field-proven insights and troubleshooting strategies for the unique reactivity and unexpected rearrangements often encountered with these versatile synthetic intermediates. Our goal is to move beyond simple protocols and explain the causality behind the experimental choices you make at the bench.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for understanding the behavior of silyl-substituted butenones in chemical reactions.
Q1: What is the primary "expected" reaction pathway for β-silyl substituted divinyl ketones?
The most well-documented and synthetically valuable reaction is the silyl-directed Nazarov cyclization .[1][2] This is a 4π-electrocyclization that forms cyclopentenone rings. The silyl group plays a crucial role: after the initial electrocyclization forms an oxyallyl cation intermediate, the silicon atom stabilizes the β-carbocation, ensuring that the subsequent elimination of the silyl group is highly regioselective.[3] This directing effect is a powerful tool for controlling the position of the double bond in the final product, a common challenge in traditional Nazarov cyclizations.[3][4]
Q2: What are the most common "unexpected" rearrangements I might encounter?
While the Nazarov cyclization is often the desired outcome, several alternative pathways can compete or dominate, depending on the reaction conditions. The most significant is a base-induced rearrangement involving the migration of an organic group from the silicon atom to the adjacent enone carbon .[5][6] For example, 4-silyl-3-buten-2-ones bearing allyl or phenyl groups on the silicon have been observed to rearrange to form 4-substituted-2-butanone derivatives when treated with bases like alkoxides or even fluoride ions.[6]
Q3: What are the key factors that drive these unexpected rearrangements?
The reaction outcome is a delicate balance of several factors. Understanding these drivers is the key to troubleshooting.
-
Catalyst/Reagent Choice: The nature of the catalyst is paramount. Lewis acids (e.g., BF₃·OEt₂, Zn(OTf)₂, Sm(OTf)₃) are typically used to promote the Nazarov cyclization.[3] However, the presence of bases (even trace amounts, such as basic alumina used in chromatography or deprotonated solvents) can initiate the group migration pathway.[6] The choice of Lewis acid itself can even change the entire reaction pathway, as seen in related silyl-Prins cyclizations.[7]
-
Substituent Effects: The electronic nature of substituents on both the butenone backbone and the silicon atom can dramatically influence reactivity.[8] Electron-withdrawing groups on the dienone can make the substrate less reactive, often requiring stronger Lewis acids or higher temperatures for cyclization.[3] Conversely, electron-donating groups can enhance the stability of intermediates, potentially favoring alternative pathways.[9][10]
-
Thermal vs. Photochemical Conditions: While most butenone chemistry is conducted under thermal conditions, it's important to recognize that photochemical reactions can open up entirely different mechanistic pathways, such as [2+2] cycloadditions or 1,3-silyl migrations, which are often thermally forbidden.[11][12]
Troubleshooting Guides: A Problem-Oriented Approach
This section provides detailed guidance on specific experimental issues in a question-and-answer format.
Problem 1: My silyl-directed Nazarov cyclization is failing. I'm getting a low yield of the desired cyclopentenone and a complex mixture of byproducts.
Answer: This is a classic issue that points to either suboptimal activation for the desired pathway or the promotion of undesired side reactions. Let's break down the troubleshooting process.
Caption: Troubleshooting workflow for a failing Nazarov cyclization.
The choice of Lewis acid is not trivial. A weak Lewis acid may not be sufficient to activate the carbonyl for cyclization, while an overly strong one can lead to decomposition. The silyl group itself enhances the reactivity of the system, often allowing for the use of milder Lewis acids compared to non-silylated analogues.[13]
Table 1: Influence of Common Lewis Acids on Silyl-Butenone Reactions
| Lewis Acid | Typical Conditions | Expected Outcome | Potential Issues & Considerations |
| BF₃·OEt₂ | 1.1 - 2.0 eq, CH₂Cl₂, -78 °C to RT | Nazarov Cyclization | Can act as a protic acid source if moisture is present, leading to protodesilylation.[6] |
| Zn(OTf)₂ | 0.1 - 1.0 eq, DCE, 30-40 °C | Catalytic Nazarov Cyclization | Often used in cooperative catalysis with a Brønsted acid for enantioselective variants.[3] |
| Sm(OTf)₃ | 0.1 eq, DCE, 40 °C | Catalytic Nazarov Cyclization | A stronger Lewis acid, useful for less reactive, electron-poor substrates.[3] |
| TiCl₄ | 1.1 eq, CH₂Cl₂, -78 °C | Nazarov Cyclization | Very strong Lewis acid; can promote polymerization or decomposition if not handled carefully. |
| AlCl₃ | >1.0 eq, CH₂Cl₂, RT | Potential for Rearrangement | Known to promote unexpected rearrangements and functional group transformations in related systems.[14] Use with caution. |
Problem 2: My NMR analysis shows that the silyl group is gone, and a phenyl group from my dimethylphenylsilyl moiety has migrated to the butenone backbone. What is the mechanism and how do I stop it?
Answer: You are observing the base-catalyzed group migration first reported by Tius and coworkers.[6] This rearrangement is a classic pitfall when handling these molecules, especially during workup or chromatography.
The reaction is initiated by the nucleophilic attack of a base (e.g., F⁻, RO⁻) on the silicon atom. This forms a pentacoordinate, hypervalent silicate intermediate. This intermediate is poised to undergo a rearrangement where a group on the silicon (one with migratory aptitude, like phenyl or allyl) migrates to the β-carbon of the enone. This process is driven by the formation of a stable enolate, which is subsequently protonated upon workup to give the final rearranged product.[6]
Caption: Pathway for base-catalyzed rearrangement of a silyl-butenone.
-
Strictly Anhydrous & Aprotic Conditions: Ensure all solvents and reagents are rigorously dried. Avoid alcohols or water in the reaction mixture.
-
Acidic Workup: Quench the reaction with a mild, non-nucleophilic acid source (e.g., saturated aqueous NH₄Cl) to neutralize any basic species before extraction.
-
Chromatography Considerations: Silica gel can be slightly acidic and is generally safe. However, basic alumina is highly problematic and should be avoided. If your product is sensitive, consider deactivating the silica gel with a non-nucleophilic base like triethylamine (as a 1% solution in the eluent) after you are certain no starting material remains.
-
Choice of Silyl Group: If this pathway is persistent, consider using a silyl group with less migratory aptitude. Trialkylsilyl groups (like TMS or TES) are generally less prone to migration than groups containing phenyl or allyl substituents.
Table 2: Key ¹H NMR Signatures for Differentiating Reaction Components
| Species | Key Protons | Approx. Chemical Shift (δ) | Expected Multiplicity | Notes |
| Starting Butenone | Vinyl-H (α to C=O) | 6.2 - 6.5 ppm | Doublet | Coupled to the other vinyl proton. |
| Vinyl-H (β to C=O) | 6.8 - 7.2 ppm | Doublet | ||
| Nazarov Product | Cyclopentenone Vinyl-H | 6.0 - 6.3 ppm | Singlet or narrow multiplet | Absence of the large J-coupling seen in the starting material. |
| Allylic-H | 2.5 - 3.0 ppm | Multiplet | Protons adjacent to the new double bond. | |
| Migrated Product | Benzylic CH₂ | 2.8 - 3.0 ppm | Triplet | Protons adjacent to the phenyl group and the other CH₂. |
| Methylene CH₂ | 2.7 - 2.9 ppm | Triplet | Protons adjacent to the carbonyl and the benzylic CH₂. |
Validated Experimental Protocols
The following protocols are provided as a self-validating system, including expected outcomes and key checkpoints.
Protocol 1: Standard Silyl-Directed Nazarov Cyclization
This protocol is adapted from methodologies described for the cyclization of β-silyl dienones.[3]
Objective: To synthesize a cyclopentenone via a silyl-directed Nazarov cyclization using BF₃·OEt₂.
Materials:
-
β-Silyl divinyl ketone (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 eq), freshly distilled
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To an oven-dried, round-bottom flask under an argon atmosphere, add the β-silyl divinyl ketone (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous CH₂Cl₂ to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add BF₃·OEt₂ (1.5 eq) dropwise via syringe over 5 minutes. The solution may change color.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of starting material by TLC or LC-MS (every 30 minutes). A typical reaction time is 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Causality Check: Using a neutral or slightly acidic quench prevents potential base-catalyzed rearrangement of any remaining activated intermediates during workup.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with CH₂Cl₂ (3x). Combine the organic layers, wash with saturated NaHCO₃, then brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: The desired cyclopentenone product should be isolated in good to excellent yield (70-95%). The structure should be confirmed by NMR, paying close attention to the disappearance of the two vinyl doublets from the starting material and the appearance of a new singlet-like vinyl proton and allylic protons (see Table 2).[1][3]
References
- 1. Stereoselective Nazarov Cyclizations of Bridged Bicyclic Dienones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 5. Novel rearrangements of 4-silyl-3-buten-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Lewis acid mediated cascade reactions of silyl-substituted methylenecyclopropyl ketones - ePrints Soton [eprints.soton.ac.uk]
- 14. BJOC - Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride [beilstein-journals.org]
Validation & Comparative
4-(Trimethylsilyl)-3-butyn-2-one vs. 3-butyn-2-one in Michael addition reactions
An In-Depth Guide to Michael Addition Reactions: 4-(Trimethylsilyl)-3-butyn-2-one vs. 3-butyn-2-one
In the landscape of synthetic organic chemistry, the Michael addition stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation.[1][2] This conjugate addition reaction, involving a nucleophile (Michael donor) and an α,β-unsaturated carbonyl compound (Michael acceptor), is indispensable for constructing complex molecular architectures.[1][3] Among the array of acceptors, ynones—ketones conjugated with an alkyne—offer a unique platform for generating valuable β-functionalized enones.
This guide provides a comprehensive comparison of two prominent ynone Michael acceptors: the classic 3-butyn-2-one and its sterically hindered analogue, this compound. We will delve into their respective reactivities, explore the profound influence of the trimethylsilyl (TMS) group, and provide field-proven experimental protocols to guide researchers in selecting the optimal reagent for their synthetic endeavors.
The Michael Acceptors: A Structural and Electronic Overview
At first glance, 3-butyn-2-one and this compound appear structurally similar. However, the presence of the bulky trimethylsilyl group introduces significant electronic and steric differences that dictate their chemical behavior.
-
3-Butyn-2-one: This is a highly reactive, linear molecule. The electron-withdrawing acetylenic and carbonyl groups render the β-carbon highly electrophilic and susceptible to nucleophilic attack. A key feature is the presence of an acidic terminal acetylenic proton, which can participate in side reactions under basic conditions.
-
This compound: The replacement of the acetylenic proton with a TMS group serves two primary functions. First, it acts as a bulky protecting group, sterically shielding the alkyne and influencing the trajectory of nucleophilic attack. Second, it removes the acidic proton, preventing base-mediated side reactions such as oligomerization. The silicon atom can also stabilize the adjacent π-system through σ*-π conjugation.
Comparative Reactivity in Michael Additions
The choice between these two acceptors hinges on the desired outcome and the nature of the nucleophile. The fundamental trade-off is between the high, sometimes indiscriminate, reactivity of 3-butyn-2-one and the controlled, selective reactivity of its silylated counterpart.
The Case for 3-Butyn-2-one: Simplicity and High Reactivity
3-Butyn-2-one is the go-to reagent for the direct synthesis of β-substituted enones. It readily reacts with a variety of "soft" nucleophiles, a class of nucleophiles with diffuse, polarizable electron pairs, such as amines, thiols, and stabilized enolates.[4]
-
Aza-Michael Additions: The reaction with primary and secondary amines provides a straightforward route to β-enaminones, which are versatile intermediates in the synthesis of heterocycles and pharmaceuticals.[5][6][7][8][9]
-
Thia-Michael Additions: Thiols undergo rapid conjugate addition, often under catalyst-free conditions, to yield β-thioenones.[10][11] This reaction is highly efficient and atom-economical.
However, the high reactivity of 3-butyn-2-one is a double-edged sword. Its propensity for polymerization under basic conditions and the potential for double Michael additions can lead to complex reaction mixtures and lower yields of the desired mono-adduct.
The Advantage of this compound: Control and Versatility
The TMS-protected ynone offers a solution to the challenges posed by its unsubstituted parent. The silyl group acts as a control element, enabling cleaner and more selective transformations.
-
Suppression of Side Reactions: By eliminating the acidic acetylenic proton, the TMS group prevents base-catalyzed polymerization, leading to cleaner reaction profiles and higher isolated yields of the mono-addition product.
-
Enhanced Stability: this compound is generally more stable and easier to handle than the more volatile and reactive 3-butyn-2-one.[12]
-
Synthetic Versatility: The true power of the silylated acceptor lies in its role as a latent terminal alkyne. After the Michael addition is complete, the TMS group can be selectively removed under mild conditions (e.g., with a fluoride source like TBAF or a mild base like K₂CO₃ in methanol) to unmask the terminal alkyne.[13] This two-step sequence allows for the synthesis of β-substituted enones that might be difficult to access directly from 3-butyn-2-one due to competing side reactions.[14][15]
This "add-then-desilylate" strategy opens up further synthetic possibilities, as the newly revealed terminal alkyne can be used in subsequent transformations like Sonogashira couplings or click chemistry.
Quantitative Data Comparison
The following table summarizes representative experimental outcomes for the Michael addition of various nucleophiles to both acceptors, highlighting the differences in yield and reaction conditions.
| Nucleophile | Michael Acceptor | Conditions | Product | Yield (%) | Reference |
| Aniline | 3-Butyn-2-one | Neat, 80°C, 4h | (Z)-3-(Phenylamino)but-2-en-2-one | ~90% | [9] |
| Piperidine | 4-Phenyl-3-butyn-2-one | Catalyst-free | (E)-3-(Piperidin-1-yl)-1-phenylprop-2-en-1-one | 98% | [9] |
| Thiophenol | 3-Penten-2-one | Et₃N (0.1 eq), CH₂Cl₂, RT, 15-30 min | 4-(Phenylthio)pentan-2-one | High | [16] |
| 1,3-Propanedithiol | 4-Phenyl-3-butyn-2-one (TMS-substituted analog) | MgO, 1h | Double addition product | 95% | [17][18] |
Note: Direct comparative data under identical conditions is sparse in the literature. The data presented is representative of typical outcomes for these classes of reactions.
Experimental Protocols
To provide a practical context, we present detailed, step-by-step methodologies for typical Michael addition reactions.
Protocol 1: Aza-Michael Addition to 3-Butyn-2-one
This protocol describes the synthesis of a β-enaminone, a common and valuable synthetic intermediate.
Caption: General workflow for an aza-Michael addition.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the desired amine (e.g., aniline, 5.5 mmol, 1.1 eq).
-
Reagent Addition: Add 3-butyn-2-one (5.0 mmol, 1.0 eq) to the flask. If a solvent is used, dissolve the amine in a suitable solvent like acetonitrile before adding the ynone.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80°C for aniline) for the required time (e.g., 4 hours).[9] Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If the reaction was performed neat, the crude product can often be purified directly by silica gel column chromatography to yield the desired β-enaminone.
Protocol 2: Thia-Michael Addition to this compound followed by Desilylation
This two-step protocol illustrates the strategic use of the TMS group.
Caption: Two-step sequence: Michael addition then desilylation.
Step-by-Step Procedure:
Part A: Thia-Michael Addition
-
Reaction Setup: Dissolve this compound (10 mmol, 1.0 eq) and a thiol (e.g., thiophenol, 10 mmol, 1.0 eq) in a suitable solvent like dichloromethane (20 mL) in a round-bottom flask at room temperature.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as triethylamine (Et₃N, 1 mmol, 0.1 eq), dropwise to the stirring solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Isolation: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The resulting crude silylated adduct can often be used in the next step without further purification.
Part B: Desilylation
-
Reaction Setup: Dissolve the crude β-thio-β-silyl-enone from Part A in tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M in THF) dropwise at 0°C. Alternatively, a milder condition using potassium carbonate (K₂CO₃) in methanol can be employed.[13]
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete removal of the TMS group.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by silica gel column chromatography.
Mechanistic Insights
The Michael addition to an ynone proceeds via a conjugate addition mechanism. The nucleophile attacks the electrophilic β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the final product.
Caption: Mechanism of Michael addition to ynones.
The stereochemical outcome of the addition (E vs. Z isomer) depends on the nucleophile and reaction conditions. Primary amines often yield Z-alkenones, while secondary amines and other nucleophiles can lead to E-alkenones.[19]
Conclusion: Making the Right Choice
The selection between this compound and 3-butyn-2-one is a strategic decision guided by the specific goals of a synthetic sequence.
-
Choose 3-Butyn-2-one for rapid, direct access to β-functionalized enones when the nucleophile is robust and potential side reactions like polymerization are manageable or of minimal concern. It is the more atom-economical choice for straightforward additions.
-
Choose this compound when precision, control, and high yields are critical. It is the superior choice for preventing unwanted side reactions associated with the acidic acetylenic proton. Its greatest strength lies in its use as a synthetic linchpin, enabling a clean Michael addition followed by desilylation to reveal a terminal alkyne for further, diverse functionalization.
By understanding the distinct personalities of these two reagents, researchers can better harness the power of the Michael addition to build complex molecules with greater efficiency and elegance.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. Michael Addition [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Chapter 18/23: The Michael Addition [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemoselective synthesis of β-enaminones from ynones and aminoalkyl-, phenol- and thioanilines under metal-free conditi… [ouci.dntb.gov.ua]
- 8. Enaminone synthesis by amination [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 11. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. benchchem.com [benchchem.com]
- 17. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Comparative study of different catalysts for the Sonogashira coupling of 4-(Trimethylsilyl)-3-butyn-2-one
A Comparative Guide to Catalysts for the Sonogashira Coupling of 4-(Trimethylsilyl)-3-butyn-2-one
Introduction: The Significance of the Sonogashira Coupling in Complex Synthesis
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp-hybridized carbon atoms.[1] This reaction, which couples terminal alkynes with aryl or vinyl halides, is catalyzed by a palladium complex and has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] The reaction's utility is enhanced by its typically mild conditions, which often include room temperature operation and tolerance of a wide array of functional groups.[4][5]
The specific substrate of interest, this compound, presents a unique case. As an α,β-alkynyl ketone, it is an electron-deficient alkyne, a class of substrates that can exhibit different reactivity profiles. The trimethylsilyl (TMS) group serves as a common protecting group for the terminal alkyne, which can be cleaved in situ or in a subsequent step, offering a strategic advantage in multi-step syntheses.[6][7] The choice of catalyst for such a substrate is critical to achieving high yields, minimizing side reactions, and ensuring process efficiency. This guide provides a comparative analysis of various catalytic systems for the Sonogashira coupling, with a focus on their application to substrates like this compound.
The Catalytic Heart of the Reaction: Palladium and its Partners
The Sonogashira reaction traditionally employs a dual catalytic system: a palladium complex and a copper(I) co-catalyst.[8] However, significant research has been dedicated to developing copper-free methodologies to circumvent common side reactions.[5][6]
-
The Palladium Catalyst: The primary catalyst is typically a zerovalent palladium complex, often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂ or Pd(OAc)₂.[6][9] The choice of ligands attached to the palladium center is paramount, as they influence the catalyst's stability, solubility, and reactivity.[9] Ligands can range from traditional phosphines to more robust N-heterocyclic carbenes (NHCs).[6]
-
The Copper Co-catalyst: In the conventional Sonogashira protocol, a copper(I) salt, such as CuI, is added to increase the reaction rate.[6] The copper(I) species reacts with the terminal alkyne to form a copper acetylide, which is a more reactive nucleophile for the transmetalation step in the palladium catalytic cycle.[9][10]
-
Copper-Free Systems: A significant drawback of using copper is the promotion of undesired alkyne homocoupling, known as the Glaser coupling, which forms diynes as byproducts.[6][11] This has driven the development of copper-free Sonogashira protocols. These systems rely on the palladium catalyst alone and often require careful selection of the base and reaction conditions to facilitate the direct reaction of the alkyne with the palladium complex.[5][9]
Comparative Analysis of Catalytic Systems
The performance of a Sonogashira coupling is highly dependent on the chosen catalytic system. Below is a comparison of common catalyst types, evaluating their suitability for coupling with electron-deficient alkynes like this compound.
| Catalyst System | Key Features & Advantages | Disadvantages & Considerations | Typical Loading |
| Pd(PPh₃)₄ / CuI | - The "classic" system, widely used and well-documented.[12] - Generally effective for a broad range of substrates. | - Prone to Glaser homocoupling of the alkyne due to CuI.[6] - Catalyst can be sensitive to air and moisture.[2] | 1-5 mol% Pd 2-10 mol% CuI |
| PdCl₂(PPh₃)₂ / CuI | - More stable and soluble Pd(II) precatalyst.[9] - Reduced to Pd(0) in situ.[6] | - Still susceptible to homocoupling side reactions.[13] - Requires conditions for in situ reduction. | 1-5 mol% Pd 2-10 mol% CuI |
| Pd/NHC Complexes | - N-Heterocyclic Carbene (NHC) ligands offer high stability and activity.[6][9] - Often effective at lower catalyst loadings. - Good for copper-free systems. | - NHC ligands and their Pd complexes can be more expensive. - Synthesis of specialized ligands may be required. | 0.02 - 1 mol% Pd |
| Heterogeneous Catalysts (e.g., Pd on Carbon, Pd-functionalized polymers) | - Easy separation and recovery of the catalyst, allowing for reuse.[14][15] - Often allows for lower levels of palladium contamination in the product. | - May exhibit lower activity compared to homogeneous catalysts. - Potential for metal leaching into the reaction mixture. | 0.2 - 10 mol% Pd |
| Copper-Free Systems (e.g., Pd(OAc)₂ with bulky phosphine ligands) | - Eliminates the primary pathway for Glaser homocoupling.[5][6] - Simplifies product purification. - Often more environmentally benign ("greener").[16] | - May require higher temperatures or longer reaction times. - The choice of base and solvent is more critical.[9] | 0.1 - 2 mol% Pd |
Mechanistic Insights: The Catalytic Cycles
Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting issues. The Sonogashira reaction proceeds via two interconnected catalytic cycles in the conventional method, while the copper-free variant involves a single palladium cycle.
The Conventional Copper-Co-catalyzed Sonogashira Cycle
The reaction is believed to proceed via two distinct but interconnected cycles for palladium and copper.[9] The palladium(0) catalyst undergoes oxidative addition with the aryl/vinyl halide. Simultaneously, the copper(I) salt activates the terminal alkyne, which is then deprotonated by a base to form a copper acetylide intermediate. This intermediate undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[4][9]
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. jk-sci.com [jk-sci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral Propargyl Alcohol Synthesis: A Comparative Analysis of Alternatives to 4-(Trimethylsilyl)-3-butyn-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of Chiral Propargyl Alcohols
Chiral propargyl alcohols are not merely synthetic curiosities; they are foundational building blocks in the construction of complex, biologically active molecules.[1][2] Their unique trifunctional nature—a stereodefined alcohol, a reactive alkyne, and a propargylic position ripe for substitution—renders them exceptionally versatile intermediates in the synthesis of pharmaceuticals and natural products.[2][3] For years, the asymmetric reduction of ynones, such as 4-(trimethylsilyl)-3-butyn-2-one, has been a reliable method for accessing these valuable synthons.[1] However, the landscape of asymmetric synthesis is ever-evolving, driven by the pursuit of greater efficiency, broader substrate scope, and improved atom economy.
This guide provides an in-depth comparison of the primary alternatives to the classic ynone reduction strategy. We will move beyond a simple listing of reagents to explore the mechanistic underpinnings, practical considerations, and comparative performance of each methodology. Our focus is on providing the field-proven insights necessary to make informed decisions in the laboratory, empowering you to select the optimal synthetic route for your target molecule.
The Benchmark: Asymmetric Reduction of this compound
This compound (TMSB) is a commercially available ketone that serves as a common precursor to the corresponding chiral propargyl alcohol, (S)- or (R)-4-(trimethylsilyl)-3-butyn-2-ol. The primary route to induce chirality is through the enantioselective reduction of the ketone functionality.
Mechanism: Biocatalytic Reduction
Biocatalysis has emerged as a powerful tool for this transformation, offering exceptional stereochemical control under environmentally benign conditions.[4] Alcohol dehydrogenases (ADHs) and related enzymes, often sourced from microorganisms like Candida parapsilosis or Lactobacillus kefir, are frequently employed.[3][5][6] These enzymes utilize a cofactor, typically NADPH or NADH, to deliver a hydride to one face of the prochiral ketone, yielding the alcohol with high enantiomeric excess (ee).
Advantages:
-
High Enantioselectivity: Biocatalytic methods routinely achieve >99% ee.[5]
-
Mild Conditions: Reactions are typically run in aqueous buffers at or near room temperature.
-
"Green" Chemistry: Avoids the use of heavy metals and harsh reagents.
Disadvantages:
-
Substrate Instability: TMSB can be unstable in aqueous buffers with a pH above 6.0, leading to cleavage of the silyl group.[5]
-
Process Optimization: Reaction parameters such as pH, co-substrate concentration, and temperature require careful optimization for each enzyme system.[5]
-
Indirect Approach: This is a two-step thought process: synthesis of the ynone followed by reduction, which is less atom-economical than direct additions to aldehydes.
Representative Experimental Protocol: Bioreduction of TMSB
-
Cell Culture: Cultivate Candida parapsilosis CCTCC M203011 cells to the desired optical density.
-
Immobilization: Harvest the cells and immobilize them in a suitable matrix (e.g., calcium alginate) to improve stability and reusability.
-
Reaction Setup: In a temperature-controlled vessel, suspend the immobilized cells in a buffered solution (e.g., pH 6.0 phosphate buffer) containing a co-substrate for cofactor regeneration (e.g., glucose).
-
Substrate Addition: Add this compound to the reaction mixture. To mitigate substrate instability, a biphasic system using a biocompatible ionic liquid can be employed.[5]
-
Conversion: Agitate the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by GC or HPLC.
-
Workup and Isolation: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic phase, and purify the resulting (S)-4-(trimethylsilyl)-3-butyn-2-ol by column chromatography.
Alternative 1: Catalytic Asymmetric Alkynylation of Aldehydes
The most powerful and direct alternative to ynone reduction is the asymmetric addition of terminal alkynes to aldehydes.[1][7] This strategy forms the carbon-carbon bond and the chiral center in a single, highly atom-economical step. The field is dominated by chiral metal catalysts that activate both the aldehyde and the alkyne nucleophile.
A. Zinc-Based Catalysis: The Workhorse of Asymmetric Alkynylation
Zinc-based systems are arguably the most practical and widely adopted methods for asymmetric alkyne addition.
The Carreira Method: A significant breakthrough was the development by Carreira and coworkers of a system using zinc triflate (Zn(OTf)₂) and the inexpensive, commercially available chiral ligand (+)-N-methylephedrine.[7][8] This method is notable for its operational simplicity and tolerance to air and moisture.[8][9] It allows for the direct addition of terminal alkynes to a broad range of aldehydes, achieving high yields and excellent enantioselectivities.[7][8]
ProPhenol Ligands: Further advancements led to the development of modular "ProPhenol" ligands.[2] When combined with dialkylzinc reagents (e.g., Me₂Zn or Et₂Zn), these catalysts facilitate the addition of a wide array of functionalized alkynes to aryl, aliphatic, and α,β-unsaturated aldehydes with superb yields and enantioselectivity.[2] Mechanistic insights have also allowed for a significant reduction in the stoichiometry of the reagents, improving the overall efficiency and practicality of the transformation.[2]
Workflow for Zinc-Catalyzed Asymmetric Alkynylation
Caption: General workflow for zinc-catalyzed asymmetric alkynylation of aldehydes.
Representative Experimental Protocol (Carreira Method)
-
Catalyst Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add Zn(OTf)₂ (1.1 equiv), toluene, and (+)-N-methylephedrine (1.2 equiv). Stir the resulting suspension at room temperature.
-
Reagent Addition: Add the terminal alkyne (1.0 equiv) followed by triethylamine (1.15 equiv).
-
Aldehyde Addition: Add the aldehyde (1.05 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quenching and Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate in vacuo, and purify the crude product by flash column chromatography on silica gel.
B. Organocatalytic Formal Alkynylation
As an alternative to metal-based systems, organocatalysis has emerged as a powerful strategy.[10][11] A notable example involves the use of a prolinol derivative to catalyze the conjugate addition of a β-keto heterocyclic sulfone (acting as an alkyne surrogate) to α,β-unsaturated aldehydes.[10][11][12] This one-pot protocol proceeds through an iminium-ion intermediate, leading to β-alkynylated aldehydes which can be subsequently reduced to the corresponding chiral propargyl alcohols with high enantioselectivity (up to 97% ee).[10][11]
Advantages:
-
Avoids the use of potentially toxic or expensive metals.
-
Catalysts are often derived from readily available natural sources (e.g., proline).
-
Can achieve high levels of stereocontrol.[10]
Disadvantages:
-
The substrate scope may be more limited compared to some metal-catalyzed systems.
-
The "alkyne" source is a surrogate, requiring subsequent steps to reveal the alkyne functionality.[10]
Alternative 2: Aldehyde Homologation Strategies
A. The Corey-Fuchs Reaction
The Corey-Fuchs reaction is a classic and reliable two-step method to convert an aldehyde into a terminal alkyne.[13]
-
Step 1: Olefination: The aldehyde reacts with a phosphonium ylide, generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), to form a 1,1-dibromoalkene.[13][14]
-
Step 2: Elimination and Rearrangement: The isolated dibromoalkene is treated with two equivalents of a strong base, typically n-butyllithium (n-BuLi). This induces an elimination and rearrangement (the Fritsch-Buttenberg-Wiechell rearrangement) to furnish the terminal alkyne.[13]
Corey-Fuchs Reaction Mechanism
Caption: The two-stage mechanism of the Corey-Fuchs reaction.
B. The Seyferth-Gilbert Homologation
The Seyferth-Gilbert homologation offers a more direct, one-pot conversion of aldehydes to terminal alkynes using dimethyl (diazomethyl)phosphonate, known as the Seyferth-Gilbert reagent.[15][16]
Ohira-Bestmann Modification: A significant improvement is the Ohira-Bestmann modification, which uses dimethyl 1-diazo-2-oxopropylphosphonate (the Ohira-Bestmann reagent).[17][18] This reagent can be used with milder bases (e.g., K₂CO₃ in methanol), making the reaction tolerant of base-sensitive and enolizable aldehydes that would not survive the conditions of the original Seyferth-Gilbert or Corey-Fuchs reactions.[18]
Comparative Performance Data
| Reagent/Method | Typical Substrate | Key Reagents/Catalyst | Typical Yield (%) | Typical ee (%) | Advantages | Disadvantages |
| TMSB Reduction | Prochiral Ketone | Alcohol Dehydrogenase (ADH), Cofactor | 70–95% | >99% | Extremely high enantioselectivity, "green" conditions.[5] | Substrate can be unstable, indirect method, requires biological setup.[5] |
| Carreira Alkynylation | Aromatic & Aliphatic Aldehydes | Zn(OTf)₂, (+)-N-Methylephedrine, Et₃N | 80–98% | 92–99% | Operationally simple, inexpensive reagents, air/moisture tolerant.[8][9] | Requires stoichiometric chiral ligand, may not be ideal for all functional groups. |
| ProPhenol/Zn Alkynylation | Aryl, Aliphatic, α,β-Unsaturated Aldehydes | ProPhenol Ligand, Me₂Zn | 85–99% | 90–98% | High yields and ee, broad substrate scope, reduced reagent stoichiometry.[2] | Requires pyrophoric dialkylzinc reagents, ligand can be expensive. |
| Organocatalytic Alkynylation | α,β-Unsaturated Aldehydes | Prolinol Derivatives, β-keto sulfone | 60–80% | 87–97% | Metal-free, high enantioselectivity.[10][11] | Limited to α,β-unsaturated aldehydes, uses an alkyne surrogate.[10] |
| Corey-Fuchs Homologation | Aldehydes | CBr₄, PPh₃, n-BuLi | 70–90% (over 2 steps) | N/A | Reliable and broadly applicable for alkyne synthesis.[13][14] | Multi-step, uses stoichiometric PPh₃, requires strong base. |
| Ohira-Bestmann Homologation | Aldehydes (incl. enolizable) | Ohira-Bestmann Reagent, K₂CO₃, MeOH | 75–95% | N/A | One-pot, mild conditions, suitable for base-sensitive substrates.[17][18] | Reagent preparation required, potential for side reactions. |
Conclusion and Outlook
The synthesis of chiral propargyl alcohols has matured significantly beyond the singular approach of ynone reduction. The direct, catalytic asymmetric alkynylation of aldehydes, particularly using zinc-based systems like the Carreira and ProPhenol methods, represents the current state-of-the-art in terms of efficiency, practicality, and atom economy.[2][9] These methods provide a robust and versatile platform for accessing a vast array of chiral propargyl alcohols with excellent stereocontrol.
For scenarios where the requisite terminal alkyne is the synthetic challenge, homologation reactions such as the Corey-Fuchs and, particularly, the milder Ohira-Bestmann modification, serve as indispensable tools for preparing the necessary coupling partner from a corresponding aldehyde.[13][18] The choice of method is ultimately dictated by the specific target molecule, available starting materials, and desired functional group tolerance. By understanding the mechanistic nuances and practical limitations of each alternative, researchers can strategically design synthetic routes that are both elegant and efficient.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 5930-98-3 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 8. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]
- 9. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric organocatalytic formal alkynylation and alkenylation of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. synarchive.com [synarchive.com]
- 16. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 17. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 18. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents - SigutLabs [sigutlabs.com]
A Comparative Guide to the Reactivity of 4-(Trimethylsilyl)-3-butyn-2-one and Ethyl Propiolate in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the judicious selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the myriad of reagents available for cycloaddition reactions, a powerful tool for the formation of cyclic compounds, alkynes bearing electron-withdrawing groups are of significant interest. This guide provides an in-depth comparison of the reactivity of two such alkynes: 4-(trimethylsilyl)-3-butyn-2-one and ethyl propiolate. This analysis, grounded in experimental data and theoretical principles, aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
At a Glance: Structural and Electronic Profiles
This compound and ethyl propiolate are both activated alkynes, rendered electrophilic by the presence of electron-withdrawing groups. However, the nature of these substituents imparts distinct steric and electronic characteristics that govern their reactivity in cycloaddition reactions.
This compound features a trimethylsilyl (TMS) group at one terminus of the alkyne and a ketone at the other. The TMS group is sterically demanding and can influence the regioselectivity of cycloadditions. Electronically, the silicon atom can stabilize a partial positive charge on the adjacent carbon, a phenomenon known as the β-silicon effect, which can modulate the alkyne's reactivity.
Ethyl propiolate , in contrast, possesses a terminal proton and an ethyl ester group. The ester functionality is a potent electron-withdrawing group, strongly activating the alkyne for nucleophilic attack. The terminal proton is significantly smaller than a TMS group, leading to different steric considerations in the transition state of cycloaddition reactions.
Comparative Reactivity in [4+2] Cycloadditions (Diels-Alder Reactions)
The Diels-Alder reaction, a cornerstone of six-membered ring synthesis, typically involves the reaction of a conjugated diene with a dienophile. Both this compound and ethyl propiolate can function as dienophiles.
While direct comparative kinetic studies are not extensively available in the literature, the reactivity of these alkynes in Diels-Alder reactions can be inferred from their electronic properties and reported examples. Ethyl propiolate is a well-established dienophile in Diels-Alder reactions, readily reacting with a variety of dienes, often with the aid of Lewis acid catalysis to further enhance its electrophilicity.
The use of this compound in Diels-Alder reactions is less commonly reported. However, silylated acetylenes are known to participate in these cycloadditions. The bulky trimethylsilyl group can be expected to influence the stereoselectivity and regioselectivity of the reaction. For instance, in reactions with unsymmetrical dienes, the TMS group can direct the approach of the diene.
Table 1: Representative Diels-Alder Reaction Data
| Dienophile | Diene | Catalyst | Conditions | Product | Yield (%) | Reference |
| Ethyl propiolate | Furan | AlCl₃ | CH₂Cl₂, rt, 30 min | Mixture of diadducts | Not specified | [1] |
| Ethyl propiolate | 2-Methylfuran | AlCl₃ | CH₂Cl₂, 20°C, 30 min | Ethyl 2-methyl-5-hydroxybenzoate | Not specified | [1] |
Note: Specific yield data for direct comparison is limited in the literature.
Comparative Reactivity in [3+2] Cycloadditions (1,3-Dipolar Cycloadditions)
1,3-Dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. Both this compound and ethyl propiolate are effective dipolarophiles in these reactions.
Formation of Pyrazoles: The reaction of diazomethane with activated alkynes is a common route to pyrazoles. Both subject compounds readily undergo this transformation. The regioselectivity of the reaction is a key consideration. With ethyl propiolate, the reaction typically yields a mixture of regioisomers, although one may predominate depending on the reaction conditions. In the case of this compound, the bulky TMS group can exert a significant directing effect, often leading to a single regioisomer.
Formation of Isoxazoles: The cycloaddition of nitrile oxides with alkynes is a versatile method for the synthesis of isoxazoles. Both this compound and ethyl propiolate are competent dipolarophiles in this reaction. The regioselectivity is influenced by both electronic and steric factors. Frontier Molecular Orbital (FMO) theory can be used to predict the favored regioisomer. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile is often dominant.
Formation of Indolizines: this compound has been shown to be an effective dipolarophile in the [3+2] cycloaddition reaction with cycloimmonium salts to produce functionalized indolizines. In some cases, this reaction can lead to the formation of isomeric trimethylsilyl-containing adducts.[2][3]
Table 2: Representative 1,3-Dipolar Cycloaddition Data
| Dipolarophile | 1,3-Dipole | Solvent | Conditions | Product | Yield (%) | Reference |
| This compound | Pyridinium ylide | MeCN | Reflux | 1-acetyl-2-trimethylsilyl-indolizine | 65 | [2] |
| Ethyl propiolate | 1-(Propergy l)-pyridinium-3-olate | - | Ultrasonic irradiation | Mixture of regioisomers | 59 (total) | [4] |
| Ethyl propiolate | 2-Furfuryl nitrile oxide | CH₂Cl₂ | rt, overnight | Mixture of isoxazoles | 23 | [5] |
| This compound | Benzonitrile oxide | CCl₄ | Not specified | Isoxazole | Not specified | [6] |
Note: Yields are highly dependent on the specific reactants and conditions and are provided here for illustrative purposes.
Mechanistic Insights: The Role of Steric and Electronic Effects
The differing reactivity and regioselectivity of this compound and ethyl propiolate can be rationalized by considering the interplay of steric and electronic factors, which are often explained using Frontier Molecular Orbital (FMO) theory.
Steric Effects: The bulky trimethylsilyl group in this compound plays a crucial role in directing the regioselectivity of cycloaddition reactions. In many cases, the TMS group sterically disfavors the approach of the reactant to the adjacent carbon, leading to the preferential formation of a single regioisomer. This is a significant advantage over less sterically hindered alkynes like ethyl propiolate, which may produce mixtures of products.
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for the synthesis of a pyrazole derivative from each of the subject compounds are provided below.
Protocol 1: Synthesis of a Pyrazole from Ethyl Propiolate and Diazomethane
This procedure is adapted from established methods for the 1,3-dipolar cycloaddition of diazoalkanes to alkynes.
Materials:
-
Ethyl propiolate
-
Diazomethane solution in diethyl ether (handle with extreme caution in a fume hood)
-
Diethyl ether
-
Glassware for reactions at low temperature
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve ethyl propiolate (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane (approx. 1.1 eq) to the stirred solution of ethyl propiolate over a period of 30 minutes. The disappearance of the yellow color of diazomethane indicates its consumption.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pyrazole product(s).
Protocol 2: Synthesis of a Pyrazole from this compound and Diazomethane
This procedure is based on the general methodology for the reaction of silylated alkynes with diazoalkanes.
Materials:
-
This compound
-
Diazomethane solution in diethyl ether (handle with extreme caution in a fume hood)
-
Diethyl ether
-
Glassware for reactions at low temperature
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane (approx. 1.1 eq) to the stirred solution of the silylated alkyne over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench excess diazomethane with acetic acid.
-
Work up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography on silica gel to isolate the trimethylsilyl-substituted pyrazole.
Visualization of Reaction Pathways
Figure 1: Generalized workflows for [4+2] and [3+2] cycloaddition reactions.
Figure 2: Influence of steric bulk on the regioselectivity of cycloadditions.
Conclusion and Outlook
Both this compound and ethyl propiolate are valuable and reactive substrates for cycloaddition reactions. The choice between them should be guided by the specific synthetic goal.
Ethyl propiolate is a highly reactive, sterically unencumbered dienophile and dipolarophile. Its reactivity can be readily tuned with Lewis acids. However, its lack of steric directing groups can lead to mixtures of regioisomers in reactions with unsymmetrical partners, potentially complicating purification and reducing the yield of the desired product.
This compound offers a key advantage in its ability to control regioselectivity through the steric bulk of the trimethylsilyl group. This often leads to the formation of a single, predictable regioisomer, simplifying product mixtures and improving the overall efficiency of a synthetic sequence. The TMS group can also be removed under specific conditions, providing a handle for further functionalization. While its reactivity may be slightly attenuated compared to ethyl propiolate in some cases, its superior regiochemical control makes it an attractive choice for complex target-oriented synthesis.
Future research providing direct kinetic comparisons of these two compounds in a wider range of cycloaddition reactions would be invaluable to the synthetic community. Furthermore, a deeper computational analysis of the frontier molecular orbitals of this compound would provide a more quantitative basis for understanding its reactivity and for the rational design of future cycloaddition reactions.
References
- 1. Diels-Alder Reactions of Boron-Substituted Furans with N-Phenylmaleimide: Strategies for Tuning the Reactivity and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Theoretical studies on the regioselectivity of iridium-catalyzed 1,3-dipolar azide-alkyne cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 6. mdpi.com [mdpi.com]
Benchmarking the performance of biocatalysts for the reduction of 4-(Trimethylsilyl)-3-butyn-2-one
A Comparative Guide to Biocatalytic Reduction of 4-(Trimethylsilyl)-3-butyn-2-one
The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone of modern synthetic chemistry, providing critical building blocks for the pharmaceutical and fine chemical industries.[1][2][3] Among these, chiral propargyl alcohols, such as the enantiomers of 4-(trimethylsilyl)-3-butyn-2-ol, are particularly valuable synthons.[4][5] This guide provides a comprehensive performance comparison of different whole-cell biocatalysts for the asymmetric reduction of this compound, offering researchers, scientists, and drug development professionals a detailed overview of currently available biocatalytic strategies.
The use of biocatalysts, such as whole microorganisms or isolated enzymes (ketoreductases - KREDs), presents a green and efficient alternative to traditional chemical methods, often affording high enantioselectivity under mild reaction conditions.[1][2][6][7] This guide will delve into the specifics of two well-characterized microbial strains, Acetobacter sp. CCTCC M209061 and Candida parapsilosis CCTCC M203011, which have demonstrated high efficacy in producing the (R)- and (S)-enantiomers of 4-(trimethylsilyl)-3-butyn-2-ol, respectively.
Comparative Performance of Biocatalysts
The selection of an appropriate biocatalyst is paramount for achieving high yield and enantiomeric excess (e.e.) of the desired chiral alcohol. Below is a summary of the performance of two key microorganisms in the reduction of this compound.
| Biocatalyst | Target Enantiomer | Co-substrate | Yield (%) | e.e. (%) | Key Reaction Conditions | Reference |
| Acetobacter sp. CCTCC M209061 (immobilized whole cells) | (R)-4-(trimethylsilyl)-3-butyn-2-ol | Glucose | 71 | >99 | pH 5.0, 30°C, 6.0 mM substrate | [8] |
| Candida parapsilosis CCTCC M203011 (immobilized whole cells) | (S)-4-(trimethylsilyl)-3-butyn-2-ol | Glucose | Not specified | >99 | Optimized with ionic liquids | [9] |
Insights into Performance:
-
Acetobacter sp. CCTCC M209061 has proven to be a highly effective biocatalyst for the production of the (R)-enantiomer, achieving excellent enantioselectivity (>99% e.e.) and a respectable yield of 71% under optimized conditions.[8] The use of immobilized whole cells also allows for good operational stability, retaining 70% of its catalytic activity after ten cycles.[8]
-
Candida parapsilosis CCTCC M203011 is the biocatalyst of choice for the synthesis of the (S)-enantiomer, also yielding a product with very high enantiomeric excess (>99% e.e.).[9] Research has shown that the efficiency of this biocatalyst can be significantly improved through the use of ionic liquids as co-solvents, which can help overcome substrate and/or product toxicity to the microbial cells.[9]
It is noteworthy that the substrate, this compound, can be unstable in aqueous buffers with a pH above 6.0, leading to cleavage of the trimethylsilyl group.[9] Therefore, careful control of the reaction pH is crucial for achieving high conversion rates.
Experimental Workflow & Protocols
The successful implementation of these biocatalytic reductions hinges on meticulous experimental execution. The following sections detail the generalized workflow and specific protocols for whole-cell catalyzed reductions.
The overall process for the biocatalytic reduction of this compound using whole cells can be visualized as follows:
Caption: Generalized workflow for whole-cell biocatalytic reduction.
This protocol is adapted from the published procedure for the synthesis of (R)-4-(trimethylsilyl)-3-butyn-2-ol.[8]
1. Microorganism Cultivation and Immobilization:
- Cultivate Acetobacter sp. CCTCC M209061 in an appropriate growth medium until the optimal cell density is reached.
- Harvest the cells by centrifugation.
- Immobilize the harvested cells in a suitable matrix (e.g., calcium alginate) to enhance stability and reusability.
2. Biocatalytic Reduction:
- In a reaction vessel, prepare a buffer solution with the optimal pH of 5.0.[8]
- Add the immobilized cells to the buffer.
- Introduce the co-substrate, glucose, to a final concentration of 130.6 mM to ensure cofactor regeneration.[8]
- Add the substrate, this compound, to a final concentration of 6.0 mM.[8]
- Incubate the reaction mixture at 30°C with shaking at 180 rpm.[8]
- Monitor the progress of the reaction by periodically taking samples and analyzing them using gas chromatography (GC).
3. Product Extraction and Analysis:
- Once the reaction has reached completion, separate the immobilized cells from the reaction mixture.
- Extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).
- Dry the organic phase and concentrate it under reduced pressure.
- Purify the crude product if necessary.
- Determine the yield and enantiomeric excess of the product using GC analysis with a chiral column.
Catalytic Mechanism
The biocatalytic reduction of a ketone is mediated by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).[10][11] These enzymes utilize a cofactor, typically NADPH or NADH, as a hydride source to reduce the carbonyl group of the ketone to a hydroxyl group.[11] The stereoselectivity of the reaction is determined by the specific three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in an orientation that exposes one of its two prochiral faces to the hydride attack.
Caption: Simplified catalytic cycle of a ketoreductase (KRED).
The regeneration of the oxidized cofactor (NADP+ or NAD+) is crucial for the overall efficiency of the process. In whole-cell systems, this is typically achieved through the metabolism of a co-substrate like glucose.[7][12]
Conclusion
The biocatalytic reduction of this compound using whole-cell systems offers a highly efficient and stereoselective route to the synthesis of both (R)- and (S)-enantiomers of the corresponding chiral alcohol. Acetobacter sp. CCTCC M209061 and Candida parapsilosis CCTCC M203011 have been identified as robust biocatalysts for producing the (R)- and (S)-alcohols, respectively, with excellent enantiomeric excess. The choice of the biocatalyst, along with the optimization of reaction parameters such as pH, temperature, and the use of additives like ionic liquids, are critical factors for achieving high yields and selectivities. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to implement these green and sustainable synthetic methods in their own laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 7. New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones | MDPI [mdpi.com]
- 8. Highly enantioselective reduction of this compound to enantiopure (R)-4-(trimethylsilyl)-3-butyn-2-ol using a novel strain Acetobacter sp. CCTCC M209061 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alcohol dehydrogenases (ADH)/Ketone reductases (KRED) - Wordpress [reagents.acsgcipr.org]
- 12. sphinxsai.com [sphinxsai.com]
A Comparative Guide to Silylacetylenes in Cross-Coupling Reactions: The Unique Profile of 4-(Trimethylsilyl)-3-butyn-2-one
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, silyl-protected acetylenes are indispensable reagents for the introduction of the ethynyl moiety. This guide provides an in-depth comparison of 4-(trimethylsilyl)-3-butyn-2-one (TMSB) against other commonly employed silylacetylenes, offering experimental insights and a mechanistic perspective to inform your choice of reagent.
The Landscape of Silylacetylenes in Cross-Coupling
Silylacetylenes serve a dual purpose in organic synthesis: they act as a protecting group for the terminal alkyne's acidic proton and their physical properties often simplify handling and purification compared to gaseous acetylene. The Sonogashira reaction, a cornerstone of C(sp)-C(sp²) bond formation, heavily relies on these reagents.[1] The choice of the silyl group and other substituents on the acetylene can significantly influence reactivity, stability, and the overall efficiency of the coupling process.
The most common silylacetylenes include (trimethylsilyl)acetylene (TMSA), and its more sterically hindered counterparts like (triisopropylsilyl)acetylene (TIPS-acetylene). A widely used, non-silyl alternative is 2-methyl-3-butyn-2-ol, which offers a cost-effective route for introducing the acetylene unit.[2][3][4][5]
This compound (TMSB): A Niche Reagent
While structurally a silylacetylene, this compound (TMSB) occupies a unique position. The majority of its applications in the literature are centered on its stereoselective reduction to (S)- or (R)-4-(trimethylsilyl)-3-butyn-2-ol, a valuable chiral intermediate in the synthesis of pharmaceuticals.[6] Its use as a direct coupling partner in Sonogashira reactions is less documented, which in itself is a key point of comparison.
The presence of the electron-withdrawing acetyl group adjacent to the alkyne is expected to decrease the electron density of the triple bond. In the context of the Sonogashira mechanism, this can influence the rate-determining steps. For instance, electron-withdrawing groups on the alkyne can facilitate the oxidative addition step in some cases.[7][8] However, the overall effect on the catalytic cycle is complex and substrate-dependent.
A notable characteristic of TMSB is its instability in aqueous buffer solutions with a pH above 6.0, where it can undergo cleavage.[6] This sensitivity to basic conditions is a critical consideration for reaction setup, especially when compared to the more robust nature of other silylacetylenes.
Comparative Performance in Sonogashira Coupling
Direct, side-by-side comparative yield data for TMSB in Sonogashira reactions against other silylacetylenes is not extensively available in peer-reviewed literature, likely due to its primary use as a synthetic intermediate for chiral alcohols. However, we can infer its potential performance by examining the well-established protocols and outcomes for its counterparts.
(Trimethylsilyl)acetylene (TMSA): The Workhorse
TMSA is the most widely used silylacetylene due to its commercial availability and straightforward reactivity. It reliably couples with a broad range of aryl and vinyl halides and triflates.
Typical Sonogashira Protocol with TMSA: A general procedure involves the reaction of an aryl halide with TMSA in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine).[7]
Workflow for Sonogashira Coupling with TMSA.
2-Methyl-3-butyn-2-ol: The Economical Alternative
This tertiary alcohol serves as a practical and cost-effective substitute for TMSA, particularly in large-scale syntheses.[2][3][4][5] The deprotection of the resulting coupled product is typically achieved in situ by cleavage of acetone with a strong base, allowing for tandem or one-pot reactions.[1]
Performance Data for 2-Methyl-3-butyn-2-ol in Tandem Sonogashira Coupling: [1]
| Aryl Halide 1 (ArX) | Aryl Halide 2 (Ar'X) | Product (Ar-C≡C-Ar') | Yield (%) |
| Iodobenzene | Iodobenzene | Diphenylacetylene | 84 |
| Iodobenzene | 4-Iodotoluene | 1-Phenyl-2-(p-tolyl)acetylene | 57 |
| 4-Iodotoluene | 4-Iodotoluene | Bis(p-tolyl)acetylene | 89 |
| 4-Iodoanisole | 4-Iodoanisole | Bis(4-methoxyphenyl)acetylene | 91 |
Yields are for the one-pot, two-step process.
Workflow for Tandem Sonogashira with 2-Methyl-3-butyn-2-ol.
Mechanistic Considerations and Experimental Protocols
The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper. The presence of an electron-withdrawing group, as in TMSB, could potentially influence the pKa of the acetylenic proton, affecting its reaction with the copper acetylide formation step.
General Sonogashira Catalytic Cycle
Simplified Sonogashira Catalytic Cycle.
Recommended Experimental Protocol: Tandem Sonogashira with 2-Methyl-3-butyn-2-ol
This protocol is adapted from established procedures for the one-pot synthesis of unsymmetrical diarylacetylenes.[1]
Materials:
-
Aryl Halide 1 (1.0 equiv)
-
Aryl Halide 2 (1.0 equiv)
-
2-Methyl-3-butyn-2-ol (1.1 equiv)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
CuI (5 mol%)
-
Diisopropylamine (DIPA)
-
Potassium Hydroxide (KOH) (8 equiv)
Procedure:
-
To a dried flask under an inert atmosphere, add Aryl Halide 1, PdCl₂(PPh₃)₂, and CuI.
-
Add DIPA as the solvent and stir the mixture.
-
Add 2-methyl-3-butyn-2-ol and heat the reaction to 70 °C.
-
Monitor the reaction by TLC until complete consumption of Aryl Halide 1.
-
Cool the reaction mixture and add powdered KOH.
-
Add Aryl Halide 2 and an additional portion of PdCl₂(PPh₃)₂ (5 mol%) and CuI (5 mol%).
-
Heat the reaction to 70 °C and monitor by TLC until completion.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
This compound (TMSB):
-
Primary Application: Best suited as a precursor for chiral propargyl alcohols through asymmetric reduction.[6]
-
Cross-Coupling Potential: While theoretically capable of participating in cross-coupling reactions, its utility is limited by a lack of established protocols and potential instability under basic conditions. The electron-withdrawing acetyl group may alter its reactivity profile compared to standard silylacetylenes.
(Trimethylsilyl)acetylene (TMSA) and its Analogs:
-
Primary Application: Reliable and versatile reagents for the introduction of a protected acetylene moiety in a broad range of cross-coupling reactions.
-
Recommendation: The go-to choice for general-purpose Sonogashira couplings where a two-step (coupling followed by deprotection) sequence is acceptable.
2-Methyl-3-butyn-2-ol:
-
Primary Application: An excellent, cost-effective alternative to TMSA, especially for large-scale synthesis and for tandem/one-pot reactions where in situ deprotection is advantageous.[2][3][4][5]
-
Recommendation: Highly recommended for the efficient synthesis of both symmetrical and unsymmetrical diarylacetylenes in a single pot, which can significantly improve step economy.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions | Semantic Scholar [semanticscholar.org]
- 5. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
A comparative analysis of workup procedures for silyl-protected vs. unprotected alkynes
Introduction: The Alkyne's Double-Edged Sword in Synthesis
The carbon-carbon triple bond of the alkyne functional group is a cornerstone of modern organic synthesis, finding application in pharmaceuticals, natural products, and advanced materials.[1] Cross-coupling reactions like the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings are powerful tools for constructing complex molecular architectures using terminal alkynes. However, the very feature that makes the terminal alkyne so useful—its acidic proton—also presents significant challenges.[2] These challenges manifest most acutely during the reaction workup and purification stages.
This guide provides a comparative analysis of workup strategies for reactions involving terminal alkynes, contrasting the traditional approach with unprotected alkynes against the increasingly common strategy of using silyl-protected alkynes. We will explore the underlying chemical principles, provide field-proven experimental protocols, and offer a decision-making framework to help researchers select the optimal strategy for their specific synthetic goals.
The Unprotected Alkyne: Navigating a Complex Workup Landscape
Utilizing a terminal alkyne directly in a coupling reaction, such as the ubiquitous Sonogashira coupling, is often the most atom-economical approach.[3] However, this directness comes at the cost of a more demanding and often problematic workup procedure.
Core Challenges:
-
Homocoupling (Glaser Coupling): A significant side reaction in many copper-catalyzed reactions is the oxidative homocoupling of the terminal alkyne to form a symmetrical 1,3-diyne.[4][5] This byproduct can be difficult to separate from the desired cross-coupled product, often requiring tedious column chromatography.[4]
-
Handling of Copper Acetylides: The reaction of terminal alkynes with copper(I) salts forms copper acetylide intermediates.[6] While essential for the catalytic cycle, these species can be insoluble and, when isolated and dried, are known to be shock-sensitive and potentially explosive.[7][8] Therefore, the workup must be designed to safely quench and remove these hazardous materials.
-
Purification Complexity: The workup for a typical Sonogashira reaction with an unprotected alkyne involves multiple steps: quenching, extraction, and often, careful column chromatography to separate the product from starting materials, homocoupled byproducts, and catalyst residues.[6][9]
Representative Experimental Protocol: Workup of a Sonogashira Reaction with an Unprotected Alkyne
-
Step 1: Quenching. Upon reaction completion (monitored by TLC), the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate or diethyl ether. The mixture is then washed with a saturated aqueous solution of ammonium chloride. This step serves two critical purposes: it protonates any remaining acetylides and complexes with the copper catalyst, facilitating its removal into the aqueous layer.[6]
-
Step 2: Aqueous Extraction. The organic layer is separated and washed sequentially with water and brine. These washes remove the amine base, residual salts, and any water-soluble impurities.[1]
-
Step 3: Drying and Concentration. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[6]
-
Step 4: Purification. The crude material is typically purified by flash column chromatography on silica gel to isolate the desired product from non-polar impurities and the often closely-eluting Glaser homocoupling byproduct.[9]
Silyl-Protected Alkynes: Streamlining the Path to Purity
An effective strategy to circumvent the challenges associated with the acidic proton is to temporarily replace it with a protecting group. Silyl groups, particularly trimethylsilyl (TMS), are among the most widely used for this purpose due to their ease of installation, stability, and mild removal conditions.[2][10]
Core Advantages:
-
Suppression of Homocoupling: By blocking the terminal position, silyl groups prevent the oxidative Glaser homocoupling, leading to a cleaner reaction profile and simplifying purification.[11]
-
Simplified Workup: The workup for a reaction involving a silyl-protected alkyne is often dramatically simpler. Since there are no acidic protons, the formation of problematic copper acetylides is avoided, and the need for an aqueous quench with ammonium chloride is often eliminated. In many cases, the workup consists of a simple filtration through a pad of silica gel to remove the catalyst, followed by solvent evaporation.[9]
-
Improved Handling: Silylalkynes are generally less polar and more crystalline than their terminal alkyne counterparts, which can facilitate handling and purification.[2]
The trade-off for this simplified workup is the necessity of an additional synthetic step: deprotection. However, this step is typically high-yielding and can be accomplished under very mild conditions.[12][13]
Representative Experimental Protocol: Workup and Deprotection of a TMS-Protected Alkyne
Part A: Coupling Reaction Workup
-
Step 1: Filtration. Once the coupling reaction is complete, the mixture is cooled, diluted with a non-polar solvent (e.g., hexanes or diethyl ether), and filtered through a short plug of silica gel or Celite. This removes the palladium and copper catalysts and their salts.[9]
-
Step 2: Concentration. The filtrate is concentrated under reduced pressure to yield the crude silyl-protected product, which is often pure enough for the next step without further chromatography.
Part B: TMS Deprotection
-
Step 1: Reaction Setup. The crude TMS-protected alkyne is dissolved in a solvent such as methanol (MeOH) or a mixture of tetrahydrofuran (THF) and MeOH.[12][13]
-
Step 2: Reagent Addition. A mild base, such as potassium carbonate (K₂CO₃), is added to the solution.[12][14] The reaction is typically stirred at room temperature.
-
Step 3: Monitoring. The progress of the deprotection is monitored by TLC until the starting material is fully consumed (usually 1-2 hours).[12]
-
Step 4: Workup. The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over Na₂SO₄, filtered, and concentrated to afford the final, deprotected alkyne, often in high purity.
Comparative Analysis: A Head-to-Head Evaluation
The choice between using a silyl-protected or an unprotected alkyne depends on a variety of factors, including the scale of the reaction, the complexity of the substrate, and the desired purity of the final product. The tables below summarize the key differences.
| Parameter | Unprotected Alkyne Workup | Silyl-Protected Alkyne Workup & Deprotection |
| Workup Time | Longer (multiple extractions) | Shorter (often filtration only) |
| Purification | Often requires column chromatography | Chromatography may not be needed post-coupling |
| Key Side Reaction | Glaser Homocoupling | Generally avoided |
| Safety Hazard | Formation of potentially explosive copper acetylides[7] | Minimized |
| Overall Steps | Fewer (no deprotection) | More (includes deprotection step) |
| Typical Yield | Variable, can be lowered by side reactions/purification losses | High for both coupling and deprotection steps |
| Silyl Group | Abbreviation | Relative Stability | Common Deprotection Reagents |
| Trimethylsilyl | TMS | Least Stable | K₂CO₃/MeOH[12]; TBAF/THF |
| Triethylsilyl | TES | More stable than TMS | TBAF/THF |
| Triisopropylsilyl | TIPS | Very Stable | TBAF/THF; AgF/MeOH[15][16] |
| tert-Butyldimethylsilyl | TBDMS/TBS | Stable | TBAF/THF |
| tert-Butyldiphenylsilyl | TBDPS | Most Stable | TBAF/THF |
Relative stability refers to the ease of cleavage under basic or fluoride-mediated conditions.[17]
Decision-Making Framework: Choosing Your Strategy
The following workflow diagram illustrates a logical process for deciding whether to use a silyl-protected alkyne.
Caption: Decision workflow for choosing between protected and unprotected alkynes.
Expert Insights:
-
For large-scale synthesis and in drug development , where purity and process robustness are paramount, the silyl-protection strategy is often favored. The simplified workup and elimination of problematic side reactions lead to more consistent and higher-purity outcomes.[18]
-
Using a one-pot protocol where the TMS-alkyne is deprotected in situ with a fluoride source like CsF before coupling can offer the best of both worlds, especially when dealing with volatile alkynes.[18]
-
For exploratory, small-scale reactions where speed is essential and some amount of byproduct can be tolerated and separated, the direct use of an unprotected alkyne may be sufficient.
Conclusion
The choice between a silyl-protected and an unprotected alkyne is a strategic one that significantly impacts the entire workflow, from reaction execution to final product purification. While the direct approach with unprotected alkynes is synthetically shorter, it often leads to complex purification challenges and potential safety hazards. The use of silyl protecting groups, despite adding a deprotection step, provides a more robust, reliable, and often cleaner route to the desired product. By understanding the trade-offs and leveraging the streamlined workup procedures enabled by silyl protection, researchers can enhance the efficiency and success of their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. Copper acetylide(Cu(C2H)) (9CI) Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 11. researchgate.net [researchgate.net]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 14. benchchem.com [benchchem.com]
- 15. scielo.org.mx [scielo.org.mx]
- 16. View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives [jmcs.org.mx]
- 17. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 18. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the stereoselectivity of different reducing agents for 4-(Trimethylsilyl)-3-butyn-2-one
A Comparative Guide to the Stereoselective Reduction of 4-(Trimethylsilyl)-3-butyn-2-one
In the landscape of modern synthetic chemistry, the stereocontrolled synthesis of chiral propargyl alcohols is a critical endeavor, providing essential building blocks for natural product synthesis and pharmaceutical development. The ketone this compound is a key prochiral substrate in this context. Its conversion to the corresponding chiral alcohol, (R)- or (S)-4-(trimethylsilyl)-3-butyn-2-ol, demands a reducing agent of high stereoselectivity. This guide provides an in-depth comparison of various prominent reducing agents, evaluating their performance based on experimental data, mechanistic underpinnings, and practical considerations for the research scientist.
The Significance of Stereoselective Ynone Reduction
The asymmetric reduction of α,β-acetylenic ketones, or ynones, yields chiral propargyl alcohols. These motifs are highly valued in organic synthesis due to the versatile reactivity of the alkyne and the strategic importance of the chiral hydroxyl group. The trimethylsilyl (TMS) group on the alkyne in this compound serves a dual purpose: it acts as a protecting group and can be readily removed or used in subsequent cross-coupling reactions, such as the Sonogashira coupling. The challenge lies in controlling the facial selectivity of the hydride attack on the carbonyl carbon, a task for which several sophisticated catalytic systems have been developed.
Catalytic Asymmetric Transfer Hydrogenation (CATH)
Catalytic asymmetric transfer hydrogenation (CATH) has emerged as a powerful and practical method for the reduction of prochiral ketones. This technique typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.
The pioneering work of Noyori and co-workers in the development of ruthenium(II)-diamine-amino alcohol catalysts revolutionized asymmetric reduction. These catalysts are known for their high efficiency and exceptional enantioselectivity for a broad range of ketones.
Mechanism of Action: The active catalytic species is a ruthenium hydride, which is formed in situ. The reduction proceeds through a six-membered pericyclic transition state, where the ketone coordinates to the ruthenium center and the hydride is delivered to the carbonyl carbon. The chirality of the diamine and amino alcohol ligands dictates the facial selectivity of the hydride transfer, thus determining the stereochemistry of the resulting alcohol.
Experimental Protocol: Asymmetric Transfer Hydrogenation using a Ru(II) Catalyst
A representative procedure for the reduction of an ynone using a Noyori-type catalyst is as follows:
-
Catalyst Pre-formation: In a nitrogen-flushed flask, a ruthenium(II) precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, (S,S)-TsDPEN) are dissolved in a suitable solvent like isopropanol.
-
Reaction Setup: The solution is stirred at a specified temperature, often around 28-30°C, to form the active catalyst.
-
Substrate Addition: this compound is added to the reaction mixture.
-
Hydrogen Source: A hydrogen donor, typically a mixture of formic acid and triethylamine (5:2 molar ratio), is added. Isopropanol can also serve as both the solvent and the hydrogen source.
-
Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Performance Data:
While specific data for this compound with the classic Noyori catalyst can be inferred from similar substrates, studies on related ynones demonstrate the power of this system. For instance, the reduction of various aromatic and aliphatic ynones using Ru(II) catalysts with chiral N-sulfonyldiamine ligands consistently yields products with high enantiomeric excess (e.e.). Research has shown that Ru-TsDPEN catalysts can achieve e.e. values of up to 99% for similar ynone substrates.
Caption: Noyori-type catalyst mechanism for ynone reduction.
Stoichiometric Chiral Reducing Agents
Before the widespread adoption of catalytic methods, stoichiometric chiral reducing agents were the primary tools for asymmetric reductions. Among these, reagents derived from lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) modified with chiral auxiliaries have been extensively studied.
-
BINAL-H: This reagent is prepared from LAH and (R)- or (S)-BINOL (1,1'-bi-2-naphthol). The chiral binaphthyl ligand creates a C₂-symmetric environment that effectively shields one face of the coordinated ketone, leading to a highly selective hydride transfer.
-
Alpine-Borane®: This is a trialkylborane derived from the hydroboration of (+)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN). It is particularly effective for the reduction of aldehydes and certain ketones. The reduction is thought to proceed via a six-membered transition state (a Meerwein-Ponndorf-Verley type mechanism), where the steric bulk of the α-pinene moiety directs the hydride delivery.
Performance Data:
For the reduction of ynones, BINAL-H has shown excellent enantioselectivity. In the reduction of a similar substrate, 1-(trimethylsilyl)-1-propyn-3-one, (R)-BINAL-H provided the corresponding (R)-alcohol in 98% e.e. Alpine-Borane is generally less effective for ynones compared to other ketones, often requiring higher temperatures and providing moderate to good enantioselectivity.
Biocatalytic Reductions
The use of enzymes, particularly ketoreductases (KREDs) or whole-cell systems like baker's yeast (Saccharomyces cerevisiae), offers a green and highly selective alternative for ketone reduction.
Baker's yeast contains a variety of dehydrogenases that can reduce carbonyl compounds, often with high enantioselectivity. The outcome of the reduction (i.e., the stereochemistry of the product) is governed by Prelog's rule, which predicts the stereochemical course of microbial reductions of ketones.
Performance Data:
The reduction of this compound using baker's yeast has been reported to yield the (S)-alcohol with an enantiomeric excess of >95%. This high selectivity, coupled with the mild reaction conditions and environmental benignity of the process, makes it an attractive method.
Experimental Protocol: Reduction of this compound with Baker's Yeast
-
Yeast Suspension: A suspension of baker's yeast is prepared in a buffered aqueous solution (e.g., phosphate buffer) containing a carbohydrate source like sucrose or glucose.
-
Substrate Addition: The this compound, often dissolved in a minimal amount of a co-solvent like ethanol to aid solubility, is added to the fermenting yeast culture.
-
Incubation: The mixture is incubated, typically with gentle shaking or stirring, at a controlled temperature (e.g., 30°C) for a period ranging from several hours to days.
-
Work-up and Extraction: After the reaction is complete (monitored by GC or TLC), the yeast cells are removed by filtration or centrifugation. The aqueous phase is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic extracts are dried and concentrated, and the resulting alcohol is purified by column chromatography.
Caption: Workflow for the biocatalytic reduction of an ynone.
Comparative Summary and Evaluation
To facilitate a direct comparison, the performance of these reducing agents for this compound and closely related substrates is summarized below.
| Reducing Agent/Catalyst System | Typical e.e. (%) | Product Stereochemistry | Key Advantages | Key Disadvantages |
| Ru(II)/(S,S)-TsDPEN | >95% (inferred) | (R) | High catalytic efficiency, broad substrate scope, operational simplicity. | Cost of precious metal and chiral ligands. |
| (R)-BINAL-H | ~98% | (R) | Excellent enantioselectivity. | Stoichiometric, requires cryogenic temperatures, work-up can be difficult. |
| Alpine-Borane® | Moderate to Good | Dependent on reagent chirality | Commercially available, easy to use. | Lower selectivity for ynones, often requires elevated temperatures. |
| Baker's Yeast (S. cerevisiae) | >95% | (S) | Environmentally friendly, inexpensive, high e.e., mild conditions. | Substrate concentration must be low, long reaction times, potential for side reactions. |
Conclusion and Recommendations
The choice of a reducing agent for the stereoselective synthesis of 4-(trimethylsilyl)-3-butyn-2-ol depends on several factors, including the desired stereoisomer, scalability, cost, and environmental considerations.
-
For the synthesis of the (R)-enantiomer with high enantiomeric excess and catalytic efficiency, Noyori-type ruthenium catalysts represent the state-of-the-art. Their operational simplicity and high turnover numbers make them suitable for both small-scale and large-scale synthesis.
-
For obtaining the (S)-enantiomer with excellent enantioselectivity under green conditions, biocatalysis with baker's yeast is an outstanding option, particularly for laboratory-scale preparations where reaction time is not a critical constraint.
-
Stoichiometric reagents like BINAL-H can provide excellent selectivity but are often superseded by catalytic methods due to poor atom economy and the need for cryogenic conditions.
Ultimately, the optimal choice will be guided by the specific goals of the research program. For drug development professionals and researchers focused on efficiency and scalability, catalytic transfer hydrogenation is often the preferred method. For those in academic or early-stage research where environmental impact and cost are primary concerns, biocatalysis offers a compelling and highly effective alternative.
A Comparative Review of Silylacetylenes in Modern Organic Synthesis
Abstract
Silylacetylenes have emerged as indispensable tools in the arsenal of synthetic organic chemists, offering a unique combination of stability, versatility, and reactivity.[1][2] This guide provides a comprehensive comparative review of commonly employed silylacetylenes, with a focus on their application in modern organic synthesis. We will delve into the nuances of their reactivity in key transformations, compare their efficacy as protecting groups, and provide experimental insights to guide researchers in selecting the optimal silylacetylene for their specific synthetic challenges. This review is intended for researchers, scientists, and professionals in drug development who seek to leverage the full potential of these powerful synthetic intermediates.
Introduction: The Strategic Advantage of Silylacetylenes
Terminal alkynes are fundamental building blocks in organic synthesis, participating in a wide array of carbon-carbon bond-forming reactions. However, their acidic proton can interfere with many synthetic manipulations, necessitating the use of protecting groups.[3][4][5] Trialkylsilyl groups have become the protecting group of choice for terminal alkynes due to their ease of introduction, stability under various reaction conditions, and facile, often selective, removal.[3][6] Silylacetylenes are not merely protected alkynes; they are versatile reagents that can be readily handled as liquids or solids, a significant advantage over the gaseous and difficult-to-handle acetylene.[3][7]
The utility of silylacetylenes extends beyond simple protection. The silyl group modulates the reactivity of the alkyne, enabling a diverse range of transformations including cross-coupling reactions, cycloadditions, and functionalization at the terminal carbon.[6] The choice of the specific silyl substituent—from the compact trimethylsilyl (TMS) to the bulky triisopropylsilyl (TIPS)—profoundly influences the stability and reactivity of the silylacetylene, offering a tunable platform for intricate molecular construction.
Comparative Analysis of Common Silylacetylenes
The selection of a silylacetylene is a critical decision in a synthetic sequence. The primary considerations revolve around the stability of the silyl group to the reaction conditions and the ease of its eventual removal. This section provides a comparative overview of the most frequently utilized silylacetylenes.
Trimethylsilyl (TMS) Acetylene: The Workhorse
Trimethylsilylacetylene ((CH₃)₃SiC≡CH) is arguably the most common and cost-effective silylacetylene.[8][9] Its small steric footprint allows for facile reaction at the terminal C-H bond.
Key Features:
-
Ease of Deprotection: The TMS group is readily cleaved under mild basic conditions (e.g., K₂CO₃/MeOH) or with fluoride sources like tetra-n-butylammonium fluoride (TBAF).[6][10]
-
Reactivity: The C-Si bond in TMS-protected alkynes can be activated under specific conditions for Sonogashira-type couplings, offering an alternative to a two-step deprotection/coupling sequence.[11]
-
Limitations: The lability of the TMS group can be a drawback in multi-step syntheses involving basic or strongly nucleophilic reagents.[4]
Triethylsilyl (TES) Acetylene: Enhanced Stability
Triethylsilyl (TES) protected alkynes offer a moderate increase in steric bulk and stability compared to their TMS counterparts.
Key Features:
-
Increased Stability: The TES group is more resistant to cleavage under mildly basic conditions where a TMS group might be labile.
-
Selective Deprotection: TES ethers can be selectively deprotected in the presence of more robust silyl ethers like tert-butyldimethylsilyl (TBDMS) ethers.[12]
tert-Butyldimethylsilyl (TBDMS) Acetylene: A Robust Protector
The tert-butyldimethylsilyl (TBDMS) group provides a significant step up in stability due to its increased steric hindrance.
Key Features:
-
High Stability: TBDMS-protected alkynes are stable to a wider range of reaction conditions, including many that would cleave TMS or TES groups.
-
Deprotection: Removal of the TBDMS group typically requires stronger conditions, most commonly fluoride reagents like TBAF.[4]
Triisopropylsilyl (TIPS) Acetylene: The Bulwark of Protection
For synthetic routes that demand exceptional stability, triisopropylsilyl (TIPS) acetylene is the reagent of choice. The three bulky isopropyl groups provide a formidable steric shield around the silicon atom.[13]
Key Features:
-
Exceptional Stability: The TIPS group is significantly more stable to acid and base than TMS, TES, and TBDMS groups.[12][14] This robustness makes it ideal for complex, multi-step syntheses.[13][15]
-
Selective Deprotection: The differential stability of silyl groups allows for selective deprotection. For instance, a TMS group can be cleaved in the presence of a TIPS group.[6]
-
Deprotection Challenges: The high stability of the TIPS group necessitates more specialized deprotection methods. While TBAF can be used, often with slow addition, alternative methods using silver fluoride (AgF) in methanol have proven effective.[14][16][17]
Data Presentation: Comparative Stability of Silyl Protecting Groups
| Silyl Group | Abbreviation | Relative Stability to Acidic Hydrolysis | Common Deprotection Reagents |
| Trimethylsilyl | TMS | 1 | K₂CO₃/MeOH, TBAF, Mild Acid[4][6] |
| Triethylsilyl | TES | ~64 | TBAF, Mild Acid[12] |
| tert-Butyldimethylsilyl | TBDMS | ~20,000 | TBAF, HF-Pyridine[4][18] |
| Triisopropylsilyl | TIPS | ~700,000 | TBAF (slow addition), AgF/MeOH[14][16] |
Relative stability data is a generalization and can be influenced by the specific molecular context.
Key Synthetic Applications and Comparative Performance
Silylacetylenes are pivotal reagents in a multitude of synthetic transformations. This section will explore their role in several key reaction classes, comparing the performance of different silyl substituents.
Cross-Coupling Reactions: The Sonogashira Coupling
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis for the formation of C(sp)-C(sp²) bonds.[19][20][21] Silylacetylenes are frequently employed in these reactions.[11][22]
Causality Behind Experimental Choices: The choice of silylacetylene in a Sonogashira coupling is dictated by the subsequent desired transformation. If the terminal alkyne is to be revealed for further reaction, a labile group like TMS is preferred. If the silyl group is intended to remain as a protecting group throughout subsequent steps, a more robust group like TIPS is chosen.
Experimental Workflow: Sonogashira Coupling
Caption: Generalized workflow for a Sonogashira cross-coupling reaction.
Comparative Data: Sonogashira Coupling of 4-Iodoanisole
| Silylacetylene | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| TMS-acetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | RT | 95 |
| TIPS-acetylene | Pd(PPh₃)₄, CuI | i-Pr₂NH | Toluene | 60 | 92 |
Yields are representative and can vary based on specific reaction conditions.
Homocoupling Reactions: The Glaser-Hay Coupling
The Glaser coupling and its variants, such as the Hay coupling, are oxidative homocoupling reactions of terminal alkynes to form symmetrical 1,3-diynes.[23][24][25] These reactions are crucial for the synthesis of conjugated polyynes and macrocycles.[26]
Causality Behind Experimental Choices: Silylacetylenes can be used in Glaser-Hay couplings to produce symmetrical bis(silyl)diynes.[23] The choice of silyl group impacts the physical properties and subsequent reactivity of the diyne product. For instance, the Hay coupling of trimethylsilylacetylene yields the corresponding butadiyne derivative.[23]
Experimental Workflow: Hay Coupling
Caption: Simplified workflow for the Hay homocoupling of a silylacetylene.
Cycloaddition Reactions: "Click Chemistry"
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," is a powerful method for forming 1,4-disubstituted 1,2,3-triazoles.[27][28] Silylacetylenes can participate in these reactions, although the terminal alkyne is typically deprotected just before or during the reaction.
Causality Behind Experimental Choices: In scenarios where a terminal alkyne needs to be carried through several synthetic steps before the click reaction, a silyl protecting group is essential. The choice of silyl group depends on the stability required. The deprotection step can often be integrated into the click reaction protocol.
Experimental Workflow: Deprotection and CuAAC
Caption: Sequential deprotection and copper-catalyzed azide-alkyne cycloaddition.
Synthesis of Unsymmetrical Biaryls
An interesting application of silylacetylenes is in the synthesis of unsymmetrical biaryls.[11][29][30][31][32][33] This can be achieved through a one-pot, two-step process involving an initial Sonogashira coupling followed by a subsequent coupling at the C-Si bond.[11]
Experimental Protocols
Protocol 1: Deprotection of Trimethylsilyl (TMS) Acetylene
This protocol describes a standard procedure for the removal of a TMS protecting group from an alkyne.
Materials:
-
TMS-protected alkyne
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 eq) in methanol in a round-bottom flask.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the deprotected terminal alkyne.
Protocol 2: Deprotection of Triisopropylsilyl (TIPS) Acetylene using Silver Fluoride[14][16]
This protocol outlines the deprotection of a TIPS-protected alkyne under mild conditions.
Materials:
-
TIPS-protected alkyne
-
Methanol (MeOH)
-
Silver fluoride (AgF)
-
Celite®
-
Dichloromethane (DCM)
-
Round-bottom flask wrapped in aluminum foil (AgF is light-sensitive)
-
Magnetic stirrer and stir bar
-
Filter funnel with a pad of Celite®
Procedure:
-
In a round-bottom flask protected from light, dissolve the TIPS-protected alkyne (1.0 eq) in methanol.
-
Add silver fluoride (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove silver salts, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield the crude terminal alkyne, which can be further purified by column chromatography if necessary.
Silylacetylenes in Drug Discovery and Development
The incorporation of silicon into drug candidates is an emerging strategy in medicinal chemistry.[34][35][36] Organosilicon compounds, including those derived from silylacetylenes, can offer improved metabolic stability, enhanced lipophilicity, and altered pharmacokinetic profiles compared to their carbon analogues.[35] The alkyne moiety itself is a valuable functional group in many pharmaceuticals.[3] Therefore, the synthetic methodologies enabled by silylacetylenes are of significant interest to the pharmaceutical industry.[]
Conclusion
Silylacetylenes are far more than simple protected versions of acetylene; they are versatile and highly valuable intermediates in modern organic synthesis. The judicious choice of the silyl substituent allows chemists to fine-tune the stability and reactivity of the alkyne, enabling a wide range of synthetic transformations with a high degree of control. From the readily cleavable TMS group to the highly robust TIPS group, each silylacetylene offers a unique set of properties that can be strategically exploited in the synthesis of complex molecules, natural products, and pharmaceutical agents. The experimental protocols and comparative data presented in this guide are intended to provide a practical framework for researchers to effectively incorporate silylacetylenes into their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. matilda.science [matilda.science]
- 3. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 4. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 5. scribd.com [scribd.com]
- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 7. Trimethylsilylacetylene [petraresearch.com]
- 8. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. zmsilane.com [zmsilane.com]
- 14. scielo.org.mx [scielo.org.mx]
- 15. Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives [jmcs.org.mx]
- 18. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. jk-sci.com [jk-sci.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Glaser coupling - Wikipedia [en.wikipedia.org]
- 24. Glaser Coupling [drugfuture.com]
- 25. alfa-chemistry.com [alfa-chemistry.com]
- 26. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 27. Click chemistry - Wikipedia [en.wikipedia.org]
- 28. Click Chemistry [organic-chemistry.org]
- 29. Synthesis of unsymmetrical biaryls from arylsilacyclobutanes | Semantic Scholar [semanticscholar.org]
- 30. Chemoselective Borono-Catellani Arylation for Unsymmetrical Biaryls Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory - Dialnet [dialnet.unirioja.es]
- 32. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde | Semantic Scholar [semanticscholar.org]
- 34. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 35. researchgate.net [researchgate.net]
- 36. repository.up.ac.za [repository.up.ac.za]
Safety Operating Guide
Navigating the Safe Disposal of 4-(Trimethylsilyl)-3-butyn-2-one: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development and organic synthesis, the proper handling and disposal of specialized reagents is a cornerstone of laboratory safety and operational excellence. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-(Trimethylsilyl)-3-butyn-2-one (CAS No. 5930-98-3), a versatile building block in modern chemistry.[1][2] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.
Understanding the Hazard Profile of this compound
Before any handling or disposal operations, a thorough understanding of the compound's properties and associated hazards is essential. This compound is a flammable liquid and vapor, and it can cause skin and eye irritation.[3] It may also cause respiratory tract irritation.[3]
Key Hazard Information:
| Property | Value | Source |
| Signal Word | Warning | [3] |
| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Flash Point | 28 °C (82.4 °F) - closed cup | [3] |
| Boiling Point | 156 °C (lit.) | [1][3] |
| Density | 0.854 g/mL at 25 °C (lit.) | [1][3] |
Due to its flammability and potential health effects, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, and with appropriate personal protective equipment (PPE).[4][5]
Pre-Disposal Considerations: Neutralization and Waste Segregation
Direct disposal of unreacted this compound is not recommended. The presence of the reactive alkyne and ketone functional groups necessitates a deactivation step to mitigate potential hazards during storage and final disposal.[1] The primary goal is to convert the reactive species into a more stable form.
Core Principle: The trimethylsilyl group can be cleaved, and the alkyne functionality can be reduced or oxidized to a less reactive state. However, for disposal purposes, a simpler and safer approach is often preferred.
Waste Segregation: The First Line of Defense
Proper waste segregation is paramount. This compound waste should be collected in a dedicated, properly labeled, and sealed container. This container must be compatible with flammable organic liquids. Avoid mixing this waste with incompatible materials, such as strong oxidizing agents or strong bases, which could lead to vigorous reactions.
Step-by-Step Disposal Protocol
This protocol outlines a safe and effective method for the deactivation and disposal of small quantities of this compound typically encountered in a research setting.
Mandatory Personal Protective Equipment (PPE):
-
Safety goggles or a face shield[3]
-
Flame-retardant lab coat
-
Chemical-resistant gloves (e.g., nitrile)[3]
-
Work in a certified chemical fume hood[5]
Deactivation of Small Quantities (Under 5g)
Rationale: For small-scale laboratory waste, a simple quenching procedure can effectively deactivate the reactive functional groups. This process should be performed with caution and in a controlled manner.
Procedure:
-
Preparation: In a chemical fume hood, prepare a suitably sized flask or beaker equipped with a magnetic stirrer. The container should be no more than half full with the quenching solution.
-
Quenching Solution: Use a large excess of a suitable protic solvent, such as isopropanol or ethanol.
-
Controlled Addition: Slowly and dropwise, add the this compound waste to the stirring quenching solution. Be vigilant for any signs of an exothermic reaction (heat generation). If the reaction becomes too vigorous, pause the addition and allow the mixture to cool.
-
Stirring: After the addition is complete, continue to stir the mixture at room temperature for at least one hour to ensure complete deactivation.
-
Containerization: Transfer the resulting solution to a properly labeled waste container designated for flammable organic waste. Ensure the container is securely sealed.
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated.
Procedure:
-
Collection: Place all contaminated solid waste into a designated, labeled waste bag or container.
-
Segregation: Keep this solid waste separate from other laboratory trash.
-
Disposal: Dispose of the container in accordance with your institution's hazardous waste management guidelines for flammable solid waste.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes.[5] Remove contaminated clothing.[4] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4][5] If breathing is difficult, administer oxygen.[5] Seek medical attention.[4]
-
Spill: In case of a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department. Eliminate all ignition sources.[4][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the research community. Always consult your institution's specific safety and waste disposal guidelines.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(Trimethylsilyl)-3-butyn-2-one
This document provides a comprehensive operational plan for the safe handling of 4-(Trimethylsilyl)-3-butyn-2-one (CAS No. 5930-98-3), a versatile ketone used in organic synthesis and pharmaceutical development. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity. This guide is founded on a risk-based approach, detailing not just what personal protective equipment (PPE) to use, but why it is necessary, grounded in the specific chemical hazards of the compound.
Hazard Identification and Risk Assessment
This compound is a flammable liquid and vapor that poses several health risks. A thorough understanding of its properties is the foundation of a robust safety plan. The primary hazards are identified by the Globally Harmonized System (GHS) and are summarized below.
| Hazard Category | GHS Classification | Signal Word | Hazard Statement | Causality and Implications for Handling |
| Physical Hazard | Flammable Liquid, Category 3 | Warning | H226: Flammable liquid and vapor | The flash point is 28°C (82.4°F). This means that at standard room temperature, the liquid can release enough vapor to form an ignitable mixture with air. All work must be conducted away from ignition sources, and equipment must be properly grounded. |
| Health Hazard | Skin Irritation, Category 2 | Warning | H315: Causes skin irritation | Direct contact with the liquid can cause redness, itching, and inflammation. Impervious gloves and a lab coat are mandatory to prevent skin exposure. |
| Health Hazard | Eye Irritation, Category 2 | Warning | H319: Causes serious eye irritation | Splashes pose a significant risk to vision. The vapor can also be irritating. Chemical splash goggles are the minimum required eye protection; a face shield is recommended for splash-prone procedures. |
| Health Hazard | Specific Target Organ Toxicity (Single Exposure), Category 3 | Warning | H335: May cause respiratory irritation | Inhalation of vapors can irritate the nose, throat, and lungs. All handling of the open chemical must occur within a certified chemical fume hood. |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task. The following protocol outlines the minimum PPE required for handling this compound.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when in the laboratory where the chemical is handled.
-
Enhanced Protection: A full-face shield worn over chemical splash goggles is required for procedures with a higher risk of splashes, such as transfers of large volumes (>100 mL) or reactions under pressure.
-
Causality: This dual-layer protection is mandated by the H319 "Causes serious eye irritation" classification, ensuring a robust barrier against both direct splashes and irritating vapors.
Skin and Body Protection
-
Gloves: Proper glove selection is critical. Because this compound is a ketone, standard disposable nitrile gloves offer only short-term splash protection and are vulnerable to rapid degradation.[1][2][3]
-
For incidental contact (splashes): Double-gloving with two pairs of nitrile gloves (minimum 5-mil thickness) is acceptable, but gloves must be removed and replaced immediately upon contact.[4]
-
For extended contact or immersion: Butyl rubber or Viton™ gloves are required. Butyl rubber shows excellent resistance to ketones.[5][6] Always consult the glove manufacturer's specific chemical resistance chart for breakthrough times.
-
-
Laboratory Coat: A flame-resistant (FR) lab coat, fully buttoned, is mandatory.
-
Causality: The H226 (flammable liquid) and H315 (skin irritant) classifications necessitate this level of protection. An FR lab coat provides a critical barrier against flash fires, while appropriate gloves prevent chemical-induced dermatitis. Long pants and closed-toe shoes are required standard laboratory attire.
Respiratory Protection
-
Standard Operations: All work that may generate vapors, such as weighing, transferring, and running reactions, must be performed within a properly functioning chemical fume hood. This is the primary engineering control to mitigate inhalation risks.
-
Emergency or Maintenance Scenarios: If engineering controls fail or for situations with potential for high vapor concentration, a NIOSH-approved respirator with organic vapor (OV) cartridges is required.[7] A full-facepiece respirator provides the added benefit of eye protection. Respirator use requires prior medical clearance, training, and fit-testing as part of a formal respiratory protection program.
-
Causality: The H335 "May cause respiratory irritation" classification drives this requirement. The fume hood contains vapors at the source, while a respirator provides personal protection if containment is breached.
Safe Handling and Operational Plan
A systematic workflow minimizes risk. The following steps and diagram outline the standard procedure for working with this compound.
Engineering Controls
-
Chemical Fume Hood: Verify the fume hood has a current certification and that the sash is positioned as low as possible.
-
Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.
-
Ignition Sources: Remove all potential ignition sources (e.g., hot plates, Bunsen burners, static-generating materials) from the immediate work area.[8]
-
Grounding: Use grounding and bonding straps for transfers between metal containers to prevent static discharge.
Procedural Workflow
Caption: Workflow for handling this compound.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling process.
Decontamination
-
Glassware: Rinse contaminated glassware three times with a suitable organic solvent (e.g., acetone, followed by ethanol). The rinsate must be collected as hazardous waste.
-
Work Surfaces: Wipe down the fume hood surface with an appropriate solvent and absorbent pads. Dispose of all contaminated materials as hazardous waste.
Waste Disposal
-
Waste Classification: this compound and materials contaminated with it are classified as hazardous waste due to flammability and potential toxicity.
-
Collection:
-
Collect all liquid waste, including solvent rinses, in a designated, properly labeled hazardous waste container. The container should be made of a compatible material and kept closed when not in use.[9]
-
Collect contaminated solid waste (e.g., gloves, absorbent pads, silica gel) in a separate, clearly labeled container. Do not mix solids with liquid waste.
-
-
Labeling: The waste container label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (Flammable, Irritant).[9]
-
Storage and Disposal: Store the waste container in a designated satellite accumulation area within the lab, away from incompatible materials.[9] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department, following all local and national regulations.[8] Never pour this chemical down the drain.[8]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: For small spills (<100 mL) inside a fume hood, absorb the material with a chemical spill kit or inert absorbent (e.g., vermiculite, sand). For larger spills, or any spill outside a fume hood, evacuate the area and contact your institution's emergency response team.
References
- 1. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 2. gloves.com [gloves.com]
- 3. soscleanroom.com [soscleanroom.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. worksafegear.com.au [worksafegear.com.au]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Butanone [cdc.gov]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
